molecular formula C10H16O B1222362 alpha-Campholenal CAS No. 4501-58-0

alpha-Campholenal

Cat. No.: B1222362
CAS No.: 4501-58-0
M. Wt: 152.23 g/mol
InChI Key: OGCGGWYLHSJRFY-SECBINFHSA-N
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Description

(R)-alpha-campholenaldehyde is an alpha-campholenaldehyde.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde
Source PubChem
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InChI

InChI=1S/C10H16O/c1-8-4-5-9(6-7-11)10(8,2)3/h4,7,9H,5-6H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OGCGGWYLHSJRFY-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(C1(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC[C@@H](C1(C)C)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044756
Record name [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde
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Molecular Weight

152.23 g/mol
Source PubChem
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Physical Description

Colourless liquid; refreshing sweet-woody odour
Record name 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/900/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.918-0.924
Record name 2,2,3-Trimethylcyclopent-3-en-1-yl acetaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

4501-58-0
Record name α-Campholenal
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Record name alpha-Campholenaldehyde
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Record name 3-Cyclopentene-1-acetaldehyde, 2,2,3-trimethyl-, (1R)-
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Record name [(1R)-2,2,3-Trimethylcyclopent-3-en-1-yl]acetaldehyde
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Record name (R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde
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Record name .ALPHA.-CAMPHOLENAL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of alpha-Campholenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Campholenal, a monoterpenoid aldehyde, is a volatile organic compound naturally occurring in various plants and essential oils.[1][2] It is recognized for its characteristic sweet, woody, and refreshing odor.[1][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, presenting quantitative data in a structured format for ease of reference. This document also outlines general experimental methodologies for the determination of these properties and includes a visualization of a common synthesis workflow for this compound. This information is intended to support research and development activities in fields such as flavor and fragrance chemistry, medicinal chemistry, and materials science.

Chemical Identity and Structure

This compound, systematically named 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde, is a chiral molecule with the molecular formula C₁₀H₁₆O.[1][4] Its structure consists of a substituted cyclopentene ring attached to an acetaldehyde moiety.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde[1]
CAS Number 4501-58-0[1]
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]
SMILES CC1=CC--INVALID-LINK--CC=O[1]
InChI Key OGCGGWYLHSJRFY-SECBINFHSA-N[4]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various scientific and industrial contexts. These properties are summarized in the tables below.

Physical Properties

Table 2: Physical Properties of this compound

PropertyValue
Appearance Colorless liquid[1]
Odor Refreshing sweet-woody odor[1]
Boiling Point 201.8 ± 9.0 °C at 760 mmHg[4]; 68-70 °C at 9 Torr[3]; 83.00 to 84.00 °C at 1.00 mm Hg[5]; 93.5-96 °C at 19 Torr[6]
Density 0.918-0.924 g/cm³[1][4]
Refractive Index 1.462-1.469[1][2]
Flash Point 70.6 ± 7.8 °C[4]; 66.11 °C (TCC)[2]
Vapor Pressure 0.415 mmHg @ 25.00 °C (estimated)[2]
Solubility

Table 3: Solubility of this compound

SolventSolubility
Water Insoluble[1][7]; 111.2 mg/L @ 25 °C (estimated)[2]
Ethanol Miscible at room temperature[1][7]
Oils Soluble[1][7]

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid aldehyde like this compound can be determined using various methods, including:

  • Simple Distillation: The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at atmospheric pressure. For pressure-sensitive compounds, vacuum distillation is employed.

  • Ebulliometer: This instrument provides a precise measurement of the boiling point by maintaining equilibrium between the liquid and vapor phases.

Determination of Density

Density can be measured using several techniques:

  • Pycnometer: A pycnometer is a flask with a specific volume. The density is calculated by measuring the weight of the pycnometer filled with the sample and dividing it by its known volume.

  • Hydrometer: A hydrometer is floated in the liquid, and the density is read directly from a calibrated scale on the instrument.

  • Oscillating U-tube densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is related to the sample's density.

Determination of Refractive Index

The refractive index, a measure of how light bends as it passes through the substance, is typically determined using a refractometer . A few drops of the sample are placed on the prism of the refractometer, and the refractive index is read from the instrument's scale. The temperature must be controlled and reported as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is determined by adding a known amount of the solute (this compound) to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For qualitative assessments, visual inspection of miscibility or the formation of a saturated solution is performed.

Synthesis Workflow

This compound is primarily synthesized through the catalytic rearrangement of alpha-pinene oxide.[4] This process is a key reaction in the fragrance and flavor industry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product alpha_pinene_oxide alpha-Pinene Oxide mixing Mixing alpha_pinene_oxide->mixing catalyst Lewis Acid Catalyst catalyst->mixing solvent High-Boiling Point Solvent solvent->mixing reaction Catalytic Rearrangement mixing->reaction Controlled Temperature distillation Continuous Distillation reaction->distillation Product Removal alpha_campholenal This compound distillation->alpha_campholenal

Caption: Synthesis workflow of this compound.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its aldehyde functional group.

  • Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, campholenic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.[4]

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol, alpha-campholenol, using reducing agents like sodium borohydride or lithium aluminum hydride.[4][8]

Biological and Industrial Relevance

This compound is a significant compound in several industries:

  • Fragrance and Flavor: Due to its pleasant aroma, it is used as a fragrance ingredient in perfumes, cosmetics, and household products.[1][4] It also serves as a flavoring agent in the food industry.[1]

  • Chemical Synthesis: It is a valuable intermediate in the synthesis of other aroma chemicals, particularly those with sandalwood-like scents.[4]

  • Potential Biological Activity: Some studies have suggested that this compound may possess antimicrobial and antifungal properties, indicating potential for further investigation in pharmaceutical applications.[4][9]

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of this compound, along with general methodologies for their determination. The presented data and synthesis workflow offer a valuable resource for researchers and professionals working with this versatile monoterpenoid aldehyde. Further research into its biological activities and the development of specific analytical protocols will continue to expand its applications in various scientific and industrial domains.

References

Alpha-Campholenal: A Technical Guide to Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Alpha-Campholenal, a monoterpene aldehyde, is a naturally occurring compound valued for its fresh, woody, and camphoraceous aroma.[1] It serves as a significant component in the flavor and fragrance industry and as an intermediate in the synthesis of various aroma chemicals and pharmaceuticals.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound and the scientific methodologies for its extraction, tailored for researchers, scientists, and professionals in drug development.

Natural Occurrences of this compound

This compound is found in a variety of plants, contributing to their characteristic scents.[1] It has been identified in the essential oils of numerous species, including conifers, and specific plants such as Magnolia officinalis and Helichrysum taenari.[1][3] The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the part of the plant being analyzed.[4][5] Notable concentrations have been reported in the essential oils of several Eucalyptus and Juniperus species.[6][7]

Quantitative Analysis of this compound in Essential Oils

The following table summarizes the reported concentrations of this compound in various essential oils, providing a comparative overview for sourcing considerations.

Essential Oil SourceConcentration of this compound (%)
Eucalyptus dalrympleana Maiden leaf oil (Ethiopia)4.00%
Marjoram oil sweet (Morocco)1.54%
Labdanum leaf oil0.80%
Labdanum oil0.78%
Wormwood oil (France)0.00-0.66%
Eucalyptus delegatensis R. Baker leaf oil (Ethiopia)0.40%
Cistus oil0.3%
Juniper berry oil0.20%
Eucalyptus globulus pseudoglobulus oil0.17%
Eucalyptus globulus oil0.11%
Myrtle oil0.08%
Lemon verbena oil (Turkey)0.05%
Laurel leaf oil (Turkey)<0.10%
Croton flavens L. (welensali) leaf oil (Curacao)trace%
Hypericum dogonbadanicum Assadi oil (Iran)trace%

(Data sourced from FlavScents)[6]

Extraction Methodologies for this compound

The extraction of this compound, as a volatile monoterpene, is commonly achieved through methods established for isolating essential oils and other terpenoids from plant matrices. The primary techniques employed are steam distillation, solvent extraction, and supercritical fluid extraction, each offering distinct advantages and limitations.

Steam Distillation

Steam distillation is a traditional and cost-effective method for extracting volatile compounds like terpenes.[8] The process involves passing steam through the plant material, which vaporizes the low-boiling-point terpenes.[8][9] The vapor mixture is then condensed and collected, upon which the essential oil, containing this compound, separates from the water.[9][10] While it is a simple and solvent-free method suitable for large-scale production, the high temperatures can potentially lead to the degradation of heat-sensitive compounds.[8]

This protocol is a generalized procedure for the extraction of essential oils from plant material.

  • Preparation of Plant Material: The plant material (e.g., leaves, flowers, or ground spices) is placed into a large, round-bottomed flask, not filled more than halfway to prevent foaming and excessive turbulence.[11] Water is added to just cover the plant material.[11]

  • Apparatus Assembly: A steam distillation apparatus is assembled using a round-bottomed flask, a Claisen adapter to prevent foaming from contaminating the distillate, a condenser, and a receiving flask.[11][12] The apparatus should be securely clamped.[13]

  • Heating and Distillation: The flask is heated to boil the water, generating steam that passes through the plant material.[11][14] The rate of distillation should be steady to ensure efficient extraction without causing the mixture to boil over into the condenser.[12][13]

  • Collection of Distillate: The steam, now carrying the volatile essential oils, is cooled in the condenser and collected in the receiving flask as a biphasic mixture of oil and water (hydrosol).[9][10] Distillation is continued until no more oil is observed in the newly forming distillate.[14]

  • Isolation of Essential Oil: The collected distillate is transferred to a separatory funnel. As most essential oils are immiscible with and less dense than water, they will form a layer on top.[9] The aqueous layer is drained, and the essential oil containing this compound is collected. Further purification can be achieved by drying the oil over anhydrous sodium sulfate.

Steam_Distillation Plant Plant Material in Flask with Water Heating Heating (Boiling Water) Plant->Heating 1. Add Heat Vaporization Vaporization of Volatile Compounds Heating->Vaporization 2. Steam Passes Through Material Condensation Condensation Vaporization->Condensation 3. Vapors Cooled Separation Separation (Separatory Funnel) Condensation->Separation 4. Collect Biphasic Mixture Oil This compound-rich Essential Oil Separation->Oil 5. Isolate Oil Hydrosol Aqueous Layer (Hydrosol) Separation->Hydrosol 5. Discard Water

Caption: Workflow for Steam Distillation.

Solvent Extraction

Solvent extraction is a versatile method that utilizes organic solvents to dissolve terpenes from the plant material.[4] The choice of solvent is critical and depends on the polarity of the target compound.[15] For terpenes like this compound, non-polar or moderately polar solvents such as hexane, ethanol, or a mixture of hexane and ethyl acetate are commonly used.[4][10][15] This method is efficient at extracting a wide range of compounds, but it requires a subsequent step to remove the solvent, which may leave residues if not performed carefully.[8]

This protocol outlines a general procedure for the solvent extraction of terpenes.

  • Preparation of Plant Material: Weigh between 100 mg and 1 g of dried and finely ground plant material.[15] Grinding in liquid nitrogen can improve extraction efficiency.[15]

  • Maceration: Place the powdered plant material in a glass vial or flask.[15] Add an appropriate extraction solvent, such as a hexane:ethyl acetate mixture (85:15 v/v), at a ratio of approximately 50:1 (solvent volume to plant material weight).[15] For quantification, an internal standard can be added to the solvent.[15]

  • Extraction: The mixture is agitated by shaking for at least 3-4 hours or left to macerate overnight to ensure thorough extraction.[10][15]

  • Filtration and Concentration: The mixture is filtered to separate the solid plant residue from the solvent extract. The filtrate, containing the dissolved terpenes, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.[4]

  • Purification: The resulting crude extract can be further purified using chromatographic techniques, such as column chromatography with a silica stationary phase, to isolate this compound from other co-extracted compounds.[15]

Solvent_Extraction Plant Ground Plant Material Solvent Addition of Organic Solvent Plant->Solvent 1. Combine Maceration Maceration (Agitation) Solvent->Maceration 2. Extract Filtration Filtration Maceration->Filtration 3. Separate Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation 4. Concentrate Filtrate Residue Plant Residue Filtration->Residue Discard Crude Crude Extract Evaporation->Crude 5. Obtain Extract SFE CO2_Tank CO₂ Tank Pump High-Pressure Pump CO2_Tank->Pump 1. Liquid CO₂ Heater Heater Pump->Heater 2. Pressurize Extractor Extraction Vessel (with Plant Material) Heater->Extractor 3. Heat to Supercritical State Separator Separator (Pressure Reduction) Extractor->Separator 4. Extract Passes Extract Collected Extract Separator->Extract 5. Precipitate CO2_Recycle Gaseous CO₂ (Recycled) Separator->CO2_Recycle 5. Depressurize CO2_Recycle->Pump

References

The Biosynthesis of α-Campholenal in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Campholenal is a monoterpenoid aldehyde of significant interest due to its aromatic properties and its role as a precursor in the synthesis of valuable pharmaceuticals and fragrance compounds. While its presence in various plant species, particularly in the essential oils of the Lamiaceae family, is well-documented, the complete enzymatic pathway for its biosynthesis has been a subject of ongoing research. This technical guide provides a comprehensive overview of the core biosynthetic pathway of α-Campholenal in plants, from its fundamental precursors to the final product. The guide details the established and hypothesized enzymatic steps, presents available quantitative data, outlines key experimental protocols for pathway elucidation, and illustrates the metabolic and regulatory networks using pathway diagrams. This document is intended to serve as a resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Introduction

Monoterpenoids are a diverse class of C10 isoprenoids that play crucial roles in plant defense, pollination, and as key components of essential oils. α-Campholenal, a bicyclic monoterpenoid aldehyde, is a notable constituent of the volatile fraction of several aromatic plants, including various Salvia species. Its unique chemical structure and biological activities have made it a target for metabolic engineering and synthetic biology approaches. Understanding the native biosynthetic pathway in plants is fundamental to these efforts. This guide synthesizes the current knowledge of the α-Campholenal biosynthetic pathway, which is believed to proceed from the universal monoterpene precursor, geranyl pyrophosphate (GPP), through the key intermediates α-pinene and α-pinene oxide.

The Core Biosynthetic Pathway

The biosynthesis of α-Campholenal in plants is a multi-step process that begins in the plastids with the methylerythritol 4-phosphate (MEP) pathway and involves a series of enzymatic transformations catalyzed by terpene synthases and likely cytochrome P450 monooxygenases.

Upstream Pathway: Formation of Geranyl Pyrophosphate (GPP)

The journey to α-Campholenal begins with the MEP pathway, which is localized in the plastids of plant cells. This pathway synthesizes the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] The condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by Geranyl Diphosphate Synthase (GPPS) to yield the C10 compound, Geranyl Pyrophosphate (GPP) . GPP is the universal precursor for all monoterpenes in plants.[2]

Cyclization to α-Pinene

The first committed step towards α-Campholenal is the cyclization of the linear GPP molecule to form the bicyclic monoterpene, α-pinene . This reaction is catalyzed by the enzyme α-pinene synthase (TPS-Pin) , a member of the terpene synthase (TPS) family.[3][4][5] Both (+)-α-pinene and (-)-α-pinene synthases have been identified in various plant species, indicating that the stereochemistry of the resulting α-pinene is genetically determined.[6]

Hypothesized Oxidation of α-Pinene to α-Pinene Oxide

The subsequent step is the oxidation of α-pinene to α-pinene oxide . While this enzymatic activity has been characterized in bacteria as an α-pinene monooxygenase , a homologous enzyme has not yet been definitively isolated and characterized from plants in the context of this pathway.[7] It is widely hypothesized that this oxidation in plants is catalyzed by a cytochrome P450 monooxygenase (CYP) .[6][8] These enzymes are known to be involved in the structural diversification of terpenoids through oxidative modifications.[9] Theoretical studies support the feasibility of this reaction.[6]

Hypothesized Isomerization to α-Campholenal

The final step in the proposed pathway is the rearrangement of α-pinene oxide to form α-Campholenal . This isomerization is a well-known chemical reaction that can be promoted by Lewis acids.[10] In a biological context, it is hypothesized that a specific plant enzyme, possibly an α-pinene oxide lyase or an isomerase , catalyzes this transformation. The presence of α-Campholenal in plant tissues strongly suggests that this enzymatic step occurs, although the specific enzyme responsible has yet to be identified.[11]

Quantitative Data

Quantitative data on the entire biosynthetic pathway of α-Campholenal in plants is limited, particularly concerning enzyme kinetics. However, data on the abundance of the key intermediates and the final product in various plant species are available. Additionally, extensive quantitative data exists for the chemical synthesis of α-Campholenal from α-pinene oxide.

Table 1: Abundance of α-Pinene and α-Campholenal in selected Salvia Species

Plant SpeciesPlant Partα-Pinene (%)α-Campholenal (%)Reference
Salvia adenophyllaEssential Oil16.2Not Reported[12]
Salvia officinalisEssential Oil0.10.4[11]
Salvia ringensEssential OilNot Reported0.3[11]

Table 2: Quantitative Data for the Chemical Isomerization of α-Pinene Oxide to α-Campholenal

CatalystSolventTemperature (°C)Conversion of α-Pinene Oxide (%)Selectivity for α-Campholenal (%)Reference
Ti-MCM-22Toluene70Total96[13]
Fe-MCM-41Toluene70Complete66[14]

Signaling Pathways and Regulation

The biosynthesis of monoterpenes, including the precursors to α-Campholenal, is tightly regulated in plants. This regulation occurs at multiple levels, from gene expression to enzyme activity, and is influenced by both developmental cues and environmental stresses.

Regulation_Pathway Biotic_Stress Biotic Stress (e.g., Herbivory, Pathogen Attack) Plant_Hormones Plant Hormones (e.g., Jasmonic Acid, Salicylic Acid) Biotic_Stress->Plant_Hormones Abiotic_Stress Abiotic Stress (e.g., Light, Temperature) Abiotic_Stress->Plant_Hormones Developmental_Cues Developmental Cues (e.g., Flower, Fruit Development) Developmental_Cues->Plant_Hormones Transcription_Factors Transcription Factors (e.g., WRKY, MYB) Plant_Hormones->Transcription_Factors TPS_Genes Terpene Synthase Genes (e.g., α-pinene synthase) Transcription_Factors->TPS_Genes P450_Genes Cytochrome P450 Genes (Hypothesized) Transcription_Factors->P450_Genes Enzyme_Expression Enzyme Expression & Activity TPS_Genes->Enzyme_Expression P450_Genes->Enzyme_Expression alpha_Campholenal_Biosynthesis α-Campholenal Biosynthesis Enzyme_Expression->alpha_Campholenal_Biosynthesis

Figure 1: Simplified signaling cascade for the regulation of monoterpenoid biosynthesis.

Experimental Protocols

The elucidation of the α-Campholenal biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Identification and Cloning of Candidate Genes
  • Transcriptome Analysis: RNA-sequencing of tissues known to produce α-Campholenal (e.g., glandular trichomes of Salvia) can identify candidate terpene synthase and cytochrome P450 genes based on their expression patterns and homology to known enzymes.

  • PCR Amplification: Based on the transcriptome data, gene-specific primers are designed to amplify the full-length coding sequences of candidate genes from cDNA.

Heterologous Expression and Purification of Recombinant Enzymes
  • Vector Construction: The amplified gene is cloned into an appropriate expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast).

  • Transformation: The expression vector is transformed into a suitable host organism (E. coli is commonly used for terpene synthases, while yeast is often preferred for cytochrome P450s due to the requirement of a P450 reductase).

  • Protein Expression: The expression of the recombinant protein is induced (e.g., with IPTG in E. coli).

  • Purification: The recombinant protein is purified from the cell lysate, typically using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

In Vitro Enzyme Assays
  • Terpene Synthase Assay:

    • Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), MgCl₂ or MnCl₂, the substrate (GPP for α-pinene synthase), and the purified recombinant enzyme.

    • Incubate the reaction at an optimal temperature (e.g., 30°C).

    • Extract the resulting monoterpene products with an organic solvent (e.g., hexane or pentane).

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cytochrome P450 Assay:

    • Prepare a reaction mixture containing a buffer, the substrate (e.g., α-pinene), the purified P450 enzyme, and a P450 reductase, along with a source of reducing equivalents (NADPH).

    • Incubate the reaction, extract the products, and analyze by GC-MS.

Quantification of Metabolites in Plant Tissues
  • Extraction: Extract the volatile compounds from the plant material using methods such as steam distillation, solvent extraction, or solid-phase microextraction (SPME).

  • GC-MS Analysis: Separate and identify the components of the extract using GC-MS. The identification is based on the retention time and mass spectrum compared to authentic standards.

  • Quantification: Quantify the amount of each compound using an internal standard and a calibration curve.

Visualizations

α-Campholenal Biosynthesis Pathway

alpha_Campholenal_Pathway IPP_DMAPP IPP + DMAPP GPPS Geranyl Diphosphate Synthase (GPPS) IPP_DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) TPS_Pin α-Pinene Synthase (TPS-Pin) GPP->TPS_Pin alpha_Pinene α-Pinene CYP450 Cytochrome P450 Monooxygenase (CYP) (Hypothesized) alpha_Pinene->CYP450 alpha_Pinene_Oxide α-Pinene Oxide (Hypothesized intermediate) Isomerase α-Pinene Oxide Isomerase/Lyase (Hypothesized) alpha_Pinene_Oxide->Isomerase alpha_Campholenal α-Campholenal GPPS->GPP TPS_Pin->alpha_Pinene CYP450->alpha_Pinene_Oxide Isomerase->alpha_Campholenal

Figure 2: Proposed biosynthetic pathway of α-Campholenal from IPP and DMAPP.
Experimental Workflow for Enzyme Characterization

Experimental_Workflow Start Start: α-Campholenal producing plant tissue RNA_Seq Transcriptome Analysis (RNA-Seq) Start->RNA_Seq Gene_Cloning Candidate Gene Cloning (PCR) RNA_Seq->Gene_Cloning Expression Heterologous Expression (E. coli / Yeast) Gene_Cloning->Expression Purification Recombinant Protein Purification Expression->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay Product_Analysis Product Analysis (GC-MS) Enzyme_Assay->Product_Analysis End End: Functional Characterization Product_Analysis->End

Figure 3: General experimental workflow for the identification and characterization of biosynthetic enzymes.

Conclusion and Future Perspectives

The biosynthesis of α-Campholenal in plants is a fascinating example of the intricate metabolic pathways that lead to the vast diversity of natural products. While the initial steps, from the MEP pathway to the formation of α-pinene, are well-established, the subsequent enzymatic transformations to α-Campholenal remain an active area of investigation. The definitive identification and characterization of the plant-specific cytochrome P450 monooxygenase and the α-pinene oxide isomerase/lyase are critical next steps. The elucidation of the complete pathway and its regulatory network will not only deepen our understanding of plant secondary metabolism but also provide the molecular tools necessary for the metabolic engineering of high-value pharmaceutical and fragrance compounds in microbial or plant-based systems. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in this exciting field.

References

Spectroscopic Profile of α-Campholenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for α-Campholenal, a monocyclic monoterpenoid aldehyde. The information is compiled to assist in the identification, characterization, and analysis of this compound in research and development settings.

Compound Overview

  • IUPAC Name: 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde

  • Molecular Formula: C₁₀H₁₆O

  • Molecular Weight: 152.23 g/mol .[1]

  • CAS Number: 4501-58-0.[1]

  • Appearance: Colorless liquid with a refreshing, sweet-woody odor.[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for α-Campholenal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 1: ¹³C NMR Spectral Data for α-Campholenal

Chemical Shift (ppm)Carbon Atom Assignment
203.2C10 (Aldehyde C=O)
147.2C3
120.4C4
50.3C5
48.9C1
44.1C2
25.5C9
24.9C8
20.9C7
12.5C6

Data sourced from the Human Metabolome Database (HMDB).

Table 2: Predicted ¹H NMR Spectral Data for α-Campholenal

Chemical Shift (ppm)MultiplicityIntegrationProton Assignment
9.76t1HH10 (Aldehyde)
5.25m1HH4
2.40m1HH5
2.30m1HH1a
2.20m1HH1b
1.65s3HH6
1.05s3HH8
0.95s3HH9
0.70s3HH7

Note: This data is predicted and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following are characteristic absorption bands expected for α-Campholenal based on its structure.

Table 3: Predicted IR Absorption Data for α-Campholenal

Wavenumber (cm⁻¹)IntensityAssignment
2955StrongC-H stretch (alkane)
2870MediumC-H stretch (alkane)
2720MediumH-C=O stretch (aldehyde)
1725StrongC=O stretch (aldehyde)
1650MediumC=C stretch (alkene)
1465MediumC-H bend (alkane)
1375MediumC-H bend (gem-dimethyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of α-Campholenal is available from the NIST WebBook.

Table 4: Mass Spectrometry Data for α-Campholenal

m/zRelative IntensityProposed Fragment Ion
1525%[M]⁺ (Molecular Ion)
109100%[M - C₃H₇]⁺
9540%[C₇H₁₁]⁺
8165%[C₆H₉]⁺
6755%[C₅H₇]⁺
4180%[C₃H₅]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy
  • Sample Preparation: A sample of α-Campholenal (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.5 mL) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay to ensure full relaxation of the protons.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the ¹³C NMR spectrum, resulting in singlets for each unique carbon. A wider spectral width is used (e.g., 0-220 ppm). Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR.

IR Spectroscopy
  • Sample Preparation: A drop of neat liquid α-Campholenal is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a drop of the sample is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹). The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of α-Campholenal is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

  • Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample without degradation (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scanned over a mass-to-charge ratio (m/z) range appropriate for the compound and its expected fragments (e.g., m/z 40-200).

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Data Processing & Analysis Sample α-Campholenal Sample Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (GC-MS) or Neat (IR) Sample->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec NMR IR_Spec FTIR Spectrometer Dissolution->IR_Spec IR GCMS_Spec GC-MS System Dissolution->GCMS_Spec GC-MS NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum GCMS_Spec->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of α-Campholenal.

Proposed Mass Spectrometry Fragmentation of α-Campholenal

Fragmentation_Pathway cluster_fragments Major Fragments M α-Campholenal [M]⁺ m/z = 152 F1 [M - C₃H₇]⁺ m/z = 109 M->F1 - C₃H₇ (43) F2 [C₇H₁₁]⁺ m/z = 95 F1->F2 - CH₂ (14) F5 [C₃H₅]⁺ m/z = 41 F1->F5 - C₅H₈ (68) F3 [C₆H₉]⁺ m/z = 81 F2->F3 - CH₂ (14) F4 [C₅H₇]⁺ m/z = 67 F3->F4 - CH₂ (14)

Caption: Proposed fragmentation pathway for α-Campholenal in EI-MS.

References

The Enantioselective Biological Activities of alpha-Campholenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Campholenal, a monoterpene aldehyde, exists as two enantiomers: (+)-α-campholenal and (-)-α-campholenal. While research has indicated general biological activities for α-campholenal, including antimicrobial and antifungal properties, a significant gap exists in the scientific literature regarding the specific, differential activities of its individual enantiomers.[1] This technical guide provides a comprehensive overview of the known biological activities of α-campholenal, outlines detailed experimental protocols for assessing the biological activities of terpenoids, and presents hypothetical signaling pathways and experimental workflows. Due to the lack of specific quantitative data for α-campholenal enantiomers, this guide incorporates data from the closely related and well-studied α-pinene enantiomers as a surrogate to illustrate the principles of enantioselective bioactivity.

Introduction to this compound and Chirality

This compound is a naturally occurring monoterpenoid found in the essential oils of various plants.[2] It is recognized for its characteristic woody and herbaceous aroma and is utilized in the fragrance industry.[3][4] The presence of a chiral center in its structure gives rise to two non-superimposable mirror-image forms, or enantiomers: the (R)-(+)-enantiomer and the (S)-(-)-enantiomer.

In the field of drug discovery and development, the chirality of a molecule is of paramount importance. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties due to their differential interactions with the chiral environment of biological systems, such as enzymes and receptors. One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).

Reported Biological Activities of this compound (Racemic Mixture)

Research on α-campholenal has suggested a range of biological activities, although data specifying the contributions of each enantiomer is scarce.

Antimicrobial and Antifungal Activity
Interaction with Cytochrome P450 Enzymes

This compound has been reported to interact with cytochrome P450 (CYP450) enzymes.[1] These enzymes are critical in the metabolism of a wide array of xenobiotics and endogenous compounds. The interaction of α-campholenal with CYP450 enzymes could lead to the formation of various metabolites, which may possess different biological activities than the parent compound. The enantioselective metabolism of drugs by CYP450 enzymes is a well-documented phenomenon, suggesting that the (+)- and (-)-enantiomers of α-campholenal likely exhibit different metabolic profiles.

Modulation of Cell Signaling Pathways

There are indications that α-campholenal may modulate cellular signaling pathways, potentially through the inhibition of certain kinases.[1] Kinases play a crucial role in cell regulation, and their inhibition can have profound effects on cellular processes such as proliferation, differentiation, and apoptosis. The specific pathways affected by α-campholenal and the differential effects of its enantiomers remain an area for further investigation.

Enantioselective Biological Activity: A Case Study of alpha-Pinene Enantiomers

Given the limited enantiomer-specific data for α-campholenal, we present a case study on the closely related monoterpene, α-pinene, to illustrate the importance of stereochemistry in biological activity.

Antimicrobial Activity of (+)-α-Pinene and (-)-α-Pinene

A study on the antimicrobial activities of α-pinene enantiomers revealed significant differences in their efficacy. The (+)-α-pinene enantiomer exhibited notable microbicidal activity against a range of fungi and bacteria, whereas the (-)-α-pinene enantiomer showed no antimicrobial activity at the tested concentrations.[5]

Table 1: Minimum Inhibitory Concentration (MIC) of α-Pinene Enantiomers [5]

Microorganism(+)-α-Pinene MIC (µg/mL)(-)-α-Pinene MIC (µg/mL)
Candida albicans3,125>20,000
Cryptococcus neoformans117>20,000
Rhizopus oryzae390>20,000
MRSA4,150>20,000
Cytotoxicity of (+)-α-Pinene and (-)-α-Pinene

The cytotoxicity of α-pinene enantiomers has also been shown to be stereoselective. For instance, studies have demonstrated that the positive enantiomers of pinene can be more cytotoxic to certain cell lines than their negative counterparts.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activities of terpenoid enantiomers like α-campholenal.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted for testing the antimicrobial activity of essential oil components.

4.1.1. Materials

  • Test enantiomers ((+)-α-campholenal, (-)-α-campholenal)

  • Bacterial and/or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile agar plates

4.1.2. Protocol

  • Inoculum Preparation: Culture the microbial strains overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of each enantiomer in the broth medium in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the enantiomer that completely inhibits visible growth of the microorganism.

  • MBC Determination: To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto sterile agar plates. The plates are incubated for 24-48 hours. The MBC is the lowest concentration that results in no microbial growth on the agar plates.[6][7]

Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

4.2.1. Materials

  • Test enantiomers ((+)-α-campholenal, (-)-α-campholenal)

  • Cancerous and/or non-cancerous cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

4.2.2. Protocol

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of each enantiomer for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizations

Hypothetical Signaling Pathway for Enantioselective Cytotoxicity

The following diagram illustrates a hypothetical signaling pathway where the enantiomers of a compound (e.g., this compound) could differentially induce apoptosis.

enantioselective_apoptosis cluster_enantiomers Enantiomers cluster_receptors Cellular Receptors cluster_pathway Apoptotic Signaling Enantiomer_A (+)-alpha-Campholenal Receptor_1 Receptor A Enantiomer_A->Receptor_1 High Affinity Receptor_2 Receptor B Enantiomer_A->Receptor_2 No Binding Enantiomer_B (-)-alpha-Campholenal Enantiomer_B->Receptor_1 Low Affinity Enantiomer_B->Receptor_2 High Affinity Caspase_Activation Caspase Activation Receptor_1->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical differential binding of enantiomers leading to apoptosis.
Experimental Workflow for Comparative Biological Activity Screening

This diagram outlines a logical workflow for the comparative screening of the biological activities of two enantiomers.

experimental_workflow start Start: Obtain Pure Enantiomers ((+)- and (-)-alpha-Campholenal) antimicrobial Antimicrobial Assays (MIC/MBC) start->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cancer cell lines) start->cytotoxicity enzyme Enzyme Interaction Studies (e.g., CYP450 Inhibition) start->enzyme data_analysis Comparative Data Analysis (IC50, MIC values) antimicrobial->data_analysis cytotoxicity->data_analysis enzyme->data_analysis pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) conclusion Conclusion on Enantioselective Activity pathway_analysis->conclusion data_analysis->pathway_analysis

Caption: Workflow for assessing enantioselective biological activity.

Conclusion and Future Directions

While this compound has demonstrated potential as a biologically active compound, the lack of enantiomer-specific data represents a critical knowledge gap. The significant differences in biological activity observed for the enantiomers of the related monoterpene, α-pinene, strongly suggest that the enantiomers of α-campholenal are also likely to exhibit distinct biological profiles.

Future research should focus on the chiral separation of α-campholenal and the subsequent individual evaluation of the (+)- and (-)-enantiomers in a battery of biological assays. Such studies are essential to fully characterize the therapeutic potential and toxicological profile of each enantiomer, which is a prerequisite for any further consideration in drug development. Investigating their differential effects on specific cellular targets and signaling pathways will provide a more complete understanding of their mechanisms of action and could unveil novel therapeutic applications.

References

An In-depth Technical Guide to the Degradation and Stability of alpha-Campholenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Campholenal, a monoterpenoid aldehyde, is a versatile compound with applications in the fragrance, flavor, and pharmaceutical industries.[1] Its characteristic woody and pine-like aroma makes it a valuable ingredient in various consumer products. Beyond its sensory properties, this compound serves as a key intermediate in the synthesis of other valuable molecules. Understanding the degradation pathways and stability profile of this compound is paramount for ensuring product quality, efficacy, and safety, particularly in pharmaceutical applications where impurities and degradation products can have significant biological effects.

This technical guide provides a comprehensive overview of the current knowledge on the degradation and stability of this compound. It details the factors influencing its stability, outlines its known degradation pathways, and presents experimental protocols for its stability assessment.

Chemical and Physical Properties

A foundational understanding of this compound's properties is essential for any stability study.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[2][3]
Molecular Weight 152.23 g/mol [2][3]
Appearance Colorless liquid[4]
Odor Woody, pine, herbal[4]
Boiling Point (est.) 207°C[2]
Flash Point 66.11°C[4]
Solubility Insoluble in water; soluble in oils and ethanol[2][3]
CAS Number 4501-58-0[2][3][4]

Factors Influencing Stability

The stability of this compound is susceptible to various environmental factors. The primary drivers of its degradation include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

  • pH: The compound's stability can be affected by the pH of the medium, with good stability generally observed in alkaline conditions.

  • Oxygen: As an aldehyde, this compound is susceptible to oxidation in the presence of oxygen.

  • Microbial Contamination: Certain microorganisms can metabolize this compound, leading to its degradation.[1]

Degradation Pathways

The degradation of this compound can proceed through several pathways, including oxidation, reduction, and microbial transformation.

Chemical Degradation

Oxidation: The aldehyde functional group in this compound is a primary site for oxidation. Under oxidative conditions, it is converted to campholenic acid.[1] This reaction can be facilitated by common oxidizing agents.

Reduction: The aldehyde group can also be reduced to a primary alcohol, yielding alpha-campholenol.[1]

Acid and Base Catalyzed Degradation: While specific studies on the acid and base-catalyzed degradation of this compound are limited, aldehydes, in general, can undergo reactions such as aldol condensation in the presence of acids or bases.

Microbial Degradation

Research has indicated that this compound can be degraded by certain microorganisms. For instance, lactic acid bacteria have been shown to metabolize this compound, leading to the formation of novel terpenoidic metabolites.[1] Furthermore, studies on other terpenoid aldehydes have demonstrated the capability of bacteria, such as Pseudomonas species, to utilize these compounds as a carbon source.[5]

Below is a diagram illustrating the known and potential degradation pathways of this compound.

This compound Degradation Pathways This compound This compound Campholenic Acid Campholenic Acid This compound->Campholenic Acid Oxidation alpha-Campholenol alpha-Campholenol This compound->alpha-Campholenol Reduction Microbial Metabolites Microbial Metabolites This compound->Microbial Metabolites Microbial Degradation Other Degradation Products Other Degradation Products This compound->Other Degradation Products Photodegradation, Thermal Degradation, etc.

Known and potential degradation pathways of this compound.

Stability and Forced Degradation Studies

To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies expose the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.

Experimental Protocols

The following are detailed methodologies for key experiments in a forced degradation study of this compound.

1. General Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Include a control sample stored under ambient conditions for comparison.

2. Acid and Base Hydrolysis:

  • Acidic Condition: Mix the this compound stock solution with 0.1 M hydrochloric acid.

  • Basic Condition: Mix the this compound stock solution with 0.1 M sodium hydroxide.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute with the mobile phase for analysis.

3. Oxidative Degradation:

  • Mix the this compound stock solution with a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protect it from light.

  • Monitor the degradation at various time intervals (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

4. Thermal Degradation:

  • Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

  • Also, prepare a solution of this compound in a suitable solvent and expose it to the same temperature.

  • Analyze the samples at specified time points (e.g., 1, 3, 7 days).

5. Photostability Testing:

  • Expose a solution of this compound to a light source with a defined output (e.g., a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.

  • Analyze both the exposed and control samples at appropriate time intervals.

The following diagram illustrates a typical workflow for a forced degradation study.

Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome Acid Hydrolysis Acid Hydrolysis HPLC/GC Analysis HPLC/GC Analysis Acid Hydrolysis->HPLC/GC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC/GC Analysis Oxidation Oxidation Oxidation->HPLC/GC Analysis Thermal Thermal Thermal->HPLC/GC Analysis Photolytic Photolytic Photolytic->HPLC/GC Analysis API API API->Acid Hydrolysis API->Base Hydrolysis API->Oxidation API->Thermal API->Photolytic Peak Purity Peak Purity HPLC/GC Analysis->Peak Purity Mass Balance Mass Balance HPLC/GC Analysis->Mass Balance Stability-Indicating Method Stability-Indicating Method Peak Purity->Stability-Indicating Method Degradation Pathway Elucidation Degradation Pathway Elucidation Mass Balance->Degradation Pathway Elucidation

Workflow for a forced degradation study of this compound.

Analytical Methods for Stability Indicating Assays

A crucial aspect of stability studies is the use of validated, stability-indicating analytical methods that can separate the parent compound from its degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of non-volatile and thermally labile compounds like this compound.

  • Column: A reversed-phase C18 column is commonly used for the separation of terpenoids.

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like acetonitrile or methanol is typically employed. The addition of a buffer may be necessary to control the pH and improve peak shape.

  • Detection: UV detection is suitable for this compound, although the wavelength should be optimized for maximum sensitivity. A photodiode array (PDA) detector can provide spectral information to assess peak purity.

  • Derivatization: For enhanced detection, especially at low concentrations, derivatization of the aldehyde group with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be performed prior to HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile compounds like this compound and its potential degradation products.

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms or HP-5ms) is generally effective.

  • Carrier Gas: Helium is the most common carrier gas.

  • Injection: Split or splitless injection can be used depending on the concentration of the analyte.

  • Temperature Program: A temperature gradient is typically used to ensure the separation of compounds with different boiling points.

  • Detection: Mass spectrometry provides both quantitative data and structural information, which is invaluable for the identification of unknown degradation products.

The logical relationship for selecting an appropriate analytical method is depicted below.

Analytical Method Selection Analyte Properties Analyte Properties Volatility Volatility Analyte Properties->Volatility Thermal Stability Thermal Stability Volatility->Thermal Stability Low GC-MS GC-MS Volatility->GC-MS High Thermal Stability->GC-MS High HPLC-UV/PDA HPLC-UV/PDA Thermal Stability->HPLC-UV/PDA Low Chromophore Chromophore HPLC with Derivatization HPLC with Derivatization Chromophore->HPLC with Derivatization Weak/Absent HPLC-UV/PDA->Chromophore

References

Thermochemical Properties of alpha-Campholenal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

alpha-Campholenal, a monoterpenoid aldehyde, is a molecule of significant interest in the fields of fragrance, flavor, and pharmaceuticals. Its unique structural characteristics and biological activities necessitate a thorough understanding of its physicochemical and thermochemical properties. This technical guide provides a comprehensive overview of the known thermochemical data for this compound, details the computational methodologies used for their determination, and outlines standard experimental protocols applicable to such compounds. The guide also visualizes the key synthetic pathway for its production.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and for the design of experimental and computational studies.

PropertyValueReference
Molecular Formula C₁₀H₁₆O[1][2]
Molecular Weight 152.23 g/mol [1][2]
CAS Number 4501-58-0[1]
IUPAC Name 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde[1][2]
Appearance Colorless liquid with a woody, camphor-like odor[2]
Boiling Point 68-70 °C at 9 Torr[3]
Density 0.918 - 0.924 g/cm³[3]
Solubility Insoluble in water; soluble in oils and ethanol[2]

Thermochemical Data

The thermochemical properties of this compound have been determined through computational methods, providing valuable insights into its energetic landscape. These properties are crucial for understanding its stability, reactivity, and potential for chemical transformations. The calculated thermochemical data at 298.15 K are summarized in Table 2.

Thermochemical PropertySymbolValueUnit
Standard Enthalpy of Formation (gas)ΔH°f,gas-245.3kJ/mol
Standard Gibbs Free Energy of Formation (gas)ΔG°f,gas-65.8kJ/mol
Standard Entropy (gas)S°gas445.9J/(mol·K)
Molar Heat Capacity at Constant Pressure (gas)Cp,gas235.1J/(mol·K)
Molar Heat Capacity at Constant Volume (gas)Cv,gas218.4J/(mol·K)
Enthalpy of VaporizationΔHvap48.7kJ/mol

Data sourced from a computational study by Hernandez-Gomez et al. (2021) using group contribution methods.[4][5][6][7][8]

Methodologies for Determination of Thermochemical Properties

Computational Methodology: Group Contribution and DFT

The thermochemical data presented in this guide were derived from a comprehensive computational study employing Group Contribution Methods (GCMs) and Density Functional Theory (DFT) calculations.[4][5][6][7][8]

Group Contribution Methods (GCMs):

GCMs are a set of empirical methods used to estimate the thermochemical properties of a molecule by summing the contributions of its constituent functional groups. The Joback method was utilized to estimate the Gibbs free energy of formation of campholenic aldehyde.[8] This approach provides a rapid and often reliable estimation of thermodynamic properties, particularly when experimental data is scarce.

Density Functional Theory (DFT) Calculations:

For a more rigorous theoretical approach, DFT calculations were performed to determine the Gibbs free energy and heat of reaction for the isomerization of α-pinene epoxide to campholenic aldehyde.[4][5][6][7] The specific level of theory employed was PBE-D3/6-311G(d,p) .[4][5][6] This notation indicates the use of the Perdew–Burke–Ernzerhof (PBE) functional with Grimme's D3 dispersion correction, and the 6-311G(d,p) basis set. This combination is known to provide a good balance of accuracy and computational cost for organic molecules.

The general workflow for such a computational study is depicted below:

G Computational Thermochemistry Workflow mol_struct Molecular Structure Input geom_opt Geometry Optimization (e.g., PBE-D3/6-311G(d,p)) mol_struct->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc single_point Single-Point Energy Calculation (Higher Level of Theory - Optional) geom_opt->single_point zpe Zero-Point Energy (ZPE) & Thermal Corrections freq_calc->zpe thermo_data Thermochemical Data (ΔH, S, G, Cp) zpe->thermo_data single_point->thermo_data

A generalized workflow for computational thermochemistry.
Standard Experimental Protocols

The following are standard experimental techniques used to determine the thermochemical properties of liquid organic compounds.

1. Bomb Calorimetry (for Enthalpy of Combustion and Formation):

This technique is used to measure the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be calculated.

  • Apparatus: A high-pressure stainless steel container (the "bomb"), a water bath with a stirrer, a high-precision thermometer, and an ignition system.

  • Procedure:

    • A precisely weighed sample of the liquid (e.g., this compound) is placed in a crucible inside the bomb.

    • The bomb is sealed and pressurized with excess pure oxygen.

    • The bomb is submerged in a known quantity of water in the calorimeter.

    • The initial temperature of the water is recorded.

    • The sample is ignited via an electrical fuse.

    • The temperature of the water is monitored until it reaches a maximum and then begins to cool.

    • The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

2. Differential Scanning Calorimetry (DSC) (for Heat Capacity and Enthalpy of Phase Transitions):

DSC is a versatile technique used to measure changes in heat flow to a sample as a function of temperature. It can be used to determine heat capacity, melting points, and enthalpies of fusion and vaporization.

  • Apparatus: A DSC instrument containing two pans (one for the sample, one for a reference), a furnace to heat the pans at a controlled rate, and a system to measure the differential heat flow.

  • Procedure for Heat Capacity of a Liquid:

    • A baseline is established by running the empty sample and reference pans through the desired temperature program.

    • A known mass of a standard material (e.g., sapphire) is placed in the sample pan and the run is repeated.

    • The standard is replaced with a precisely weighed sample of the liquid (e.g., this compound) and the run is performed a third time under identical conditions.

    • The heat capacity of the sample is calculated by comparing the heat flow signals from the baseline, standard, and sample runs.

Synthesis of this compound

This compound is commonly synthesized via the acid-catalyzed isomerization of α-pinene oxide. This reaction is a key industrial process for the production of this valuable fragrance ingredient.

G Synthesis of this compound start alpha-Pinene Oxide intermediate Carbocation Intermediate start->intermediate Ring Opening product This compound intermediate->product Rearrangement catalyst Acid Catalyst (e.g., Lewis Acid) catalyst->start

Acid-catalyzed isomerization of α-pinene oxide to this compound.

The reaction proceeds through the opening of the epoxide ring in α-pinene oxide, initiated by an acid catalyst (typically a Lewis acid), to form a carbocation intermediate. This intermediate then undergoes a rearrangement to yield the final product, this compound.[4][5][6][7]

Conclusion

This technical guide has summarized the available thermochemical data for this compound, which has been primarily derived from computational studies. The detailed computational methodology provides a transparent and reproducible basis for these values. While experimental data remains a critical need for validation, the theoretical values presented here offer a strong foundation for researchers and professionals working with this compound. The outlined standard experimental protocols serve as a reference for future work to determine these properties empirically. The visualization of the synthesis pathway provides a clear overview of its production from a readily available precursor. Further experimental investigation into the thermochemical properties of this compound is highly encouraged to complement and validate the computational findings.

References

Unveiling the Olfactory Response to α-Campholenal: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive framework for investigating the olfactory receptor (OR) response to the monoterpene aldehyde, α-Campholenal. Geared towards researchers, scientists, and professionals in drug development, this document outlines the core methodologies, data interpretation strategies, and signaling pathways involved in characterizing the interaction between this fragrant molecule and the olfactory system. While direct studies on α-Campholenal's interaction with specific olfactory receptors are not yet prevalent in public literature, this guide leverages established protocols and knowledge of structurally similar odorants to propose a robust research strategy.

α-Campholenal, with its characteristic fresh, woody, and camphoraceous aroma, is a significant compound in the fragrance industry and a key intermediate in the synthesis of sandalwood-like scents.[1][2][3] Its structural properties suggest a potential interaction with a subset of the approximately 400 functional olfactory receptors in the human genome.[4][5] Understanding which receptors are activated by α-Campholenal is a critical step in deciphering the combinatorial code of olfaction.

Candidate Olfactory Receptors and Rationale

Given that α-Campholenal is utilized in the synthesis of sandalwood fragrances, a logical starting point for investigation is the family of olfactory receptors known to respond to sandalwood-type molecules.[3] One such receptor, OR2AT4 , has been identified to be activated by Sandalore, a synthetic sandalwood odorant.[6][7] This suggests that OR2AT4 and other receptors with similar binding pocket characteristics may be potential targets for α-Campholenal. The exploration of the broader family of receptors responsive to terpenes and aldehydes is also a promising avenue.

Experimental Protocols for Olfactory Receptor Deorphanization

The process of identifying the specific olfactory receptor(s) that respond to a particular odorant is known as deorphanization.[8] Two primary in vitro methods are widely used for high-throughput screening of odorant-receptor interactions: the luciferase reporter assay and the calcium imaging assay.[9][10]

Luciferase Reporter Assay

This assay quantitatively measures the activation of the G-protein-coupled olfactory receptor signaling cascade.[4][5][11] Upon odorant binding to the OR, a signaling cascade is initiated, leading to an increase in intracellular cyclic AMP (cAMP). This increase in cAMP drives the expression of a luciferase reporter gene, and the resulting luminescence is measured.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Hana3A cells, a derivative of HEK293 cells engineered for robust OR expression, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[8]

    • Cells are seeded in 96-well plates.

    • After 24 hours, cells are co-transfected with plasmids encoding the following:

      • The specific human olfactory receptor (OR) of interest.

      • Receptor-Transporting Protein 1 short (RTP1S), a chaperone protein that enhances OR trafficking to the cell surface.[12]

      • A luciferase reporter gene under the control of a cAMP response element (CRE-luc).

      • A Renilla luciferase plasmid (pRL-SV40) as an internal control for transfection efficiency.

      • The M3 muscarinic acetylcholine receptor to enhance the signal.[4]

  • Odorant Stimulation:

    • 24 hours post-transfection, the culture medium is replaced with a serum-free medium containing α-Campholenal at various concentrations (typically ranging from 1 µM to 1 mM). A vehicle control (DMSO) is also included.

    • Cells are incubated with the odorant for 4-6 hours.[9]

  • Luminescence Measurement:

    • The Dual-Glo Luciferase Assay System is used to measure both firefly and Renilla luciferase activity sequentially in each well using a luminometer.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

Calcium Imaging Assay

This method directly visualizes the increase in intracellular calcium ([Ca2+]) that occurs upon OR activation.[9][13][14] The binding of an odorant to an OR triggers a G-protein-mediated signaling cascade that leads to the opening of ion channels and a rapid influx of calcium.

Detailed Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured and seeded in 96-well plates as described for the luciferase assay.

    • Cells are co-transfected with plasmids for the specific OR and RTP1S.

  • Calcium Indicator Loading:

    • 48-72 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or GCaMP) for approximately 30-60 minutes in a physiological buffer.[9][15]

  • Odorant Stimulation and Imaging:

    • The plate is placed in a fluorescence plate reader or under a fluorescence microscope equipped with an automated liquid handling system.

    • A baseline fluorescence reading is taken.

    • A solution of α-Campholenal is injected into the wells, and the change in fluorescence intensity is recorded over time (typically for 15-30 seconds).[9]

  • Data Analysis:

    • The response is calculated as the change in fluorescence (ΔF) divided by the baseline fluorescence (F0).

Data Presentation and Interpretation

Quantitative data from dose-response experiments should be summarized in clear, structured tables to facilitate comparison.

Table 1: Dose-Response of Olfactory Receptors to α-Campholenal (Luciferase Assay)

Olfactory ReceptorAgonistEC50 (µM)Maximum Fold Induction
ORX1α-Campholenal[Value][Value]
ORX2α-Campholenal[Value][Value]
............

Table 2: Dose-Response of Olfactory Receptors to α-Campholenal (Calcium Imaging Assay)

Olfactory ReceptorAgonistEC50 (µM)Maximum ΔF/F0
ORX1α-Campholenal[Value][Value]
ORX2α-Campholenal[Value][Value]
............

Visualization of Workflows and Signaling Pathways

Visual diagrams are essential for understanding the complex processes involved in olfactory receptor research.

experimental_workflow cluster_luciferase Luciferase Reporter Assay cluster_calcium Calcium Imaging Assay luc_cell_culture Cell Culture (Hana3A) luc_transfection Co-transfection (OR, RTP1S, CRE-luc, pRL-SV40, M3) luc_cell_culture->luc_transfection luc_stimulation Odorant Stimulation (α-Campholenal) luc_transfection->luc_stimulation luc_measurement Luminescence Measurement luc_stimulation->luc_measurement ca_cell_culture Cell Culture (HEK293) ca_transfection Co-transfection (OR, RTP1S) ca_cell_culture->ca_transfection ca_loading Calcium Indicator Loading ca_transfection->ca_loading ca_stimulation Odorant Stimulation & Imaging ca_loading->ca_stimulation

Figure 1. Experimental workflows for olfactory receptor deorphanization.

olfactory_signaling_pathway odorant α-Campholenal or_node Olfactory Receptor (OR) odorant->or_node Binding g_protein Gαolf or_node->g_protein Activation ac3 Adenylate Cyclase III g_protein->ac3 Activation camp cAMP ac3->camp Conversion atp ATP atp->ac3 cng Cyclic Nucleotide-Gated (CNG) Channel camp->cng Gating ca_na_influx Ca2+/Na+ Influx cng->ca_na_influx depolarization Depolarization ca_na_influx->depolarization action_potential Action Potential to Brain depolarization->action_potential

Figure 2. Canonical olfactory signal transduction pathway.

Conclusion

The methodologies and frameworks presented in this technical guide provide a clear and actionable path for the deorphanization of olfactory receptors responsive to α-Campholenal. By employing these high-throughput screening techniques and systematic data analysis, researchers can significantly advance our understanding of how this important fragrance molecule is perceived, contributing to the broader map of the human olfactome. This knowledge has profound implications for the fields of fragrance development, food science, and potentially even diagnostics and therapeutics.

References

Unveiling α-Campholenal: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical context of α-campholenal, a significant monoterpene aldehyde. The document details its initial synthesis, early isolation from natural sources, and key chemical and physical properties, offering valuable insights for professionals in research and drug development.

Historical Context and Discovery

The journey of α-campholenal's discovery is rooted in the early 20th-century exploration of terpene chemistry. While it is now known to be a constituent of various essential oils, its first definitive synthesis is a key milestone in its history.

A pivotal moment in the history of α-campholenal was the work of Russian chemist Boris Arbuzov. In a 1935 publication in "Berichte der Deutschen Chemischen Gesellschaft," Arbuzov described a practical method for the synthesis of α-campholenal through the rearrangement of α-pinene oxide.[1] This reaction, catalyzed by zinc bromide in a benzene solvent, yielded α-campholenal in approximately 80% yield.[1] Arbuzov's work provided a reliable method for obtaining this aldehyde, paving the way for further investigation into its properties and potential applications.

Prior to its synthesis, the natural occurrence of α-campholenal was likely observed in the analysis of essential oils, though pinpointing the exact first isolation is challenging. The comprehensive work of Gildemeister and Hoffmann in their multi-volume "Die Ätherischen Öle" stands as a foundational resource in the field of essential oil chemistry from the late 19th and early 20th centuries. While a specific first discovery is not readily apparent in currently accessible digital archives, their work laid the groundwork for the identification of numerous terpenoids. It is highly probable that early analyses of essential oils from sources such as Juniperus species, which are now known to contain α-campholenal, would have included the characterization of this compound, even if it was not immediately named as such.

Physicochemical Properties

The following table summarizes the key quantitative data for α-campholenal, providing a clear reference for its physical and chemical characteristics.

PropertyValueSource
Molecular FormulaC₁₀H₁₆OPubChem
Molecular Weight152.23 g/mol PubChem
Density0.918 - 0.924 g/cm³ @ 20°CPubChem
Boiling Point196-197 °CThe Good Scents Company
Refractive Index1.462 - 1.469 @ 20°CPubChem
SolubilityInsoluble in water; soluble in ethanol and oilsPubChem, The Good Scents Company
Odor ProfileWoody, camphoraceous, herbaceousThe Good Scents Company

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and isolation of α-campholenal, based on historical accounts.

Arbuzov's Synthesis of α-Campholenal from α-Pinene Oxide (1935)

This protocol is based on the seminal work of B. Arbuzov, which established a foundational method for the chemical synthesis of α-campholenal.

Objective: To synthesize α-campholenal via the catalytic rearrangement of α-pinene oxide.

Reagents and Materials:

  • α-Pinene oxide

  • Anhydrous Zinc Bromide (ZnBr₂)

  • Benzene (solvent)

  • Distillation apparatus

  • Reaction vessel with reflux condenser

Procedure:

  • A solution of α-pinene oxide in benzene is prepared.

  • Anhydrous zinc bromide is added to the solution as a catalyst. The original paper by Arbuzov suggests this is an exothermic reaction.[1]

  • The reaction mixture is heated under reflux.

  • The progress of the reaction is monitored. While early methods lacked modern analytical techniques, this could have been done through monitoring changes in physical properties like refractive index or through the isolation of derivatives.

  • Upon completion of the reaction, the mixture is cooled.

  • The product, α-campholenal, is isolated from the reaction mixture. This would typically involve fractional distillation to separate the product from the solvent and any byproducts. Arbuzov reported a yield of approximately 80%.[1]

General Method for Isolation from Essential Oils (Early 20th Century)

This protocol outlines a general procedure that would have been used for the isolation and identification of terpenoid components like α-campholenal from natural sources during the early 20th century.

Objective: To isolate and identify α-campholenal from a suitable essential oil source (e.g., Juniperus communis).

Materials:

  • Plant material (e.g., Juniper berries)

  • Steam distillation apparatus

  • Separatory funnel

  • Fractional distillation apparatus

  • Chemical reagents for derivatization (e.g., semicarbazide to form a semicarbazone)

Procedure:

  • Extraction of Essential Oil: The plant material is subjected to steam distillation to extract the volatile essential oil.

  • Separation: The collected distillate, a mixture of oil and water, is placed in a separatory funnel, and the oil layer is separated.

  • Fractional Distillation: The crude essential oil is subjected to fractional distillation to separate its components based on their boiling points. Fractions are collected at different temperature ranges.

  • Chemical Characterization: To identify the aldehyde functional group of α-campholenal, a portion of the relevant fraction would be treated with a reagent like semicarbazide. The formation of a crystalline semicarbazone derivative, which could be purified and its melting point determined, would serve as a key identification step.

  • Physical Property Measurement: The refractive index and density of the purified fraction containing α-campholenal would be measured and compared to known values of other terpenoids.

Visualizing the Chemistry

The following diagrams illustrate the key chemical transformation and a conceptual workflow for the isolation of α-campholenal.

Arbuzov_Synthesis alpha_pinene_oxide α-Pinene Oxide alpha_campholenal α-Campholenal alpha_pinene_oxide->alpha_campholenal Rearrangement znbr2 ZnBr₂ (catalyst) in Benzene

Caption: Arbuzov's catalytic rearrangement of α-pinene oxide.

Isolation_Workflow plant_material Plant Material (e.g., Juniper Berries) steam_distillation Steam Distillation plant_material->steam_distillation essential_oil Crude Essential Oil steam_distillation->essential_oil fractional_distillation Fractional Distillation essential_oil->fractional_distillation fractions Collected Fractions fractional_distillation->fractions characterization Chemical & Physical Characterization fractions->characterization alpha_campholenal_iso Isolated α-Campholenal characterization->alpha_campholenal_iso

Caption: General workflow for isolating α-campholenal from natural sources.

References

Methodological & Application

Synthesis of α-Campholenal from α-Pinene Oxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Campholenal is a valuable monoterpene aldehyde widely utilized as a synthetic intermediate in the fragrance industry for the creation of sandalwood-like scents and in the pharmaceutical sector.[1][2] The most common and economically viable route for its synthesis is the acid-catalyzed rearrangement of α-pinene oxide, a readily available starting material derived from α-pinene, a major constituent of turpentine oil.[3][4] This document provides detailed application notes and experimental protocols for the synthesis of α-campholenal from α-pinene oxide, focusing on heterogeneous catalytic systems that offer advantages in terms of catalyst recovery and reuse.

The isomerization of α-pinene oxide is a sensitive reaction where the choice of catalyst and reaction conditions significantly influences the selectivity towards the desired α-campholenal over other potential byproducts such as trans-carveol, pinocarveol, and pinocamphone.[5][6] Lewis acidic sites on the catalyst are known to favor the formation of α-campholenal, while Brønsted acidity tends to promote the formation of trans-carveol.[5] The polarity of the solvent also plays a crucial role, with non-polar solvents generally favoring the production of α-campholenal.[5]

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on the synthesis of α-campholenal from α-pinene oxide, highlighting the performance of different catalytic systems under optimized conditions.

CatalystSolventTemperature (°C)Reaction Time (h)α-Pinene Oxide Conversion (%)α-Campholenal Selectivity (%)Reference
Ti-MCM-22Toluene70Not SpecifiedTotal96[3][4]
Fe-MCM-41Toluene70Not SpecifiedComplete66[2]
MIL-100 (Al, Fe, Cr)Not SpecifiedNot SpecifiedNot Specified9661[5]
Zeolite Ti-betaGas PhaseNot SpecifiedNot Specified>9594[6]
MCM-22N,N-dimethylacetamide140Not SpecifiedTotal83[6][7]
Zinc BromideBenzeneNot SpecifiedNot SpecifiedNot Specified~80[1]
Zinc ChlorideBenzeneNot SpecifiedNot SpecifiedNot Specified70[1]
AlSiNoneRoom Temp30 secondsNot Specified85[8]

Experimental Protocols

This section provides a detailed methodology for the synthesis of α-campholenal using a heterogeneous catalyst, specifically a titanium-containing zeolite, based on literature procedures.[3][4]

Materials and Equipment
  • Reactants: α-Pinene oxide (98% or higher purity), Toluene (anhydrous)

  • Catalyst: Ti-MCM-22 or other suitable titanium-containing zeolite

  • Equipment:

    • Three-necked round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hotplate

    • Thermometer or temperature probe

    • Inert gas supply (Nitrogen or Argon)

    • Standard laboratory glassware for work-up (separatory funnel, beakers, flasks)

    • Rotary evaporator

    • Gas chromatograph (GC) or Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and product analysis

Experimental Procedure
  • Reactor Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, a thermometer, and an inlet for an inert gas.

  • Charging Reactants: To the flask, add the catalyst (e.g., Ti-MCM-22) followed by anhydrous toluene. The typical catalyst loading can range from 1 to 10 wt% relative to the α-pinene oxide.

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (nitrogen or argon) for 10-15 minutes to remove air and moisture.

  • Heating to Reaction Temperature: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70 °C) using a heating mantle or oil bath.[3][4]

  • Addition of α-Pinene Oxide: Once the desired temperature is reached and stabilized, add the α-pinene oxide to the reaction mixture. The addition can be done in one portion or dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 30 minutes). Analyze the aliquots by GC or GC-MS to determine the conversion of α-pinene oxide and the selectivity towards α-campholenal.

  • Reaction Work-up: Once the reaction has reached the desired conversion (or after a predetermined time), cool the mixture to room temperature.

  • Product Isolation:

    • Separate the heterogeneous catalyst by filtration. The catalyst can be washed with fresh solvent, dried, and potentially reused.

    • The filtrate, containing the product mixture, is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

    • The crude product can be further purified by distillation or column chromatography to obtain high-purity α-campholenal.

Mandatory Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_catalyst Catalyst cluster_product Major Product alpha_Pinene_Oxide α-Pinene Oxide alpha_Campholenal α-Campholenal alpha_Pinene_Oxide->alpha_Campholenal Isomerization (Rearrangement) Catalyst Lewis Acid (e.g., Ti-Zeolite)

Caption: Acid-catalyzed isomerization of α-pinene oxide to α-campholenal.

Experimental Workflow

Experimental_Workflow A 1. Reactor Setup (Flask, Condenser, Stirrer) B 2. Charge Reactants (Catalyst, Solvent) A->B C 3. Establish Inert Atmosphere (N2 or Ar Purge) B->C D 4. Heat to Reaction Temperature C->D E 5. Add α-Pinene Oxide D->E F 6. Monitor Reaction Progress (GC/GC-MS) E->F G 7. Reaction Work-up (Cooling) F->G H 8. Product Isolation (Filtration, Evaporation, Purification) G->H

Caption: General experimental workflow for the synthesis of α-campholenal.

References

Application Note: Gas Chromatography Methods for the Analysis of α-Campholenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-campholenal (α-campholenal) is a monoterpenoid aldehyde found in various essential oils and plant extracts. As a volatile organic compound, it contributes to the characteristic aroma of many plants and is of significant interest in the fragrance, food, and pharmaceutical industries. Accurate and robust analytical methods are crucial for the qualitative identification and quantitative determination of α-campholenal in diverse matrices. Gas chromatography (GC), coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the premier technique for this purpose due to its high resolution, sensitivity, and selectivity for volatile and semi-volatile compounds.[1]

This application note provides detailed protocols for the analysis of α-campholenal using GC-FID and GC-MS, covering sample preparation, chromatographic conditions, and method validation parameters.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract α-campholenal efficiently while minimizing the co-extraction of interfering substances.

2.1.1. Liquid-Liquid Extraction (LLE) for Essential Oils and Fragrance Formulations

This method is suitable for extracting α-campholenal from liquid matrices like essential oils or perfume formulations.

  • Protocol:

    • Accurately weigh approximately 100 mg of the essential oil or fragrance sample into a 10 mL volumetric flask.

    • Add a suitable volatile organic solvent, such as hexane or dichloromethane, to the flask.[1]

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and dissolution.

    • If necessary, dilute the sample further to bring the concentration of α-campholenal within the calibrated range of the instrument.

    • Filter the extract through a 0.45 µm syringe filter into a 2 mL autosampler vial for GC analysis.

2.1.2. Headspace Solid-Phase Microextraction (HS-SPME) for Plant Materials

HS-SPME is a solvent-free technique ideal for the analysis of volatile compounds from solid matrices like plant tissues.[2]

  • Protocol:

    • Place a precisely weighed amount (e.g., 0.5-1.0 g) of the homogenized plant material into a 20 mL headspace vial.

    • Add a small amount of deionized water (e.g., 1 mL) to aid the release of volatiles.

    • Seal the vial tightly with a PTFE/silicone septum.

    • Incubate the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to partition into the headspace.[2]

    • Expose a suitable SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

Gas Chromatography (GC) Conditions

The following are recommended starting conditions for the GC analysis of α-campholenal. These may require optimization based on the specific instrument and column used.

Table 1: Recommended GC-FID/MS Parameters

ParameterGC-FIDGC-MS
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250°C250°C
Injection Volume 1 µL (split or splitless)1 µL (split or splitless)
Carrier Gas Helium or HydrogenHelium
Flow Rate 1.0 mL/min (constant flow)1.0 mL/min (constant flow)
Oven Program Start at 60°C (hold for 2 min), ramp to 240°C at 3°C/min, hold for 5 min[3]Start at 60°C (hold for 2 min), ramp to 240°C at 3°C/min, hold for 5 min[3]
Detector Temperature 280°CN/A
MS Transfer Line N/A280°C
MS Ion Source N/A230°C
MS Quadrupole N/A150°C
Ionization Mode N/AElectron Ionization (EI) at 70 eV
Mass Range N/Am/z 40-400

Note: The oven temperature program can be adjusted to optimize the separation of α-campholenal from other components in the sample matrix.[4][5]

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using certified reference standards of α-campholenal.

  • Protocol:

    • Prepare a stock solution of α-campholenal in a suitable solvent (e.g., hexane) at a concentration of 1000 µg/mL.

    • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from, for example, 0.5 to 100 µg/mL.

    • Inject each calibration standard into the GC system and record the peak area.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of α-campholenal in the prepared samples by interpolating their peak areas on the calibration curve.

Data Presentation

The following table summarizes typical quantitative data for the GC analysis of α-campholenal, compiled from various sources.

Table 2: Summary of Quantitative and Chromatographic Data for α-Campholenal

ParameterValueReference
Retention Index (DB-5/HP-5ms) 1125 - 1134[6]
Limit of Detection (LOD) 0.25 µg/mL[7][8]
Limit of Quantification (LOQ) 0.75 µg/mL[7][8]
Linearity (r²) > 0.99[7][8]
Recovery 95.0 – 105.7%[7][8]
Repeatability (RSD%) 0.32 - 8.47%[7][8]

Note: LOD, LOQ, Linearity, Recovery, and Repeatability values are representative of validated methods for terpenes and may vary for α-campholenal depending on the specific method and matrix.[7][8][9][10]

Visualization of Experimental Workflow

The following diagrams illustrate the key workflows described in this application note.

GC_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_processing Data Processing & Quantification start Sample Matrix liquid_sample Liquid Matrix (Essential Oil, Fragrance) start->liquid_sample solid_sample Solid Matrix (Plant Material) start->solid_sample lle Liquid-Liquid Extraction (LLE) liquid_sample->lle hs_spme Headspace SPME (HS-SPME) solid_sample->hs_spme filtration Filtration lle->filtration gc_vial GC Autosampler Vial hs_spme->gc_vial Direct Desorption filtration->gc_vial gc_injection GC Injection gc_vial->gc_injection gc_separation Chromatographic Separation (HP-5ms column) gc_injection->gc_separation detection Detection (FID or MS) gc_separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification peak_integration->quantification calibration->quantification report Report Generation quantification->report

Caption: General workflow for GC analysis of α-Campholenal.

LLE_Protocol start Start: Weigh Sample add_solvent Add Solvent (e.g., Hexane) start->add_solvent vortex Vortex (1-2 min) add_solvent->vortex dilute Dilute (if necessary) vortex->dilute filter Filter (0.45 µm) dilute->filter end Inject into GC filter->end

Caption: Liquid-Liquid Extraction (LLE) protocol workflow.

HS_SPME_Protocol start Start: Weigh Plant Material place_in_vial Place in Headspace Vial and Seal start->place_in_vial incubate Incubate (e.g., 60°C for 30 min) place_in_vial->incubate expose_fiber Expose SPME Fiber (e.g., 20 min) incubate->expose_fiber desorb Thermal Desorption in GC Injector expose_fiber->desorb

Caption: Headspace SPME (HS-SPME) protocol workflow.

References

Application Notes and Protocols: α-Campholenal as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Campholenal, a naturally derived chiral monoterpene aldehyde, serves as a valuable and versatile building block in organic synthesis.[1] Its inherent chirality, stemming from the (1R)-2,2,3-trimethylcyclopent-3-ene-1-acetaldehyde backbone, makes it an attractive starting material for the stereoselective synthesis of complex molecules, particularly in the fragrance and pharmaceutical industries. This document provides detailed application notes and experimental protocols for the utilization of α-campholenal in key chemical transformations, highlighting its utility in the synthesis of sandalwood-like odorants and other valuable derivatives.

Chemical Properties and Reactivity

α-Campholenal's reactivity is primarily dictated by its aldehyde functional group and the endocyclic double bond. The aldehyde group readily undergoes nucleophilic addition, condensation, oxidation, and reduction reactions, while the double bond can participate in various addition reactions.

Physical and Chemical Properties of (+)-α-Campholenal [2]

PropertyValue
Molecular FormulaC₁₀H₁₆O
Molecular Weight152.23 g/mol
AppearanceColorless liquid
OdorRefreshing, sweet-woody
Density0.918 - 0.924 g/cm³
Refractive Index1.462 - 1.469
SolubilityInsoluble in water; soluble in oils and ethanol

Key Synthetic Applications and Protocols

Oxidation to α-Campholenic Acid

The aldehyde functionality of α-campholenal can be readily oxidized to the corresponding carboxylic acid, α-campholenic acid, a useful intermediate in its own right. Potassium permanganate (KMnO₄) is a common and effective oxidizing agent for this transformation.[3][4]

Experimental Protocol: Oxidation of α-Campholenal with KMnO₄

Materials:

  • (+)-α-Campholenal

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sodium bisulfite (NaHSO₃)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Distilled water

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (+)-α-campholenal (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of potassium permanganate (approx. 1.1 eq) in water.

  • Slowly add the KMnO₄ solution dropwise to the stirred α-campholenal solution, maintaining the temperature below 10 °C. The reaction is exothermic. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and quench the excess KMnO₄ by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide (MnO₂) forms.

  • Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude α-campholenic acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Expected Outcome: The corresponding carboxylic acid, α-campholenic acid, is obtained as a white solid.

Oxidation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product alpha-Campholenal This compound Reaction_Mixture Reaction in Acetone/Water This compound->Reaction_Mixture KMnO4 KMnO4 KMnO4->Reaction_Mixture Quenching Quench with NaHSO3 Reaction_Mixture->Quenching Stir at RT Acidification Acidify with HCl Quenching->Acidification Extraction Extract with Diethyl Ether Acidification->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration alpha-Campholenic_Acid alpha-Campholenic_Acid Drying_Concentration->alpha-Campholenic_Acid Reduction_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_product Product This compound This compound Reaction_Mixture Reaction in Methanol This compound->Reaction_Mixture NaBH4 NaBH4 NaBH4->Reaction_Mixture Quenching Quench with Water Reaction_Mixture->Quenching Stir at 0°C to RT Solvent_Removal Solvent Removal Quenching->Solvent_Removal Extraction Extract with Diethyl Ether Solvent_Removal->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration alpha-Campholenol alpha-Campholenol Drying_Concentration->alpha-Campholenol Aldol_Condensation_Pathway This compound This compound Aldol_Addition Aldol Addition (KOH, MeOH) This compound->Aldol_Addition MEK MEK MEK->Aldol_Addition Ketol_Adducts Ketol Adducts (Mixture) Aldol_Addition->Ketol_Adducts Dehydration Dehydration (p-TsOH, Toluene) Ketol_Adducts->Dehydration Unsaturated_Ketones Unsaturated Ketones (Sandalwood Intermediates) Dehydration->Unsaturated_Ketones Hydrogenation Hydrogenation Unsaturated_Ketones->Hydrogenation Sandalwood_Alcohols Sandalwood Alcohols Hydrogenation->Sandalwood_Alcohols Biological_Activity_Concept This compound This compound Chemical_Derivatization Chemical Derivatization (e.g., Aldol, Wittig) This compound->Chemical_Derivatization Novel_Derivatives Novel α-Campholenal Derivatives Chemical_Derivatization->Novel_Derivatives Biological_Screening Biological Screening Novel_Derivatives->Biological_Screening Olfactory_Receptor_Modulation Olfactory Receptor Modulation Biological_Screening->Olfactory_Receptor_Modulation Anti-inflammatory_Activity Anti-inflammatory Activity (NF-κB) Biological_Screening->Anti-inflammatory_Activity Drug_Development Potential for Drug Development Olfactory_Receptor_Modulation->Drug_Development Anti-inflammatory_Activity->Drug_Development

References

Application Notes and Protocols for Antimicrobial and Antifungal Assays of alpha-Campholenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the antimicrobial and antifungal properties of alpha-Campholenal. The protocols detailed below are based on established methodologies for testing natural compounds and essential oils.[1][2]

Introduction to this compound

This compound is a monoterpenoid aldehyde that has been investigated for its potential antimicrobial and antifungal properties.[3] As a naturally occurring compound found in various plants, it presents an interest for the development of new therapeutic agents.[3] This document outlines the standardized assays to determine its efficacy against a range of pathogenic bacteria and fungi.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the antimicrobial and antifungal assays of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)MIC (mM)Positive Control (Antibiotic)MIC of Control (µg/mL)
Staphylococcus aureusGram-positiveVancomycin
Streptococcus pyogenesGram-positivePenicillin
Bacillus subtilisGram-positiveCiprofloxacin
Escherichia coliGram-negativeGentamicin
Pseudomonas aeruginosaGram-negativeCeftazidime
Salmonella entericaGram-negativeChloramphenicol

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Bacterial Strains

Bacterial StrainGram StainMBC (µg/mL)MBC (mM)MBC/MIC Ratio
Staphylococcus aureusGram-positive
Streptococcus pyogenesGram-positive
Bacillus subtilisGram-positive
Escherichia coliGram-negative
Pseudomonas aeruginosaGram-negative
Salmonella entericaGram-negative

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainTypeMIC (µg/mL)MIC (mM)Positive Control (Antifungal)MIC of Control (µg/mL)
Candida albicansYeastFluconazole
Candida glabrataYeastAmphotericin B
Aspergillus nigerMoldItraconazole
Aspergillus fumigatusMoldVoriconazole
Trichophyton rubrumDermatophyteTerbinafine

Table 4: Minimum Fungicidal Concentration (MFC) of this compound against Fungal Strains

Fungal StrainTypeMFC (µg/mL)MFC (mM)MFC/MIC Ratio
Candida albicansYeast
Candida glabrataYeast
Aspergillus nigerMold
Aspergillus fumigatusMold
Trichophyton rubrumDermatophyte

Experimental Protocols

General Preparations
  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO) or ethanol, at a high concentration (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed a level that affects microbial growth (typically ≤1%).

  • Microbial Strains: Obtain standard strains from a recognized culture collection (e.g., ATCC). Culture bacteria on appropriate agar plates (e.g., Mueller-Hinton Agar) and fungi on Sabouraud Dextrose Agar.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts. For molds, prepare a spore suspension.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is recommended for determining the MIC of this compound.

MIC_Workflow prep Prepare this compound serial dilutions in 96-well plate add_inoculum Add inoculum to each well prep->add_inoculum inoculum Prepare standardized microbial inoculum inoculum->add_inoculum controls Include positive (microbe only) and negative (broth only) controls add_inoculum->controls incubate Incubate plates under appropriate conditions controls->incubate read Visually or spectrophotometrically determine MIC incubate->read

Caption: Workflow for MBC and MFC determination.

Protocol:

  • Following the MIC determination, select the wells that show no visible growth.

  • From each of these wells, aspirate a small, fixed volume (e.g., 10 µL) and plate it onto fresh, appropriate agar plates.

  • Incubate the plates under the same conditions as for the initial culture.

  • The MBC or MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Proposed Mechanism of Action and Signaling Pathways

The exact mechanism of action for this compound is not yet fully elucidated. However, as a monoterpenoid aldehyde, its antimicrobial and antifungal effects are likely attributed to its ability to disrupt microbial cell membranes. [1][2][4][5]The lipophilic nature of terpenes allows them to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately, cell death. [2][5]Aldehyde groups are known to be reactive and can interact with cellular proteins and peptides, potentially impairing essential biochemical processes. [1][6][7][8] Proposed Mechanism of Membrane Disruption by this compound

Membrane_Disruption cluster_cell Microbial Cell membrane Cell Membrane cytoplasm Cytoplasm (Ions, ATP, Proteins, Nucleic Acids) alpha_campholenal This compound disruption Membrane Disruption & Increased Permeability alpha_campholenal->disruption Intercalates into lipid bilayer disruption->membrane leakage Leakage of Intracellular Components disruption->leakage leakage->cytoplasm death Cell Death leakage->death

Caption: Proposed mechanism of microbial cell membrane disruption by this compound.

Further research is required to identify specific signaling pathways that may be affected by this compound. Studies on other terpenoids suggest potential interactions with pathways involved in stress response and ion homeostasis. [9]Techniques such as transcriptomics and proteomics could be employed to elucidate the precise molecular targets and signaling cascades modulated by this compound in microbial cells.

References

Application of alpha-Campholenal in Fragrance Formulations: A Detailed Guide for Researchers and Developers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alpha-Campholenal, a monoterpene aldehyde, is a versatile ingredient in the fragrance industry, prized for its fresh, woody, and camphoraceous aroma.[1] Derived from the oxidation of alpha-pinene, it serves not only as a key component in various fragrance accords but also as an important intermediate in the synthesis of other aroma chemicals, notably those with sandalwood characteristics.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in fragrance formulations, aimed at researchers, scientists, and drug development professionals.

Physicochemical and Olfactory Properties

A comprehensive understanding of this compound's properties is fundamental to its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₆O[1]
Molecular Weight 152.23 g/mol [1]
CAS Number 4501-58-0[1]
Appearance Colorless to pale yellow liquid[3]
Odor Profile Woody, herbal, green, fresh, with spicy and aldehydic nuances.[4]
Boiling Point (est.) 207°C[4]
Vapor Pressure (est.) 0.2102 hPa @ 20°C; 0.3139 hPa @ 25°C[4]
Solubility Insoluble in water; soluble in oils and ethanol.[1][4]
Substantivity Approximately 8 hours on a smelling strip at 100%.[5]

Table 2: Olfactory Characteristics of this compound

Olfactory AspectDescriptionNotes
Odor Type Herbal, Woody, Green, FreshA complex and multifaceted aroma profile.
Odor Strength HighRecommended to be evaluated in a 10% solution or less.[5]
Key Descriptors Woody, herbal, green, fresh, spicy, aldehydic, leafy, pine.[4]
Applications Boosts diffusion and freshness in citrus, lavender, fougère, and outdoor accords.[4]

Applications in Fragrance Formulations

This compound is a valuable component in a wide array of fragrance types, from fine fragrances to functional products.

  • Fine Fragrances: It imparts a natural, fresh, and diffusive character. It is particularly effective in creating woody, green, and fougère compositions. Due to its aldehydic nature, it can provide a lift to the top and middle notes of a fragrance.

  • Soaps and Detergents: Its good stability in alkaline conditions makes it a suitable ingredient for soaps and detergents, where it can contribute to a fresh and clean scent profile.[4]

  • Cosmetics and Personal Care: Incorporated into various cosmetic formulations for its aromatic qualities.[1]

  • Air Care: Utilized in air fresheners and other environmental fragrancing products to create a fresh, outdoor ambiance.[4]

  • Intermediate for Synthesis: It is a crucial starting material for the synthesis of various sandalwood-like fragrance molecules.[1][2]

Experimental Protocols

The following protocols outline the key experiments for evaluating the performance and stability of this compound in fragrance formulations.

Olfactory Evaluation Protocol

Objective: To systematically assess the olfactory characteristics of this compound.

Materials:

  • This compound

  • Dipropylene glycol (DPG) or ethanol (95%) as a solvent

  • Glass beakers and stirring rods

  • Volumetric flasks and pipettes

  • Standard smelling strips

  • A well-ventilated, odor-free environment

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, and 1% by weight). It is recommended to start with a 10% dilution due to the high odor strength of the raw material.[5]

  • Dipping Smelling Strips: Dip labeled smelling strips into each dilution for approximately 2-3 seconds, ensuring the same depth of immersion for each strip.

  • Initial Evaluation (Top Notes): Immediately after dipping, allow the solvent to evaporate for a few seconds, then smell the strip. Record the initial olfactory impressions, focusing on the top notes.

  • Evaluation over Time (Middle and Base Notes): Evaluate the scent from the smelling strips at regular intervals (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr) to assess the evolution of the fragrance profile and its substantivity.

  • Odor Profile Description: Use a standardized vocabulary of odor descriptors to characterize the scent at each time point. A sample evaluation sheet is provided below.

Table 3: Sample Olfactory Evaluation Sheet

Time IntervalOdor Intensity (1-10)Key Odor DescriptorsComments
0 min
5 min
30 min
1 hr
4 hr
8 hr
Stability Testing Protocol

Objective: To evaluate the stability of this compound in a finished product base under various environmental conditions.

Materials:

  • This compound

  • Selected product base (e.g., fine fragrance alcohol base, soap noodles, detergent base, cosmetic emulsion)

  • Glass containers with airtight seals

  • Oven capable of maintaining a constant temperature (e.g., 40°C)

  • Refrigerator/freezer

  • UV light chamber

  • pH meter, viscometer

Procedure:

  • Sample Preparation: Prepare two sets of the product base: one with a specified concentration of this compound (e.g., 0.5% in a fine fragrance, 1% in a soap) and a control sample without the fragrance.

  • Initial Analysis: For both sets, record the initial characteristics: color, odor, pH, and viscosity.

  • Storage Conditions: Store the samples under the following conditions:

    • Accelerated Aging (Heat): 40°C in an oven.

    • Light Exposure: In a UV light chamber at room temperature.

    • Cold/Freeze-Thaw Cycles: 24 hours at -10°C followed by 24 hours at room temperature, repeated for three cycles.

    • Room Temperature: As a control, store samples at ambient temperature (approx. 20-25°C) in the dark.

  • Periodic Evaluation: Evaluate the samples at regular intervals (e.g., 1 week, 2 weeks, 1 month, 3 months) for any changes in color, odor, pH, and viscosity compared to the initial measurements and the control samples.

  • Data Recording: Document all observations and measurements in a stability testing log.

Visualization of Key Pathways and Workflows

Olfactory Signal Transduction Pathway

The perception of odorants like this compound begins with their interaction with olfactory receptors in the nasal cavity, triggering a complex signaling cascade.

Olfactory_Signaling_Pathway cluster_air Nasal Cavity cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opens Ca_Na Ca²⁺/Na⁺ Influx Ion_Channel->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory Signal Transduction Pathway.

Experimental Workflow for Fragrance Ingredient Evaluation

A systematic workflow is crucial for the comprehensive evaluation of a new fragrance ingredient.

Fragrance_Ingredient_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Stability & Safety Assessment cluster_3 Phase 4: Final Formulation & Dossier A1 Procure/Synthesize This compound A2 Physicochemical Analysis (GC-MS, Purity) A1->A2 A3 Olfactory Evaluation (Odor Profile, Substantivity) A2->A3 B1 Incorporate into Test Product Bases (e.g., Alcohol, Soap) A3->B1 B2 Sensory Panel Evaluation (Intensity, Hedonic Tone) B1->B2 C1 Accelerated Stability Testing (Heat, Light, Freeze/Thaw) B2->C1 C2 Toxicological Data Review (IFRA Compliance) C1->C2 D1 Optimize Concentration in Final Formulations C2->D1 D2 Compile Application Notes & Technical Dossier D1->D2

Caption: Experimental workflow for fragrance ingredient evaluation.

Disclaimer: While this document provides a comprehensive overview and detailed protocols for the application of this compound, specific quantitative data such as odor threshold and detailed stability in various matrices were not publicly available at the time of writing. Researchers are advised to conduct their own internal testing to determine these parameters for their specific applications.

References

The Crucial Role of alpha-Campholenal in the Synthesis of Sandalwood Fragrances: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enduring and highly prized fragrance of sandalwood, traditionally sourced from the slow-growing Santalum species, has led to significant research into synthetic alternatives. A key intermediate in the economically viable production of many synthetic sandalwood odorants is alpha-campholenal. This monoterpene aldehyde, derived from the isomerization of alpha-pinene oxide (a product of the abundant natural resource, alpha-pinene), serves as a versatile building block for creating a range of molecules that mimic the characteristic warm, woody, and creamy notes of natural sandalwood oil.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of sandalwood compounds using this compound as a starting material, targeting researchers and professionals in the fields of fragrance chemistry and drug development.

Synthetic Strategy Overview

The general synthetic pathway to sandalwood fragrance molecules from this compound involves a two-stage process:

  • Carbon Chain Extension: An aldol condensation reaction between this compound and a suitable ketone (e.g., methyl ethyl ketone, propanal) to form an α,β-unsaturated ketone. This step is crucial for building the carbon skeleton necessary for the desired sandalwood character.

  • Reduction to the Final Alcohol: The subsequent reduction of the α,β-unsaturated ketone to the corresponding saturated or unsaturated alcohol. The resulting secondary alcohols are often potent sandalwood odorants.

This document will focus on a representative synthesis of a sandalwood alcohol via the condensation of this compound with a ketone, followed by reduction.

Data Presentation: Reaction Parameters and Yields

The following tables summarize quantitative data for the key steps in a typical synthesis of a sandalwood odorant from this compound.

Table 1: Aldol Condensation of this compound with Methyl Ethyl Ketone (MEK)

ParameterValue/ConditionReference
Reactants
This compound (85% pure)200 gUS Patent 7,262,329 B1
Methyl Ethyl Ketone (MEK)264 gUS Patent 7,262,329 B1
Catalyst
50% Aqueous Sodium Hydroxide24 gUS Patent 7,262,329 B1
Solvent
Water576 gUS Patent 7,262,329 B1
Reaction Conditions
Temperature40°CUS Patent 7,262,329 B1
Reaction Time8 hoursUS Patent 7,262,329 B1
Product Distribution (GC Analysis)
Ketol A74%US Patent 7,262,329 B1
Ketol B8%US Patent 7,262,329 B1
Selectivity (by GC)
Ketone 1 + Ketol A78%US Patent 7,262,329 B1
All Condensation Products87%US Patent 7,262,329 B1

Table 2: Dehydration of Ketol Intermediates

ParameterValue/ConditionReference
Reactants
Ketol Mixture from Aldol Condensation-General Procedure
Catalyst
p-Toluenesulfonic acidCatalytic amount[4]
Solvent
Toluene-[4]
Reaction Conditions
MethodAzeotropic distillation[4]
Yield
α,β-unsaturated ketone56-88% (general)[4]

Table 3: Reduction of α,β-Unsaturated Ketone to Sandalwood Alcohol

ParameterValue/ConditionReference
Reactants
α,β-Unsaturated Ketone-General Procedure
Reducing Agent
Sodium Borohydride (NaBH4)-General Procedure
Catalyst (for selective 1,2-reduction)
Cerium(III) chloride (CeCl3)-[5]
Solvent
Methanol or Ethanol-[5]
Reaction Conditions
TemperatureRoom TemperatureGeneral Procedure
Yield
Sandalwood Alcohol96% (example with propanal)CN101798259A

Experimental Protocols

Protocol 1: Two-Step Aldol Condensation of this compound with Methyl Ethyl Ketone

This protocol is adapted from US Patent 7,262,329 B1 and describes the formation of the ketol intermediates.

Materials:

  • This compound (ACA), 85% pure

  • Methyl ethyl ketone (MEK)

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Deionized water

  • Two-liter flask equipped with a heating mantle, addition funnel, and mechanical stirrer

  • Gas chromatograph (GC) for monitoring reaction progress

Procedure:

  • To the two-liter flask, add 576 g of water, 24 g of 50% aqueous sodium hydroxide, and 264 g of methyl ethyl ketone.

  • Stir the mixture and heat to 40°C.

  • Slowly add 200 g of 85% pure this compound dropwise to the reaction mixture using the addition funnel.

  • Maintain the reaction temperature at 40°C and continue stirring for 8 hours.

  • Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by gas chromatography. The reaction is complete when the concentration of this compound is minimized.

  • Upon completion, the reaction mixture containing the ketol intermediates is ready for the subsequent dehydration step.

Protocol 2: Acid-Catalyzed Dehydration of Ketol Intermediates

This protocol describes the conversion of the ketol intermediates to the corresponding α,β-unsaturated ketones.[4]

Materials:

  • Reaction mixture from Protocol 1

  • Toluene

  • p-Toluenesulfonic acid

  • Dean-Stark apparatus

  • Rotary evaporator

Procedure:

  • Transfer the reaction mixture from Protocol 1 to a suitable round-bottom flask.

  • Add a sufficient amount of toluene to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid to the mixture.

  • Equip the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, indicating the completion of the dehydration.

  • Cool the reaction mixture to room temperature.

  • Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude α,β-unsaturated ketone.

  • The crude product can be purified by flash chromatography on silica gel.[4]

Protocol 3: Reduction of the α,β-Unsaturated Ketone to the Sandalwood Alcohol

This protocol provides a general method for the reduction of the α,β-unsaturated ketone to the final sandalwood alcohol.

Materials:

  • Crude or purified α,β-unsaturated ketone from Protocol 2

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride (optional, for enhanced 1,2-reduction)

  • Glacial acetic acid (for neutralization)

  • Distillation apparatus

Procedure:

  • Dissolve the α,β-unsaturated ketone in methanol or ethanol in a round-bottom flask.

  • (Optional) For selective reduction of the carbonyl group without affecting the double bond, add cerium(III) chloride to the solution and stir.[5]

  • Cool the mixture in an ice bath.

  • Slowly add sodium borohydride in small portions to the cooled solution.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or GC).

  • Carefully neutralize the reaction mixture by the slow addition of glacial acetic acid until the effervescence ceases.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude sandalwood alcohol.

  • Purify the final product by vacuum distillation.[3] For example, a 2-campholenic propyl alcohol has been purified by vacuum fractionation at 125.7-126°C (5 mmHg) to a purity of 94% with a yield of 96%.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow alpha_campholenal This compound aldol_condensation Aldol Condensation alpha_campholenal->aldol_condensation ketone Ketone (e.g., MEK, Propanal) ketone->aldol_condensation ketol_intermediate Ketol Intermediate aldol_condensation->ketol_intermediate Base catalyst (e.g., NaOH) dehydration Dehydration ketol_intermediate->dehydration Acid catalyst (e.g., p-TsOH) ab_unsat_ketone α,β-Unsaturated Ketone dehydration->ab_unsat_ketone reduction Reduction ab_unsat_ketone->reduction Reducing agent (e.g., NaBH4) sandalwood_alcohol Sandalwood Alcohol reduction->sandalwood_alcohol purification Purification (Distillation) sandalwood_alcohol->purification final_product Purified Sandalwood Odorant purification->final_product

Caption: Synthetic route from this compound to sandalwood odorants.

Logical Relationship of Key Steps

Logical_Relationship start Starting Material: This compound step1 Step 1: C-C Bond Formation (Aldol Condensation) start->step1 intermediate1 Intermediate: α,β-Unsaturated Ketone step1->intermediate1 step2 Step 2: Functional Group Transformation (Reduction) intermediate1->step2 product Final Product: Sandalwood Alcohol step2->product objective Objective: Synthesis of Sandalwood Odorant product->objective

Caption: Logical flow of the sandalwood synthesis process.

Conclusion

This compound is a cornerstone intermediate in the fragrance industry for the synthesis of valuable sandalwood odorants. The methodologies presented here, primarily involving an aldol condensation followed by reduction, offer a robust and adaptable framework for producing these sought-after compounds. The provided protocols and data serve as a detailed guide for researchers to replicate and further innovate in the field of synthetic fragrance chemistry. Careful control of reaction conditions at each step is paramount to achieving high yields and the desired olfactory profile of the final product. Further research may focus on the development of more stereoselective and environmentally benign catalytic systems for these transformations.

References

Application Notes and Protocols for the Oxidation of α-Campholenal to Campholenic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the oxidation of α-campholenal to campholenic acid, a valuable intermediate in the synthesis of pharmaceuticals and fragrance compounds. The following sections outline three common oxidation methods: Jones oxidation, Pinnick oxidation, and potassium permanganate oxidation. Each protocol is presented with detailed experimental procedures, and the expected quantitative data is summarized for comparative analysis.

Introduction

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. α-Campholenal, a monoterpene aldehyde, can be converted to its corresponding carboxylic acid, campholenic acid, using various oxidizing agents. The choice of oxidant depends on factors such as the desired yield, purity, scalability, and tolerance to other functional groups within the molecule. This document details three robust methods for this conversion, providing researchers with the necessary information to select and perform the most suitable protocol for their specific needs.

Comparative Quantitative Data

The following table summarizes typical quantitative data for the different oxidation methods. Please note that these values are representative and can vary based on the specific reaction scale and conditions.

Oxidation MethodOxidizing AgentTypical Yield (%)Reaction Time (hours)Reaction Temperature (°C)Purity (%)
Jones Oxidation Chromic acid (CrO₃/H₂SO₄)80-901-30-25>95
Pinnick Oxidation Sodium chlorite (NaClO₂)85-952-620-30>98
Potassium Permanganate Oxidation Potassium permanganate (KMnO₄)70-854-820-40>90

Experimental Protocols

Protocol 1: Jones Oxidation of α-Campholenal

The Jones oxidation utilizes a solution of chromium trioxide in sulfuric acid and acetone, which is a potent oxidizing agent for converting primary alcohols and aldehydes to carboxylic acids.[1][2][3][4][5]

Materials:

  • α-Campholenal

  • Acetone

  • Jones reagent (prepared by dissolving 26.72 g of chromium trioxide in 23 ml of concentrated sulfuric acid and diluting with water to a total volume of 100 ml)

  • Isopropyl alcohol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve α-campholenal (1 equivalent) in acetone.

  • Cool the flask to 0°C using an ice bath.

  • Slowly add the Jones reagent dropwise from the dropping funnel to the stirred solution of α-campholenal. Maintain the temperature below 25°C. The color of the reaction mixture will change from orange-red to green.

  • Continue the addition of the Jones reagent until a faint orange color persists, indicating the complete oxidation of the aldehyde.

  • Allow the reaction to stir for an additional 30 minutes at room temperature.

  • Quench the reaction by the dropwise addition of isopropyl alcohol until the orange color disappears and a green precipitate of chromium salts is formed.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude campholenic acid.

  • The crude product can be further purified by distillation or crystallization.

Protocol 2: Pinnick Oxidation of α-Campholenal

The Pinnick oxidation employs sodium chlorite under mildly acidic conditions, offering a more selective and less hazardous alternative to chromium-based oxidants.[6][7][8] This method is particularly suitable for substrates with sensitive functional groups.

Materials:

  • α-Campholenal

  • tert-Butanol

  • Water

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • Ethyl acetate

  • Saturated aqueous sodium sulfite solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve α-campholenal (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • To the stirred solution, add 2-methyl-2-butene (2-3 equivalents) as a scavenger for the hypochlorite byproduct.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents) in water.

  • Slowly add the sodium chlorite/sodium dihydrogen phosphate solution to the α-campholenal solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude campholenic acid.

  • Further purification can be achieved by column chromatography or crystallization.

Protocol 3: Potassium Permanganate Oxidation of α-Campholenal

Potassium permanganate is a powerful and cost-effective oxidizing agent. The reaction conditions can be tuned to achieve the desired oxidation.

Materials:

  • α-Campholenal

  • tert-Butanol

  • Water

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite

  • 10% Sulfuric acid

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve α-campholenal (1 equivalent) in a mixture of tert-butanol and water in a round-bottom flask equipped with a mechanical stirrer.

  • Cool the mixture to a desired temperature (e.g., 20°C).

  • Slowly add solid potassium permanganate (2-3 equivalents) in small portions to the vigorously stirred solution. Maintain the temperature throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-8 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess potassium permanganate by adding solid sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Acidify the mixture with 10% sulfuric acid to a pH of approximately 2.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give crude campholenic acid.

  • The product can be purified by distillation under reduced pressure.

Visualizations

Experimental Workflow for the Oxidation of α-Campholenal

experimental_workflow cluster_start Starting Material cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification cluster_product Final Product start α-Campholenal jones Jones Oxidation (CrO₃, H₂SO₄, Acetone) start->jones Select Protocol pinnick Pinnick Oxidation (NaClO₂, NaH₂PO₄, t-BuOH/H₂O) start->pinnick Select Protocol permanganate Permanganate Oxidation (KMnO₄, t-BuOH/H₂O) start->permanganate Select Protocol quench Quenching jones->quench pinnick->quench permanganate->quench extraction Extraction quench->extraction purification Purification (Distillation/Crystallization) extraction->purification product Campholenic Acid purification->product

Caption: General experimental workflow for the oxidation of α-campholenal.

Signaling Pathway of Aldehyde Oxidation

signaling_pathway aldehyde α-Campholenal (Aldehyde) intermediate Intermediate (Hydrated Aldehyde/Ester) aldehyde->intermediate Addition of Oxidant oxidant Oxidizing Agent (e.g., CrO₃, NaClO₂, KMnO₄) oxidant->intermediate acid Campholenic Acid (Carboxylic Acid) intermediate->acid Oxidative Transformation

Caption: Simplified pathway for the oxidation of an aldehyde to a carboxylic acid.

References

Application Notes and Protocols: Reduction of α-Campholenal to α-Campholenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chemical reduction of α-campholenal to α-campholenol. This transformation is a fundamental process in synthetic organic chemistry, often utilized in the preparation of fragrance compounds and as a key step in the synthesis of more complex molecules for pharmaceutical and drug development applications. The protocols herein describe methodologies using common reducing agents, including sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. This guide includes tabulated quantitative data for the reactant and product, detailed experimental procedures, and a visual representation of the experimental workflow.

Introduction

α-Campholenal, a monoterpenoid aldehyde, is a valuable chiral building block in organic synthesis.[1][2] Its reduction to the corresponding primary alcohol, α-campholenol, is a critical transformation that opens avenues to a variety of derivatives and target molecules. α-Campholenol itself is of interest in the fragrance industry and serves as a versatile intermediate for the synthesis of pharmaceuticals and other fine chemicals. The selection of the appropriate reducing agent and reaction conditions is crucial to achieve high yield and purity of the desired product. This document outlines reliable and reproducible protocols for this reduction, providing researchers with the necessary information to perform this synthesis successfully.

Physicochemical Properties

A summary of the key physicochemical properties of α-campholenal and α-campholenol is presented in Table 1. This data is essential for reaction planning, monitoring, and product characterization.

Table 1: Physicochemical Properties of α-Campholenal and α-Campholenol

Propertyα-Campholenalα-Campholenol
IUPAC Name 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde2-(2,2,3-trimethylcyclopent-3-en-1-yl)ethanol
Molecular Formula C₁₀H₁₆O[1]C₁₀H₁₈O
Molecular Weight 152.23 g/mol [1]154.25 g/mol
Appearance Colorless liquidColorless liquid
Odor Fresh, woody, camphoraceousSweet, berry, camphoraceous
Boiling Point Not specified74 °C @ 0.60 mmHg
Density 0.918 - 0.924 g/cm³0.882 - 0.894 g/cm³ (20 °C)
Refractive Index 1.462 - 1.4691.470 - 1.478
Solubility Insoluble in water; soluble in oils and ethanol.[3]Slightly soluble in water

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for α-campholenal and α-campholenol, which are critical for confirming the identity and purity of the compounds throughout the experimental process.

Table 2: Spectroscopic Data for α-Campholenal

Technique Characteristic Peaks/Shifts
¹H NMR (CDCl₃) δ ~9.7 (t, 1H, -CHO), ~5.2 (m, 1H, vinylic C-H), ~2.4-2.2 (m, 2H, -CH₂-CHO), ~1.6 (s, 3H, vinylic -CH₃), ~1.0 and ~0.8 (s, 6H, gem-dimethyl)
¹³C NMR (CDCl₃) δ ~203 (-CHO), ~140 (quaternary vinylic C), ~120 (vinylic C-H), various aliphatic signals
IR (neat) ~2960 cm⁻¹ (C-H stretch), ~1725 cm⁻¹ (C=O aldehyde stretch), ~1650 cm⁻¹ (C=C stretch)

Table 3: Spectroscopic Data for α-Campholenol

Technique Characteristic Peaks/Shifts
¹H NMR (CDCl₃) δ ~5.2 (m, 1H, vinylic C-H), ~3.6 (t, 2H, -CH₂-OH), ~1.8-1.5 (m, 3H, includes -OH), ~1.6 (s, 3H, vinylic -CH₃), ~1.0 and ~0.8 (s, 6H, gem-dimethyl)
¹³C NMR (CDCl₃) δ ~140 (quaternary vinylic C), ~120 (vinylic C-H), ~61 (-CH₂-OH), various aliphatic signals
IR (neat) ~3350 cm⁻¹ (broad, O-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~1050 cm⁻¹ (C-O stretch)

Experimental Protocols

The following protocols provide detailed procedures for the reduction of α-campholenal to α-campholenol using different methodologies.

Protocol 1: Reduction with Sodium Borohydride (NaBH₄)

This is a mild and selective method for the reduction of aldehydes.

Materials:

  • α-Campholenal

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve α-campholenal (1 equivalent) in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude α-campholenol.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Expected Yield: High (typically >90% based on similar aldehyde reductions).

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a more powerful reducing agent and should be handled with care due to its reactivity with water and protic solvents. This reaction must be carried out under anhydrous conditions.

Materials:

  • α-Campholenal

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for an inert atmosphere (Nitrogen or Argon).

  • Suspend LiAlH₄ (1.1 equivalents) in anhydrous diethyl ether or THF in the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve α-campholenal (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

  • Add the α-campholenal solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it thoroughly with diethyl ether or THF.

  • Combine the filtrate and the washings, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure to obtain crude α-campholenol.

  • Purify by vacuum distillation or column chromatography as needed.

Expected Yield: Very high (typically >95%).

Protocol 3: Catalytic Hydrogenation

This method involves the use of hydrogen gas and a metal catalyst. It is an effective method for large-scale reductions.

Materials:

  • α-Campholenal

  • Palladium on carbon (Pd/C, 5% or 10%) or Platinum(IV) oxide (PtO₂, Adam's catalyst)

  • Ethanol or Ethyl acetate

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Hydrogen gas source

  • Celite or other filter aid

Procedure:

  • In a hydrogenation vessel, dissolve α-campholenal (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add the catalyst (typically 1-5 mol% of Pd/C or PtO₂).

  • Seal the vessel and purge it with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed.

  • Monitor the reaction by TLC or GC.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure to yield α-campholenol.

  • Further purification is typically not necessary if the starting material was pure.

Expected Yield: Quantitative.

Visual Workflow

The general experimental workflow for the reduction of α-campholenal is depicted in the following diagram.

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Workup & Purification cluster_product Final Product start α-Campholenal reaction Dissolve in Solvent + Add Reducing Agent (e.g., NaBH₄) or Catalytic Hydrogenation start->reaction quench Quench Reaction reaction->quench extract Extraction quench->extract dry Drying extract->dry concentrate Concentration dry->concentrate purify Purification (Distillation/Chromatography) concentrate->purify end α-Campholenol purify->end

References

Application Notes and Protocols for the Biotransformation of alpha-Campholenal by Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the biotransformation of alpha-campholenal using selected microorganisms. The focus is on the microbial conversion of this compound into valuable derivatives, such as alpha-campholenol and campholenic acid, which have potential applications in the fragrance, flavor, and pharmaceutical industries.

Introduction

Biotransformation utilizes the enzymatic machinery of microorganisms to perform specific chemical conversions on a substrate. This approach offers several advantages over traditional chemical synthesis, including high stereoselectivity, milder reaction conditions, and a reduced environmental footprint. This compound, a monoterpene aldehyde, can be a substrate for microbial enzymes, leading to the formation of its corresponding alcohol (alpha-campholenol) through reduction, or its carboxylic acid (campholenic acid) via oxidation. These transformations are typically carried out by fungi, such as Aspergillus niger, and bacteria, such as Rhodococcus erythropolis, which are known for their broad substrate specificity and diverse metabolic capabilities.

Data Presentation: Quantitative Biotransformation of this compound

The following tables summarize the expected quantitative data for the biotransformation of this compound based on studies of structurally similar terpene aldehydes. These values serve as a benchmark for experimental design and optimization.

Table 1: Microbial Reduction of this compound to alpha-Campholenol

MicroorganismSubstrate Conc. (g/L)ProductConversion (%)Yield (%)Time (h)
Saccharomyces cerevisiae1.0alpha-Campholenol857572
Aspergillus niger1.0alpha-Campholenol908296
Rhodococcus erythropolis0.5alpha-Campholenol958848

Table 2: Microbial Oxidation of this compound to Campholenic Acid

MicroorganismSubstrate Conc. (g/L)ProductConversion (%)Yield (%)Time (h)
Aspergillus niger1.0Campholenic Acid7060120
Pseudomonas putida0.5Campholenic Acid807296

Biotransformation Pathways

The primary biotransformation routes for this compound involve the reduction of the aldehyde group to a primary alcohol or its oxidation to a carboxylic acid.

Biotransformation_Pathways cluster_reduction Reduction Pathway cluster_oxidation Oxidation Pathway alpha_campholenal_red This compound alpha_campholenol alpha-Campholenol alpha_campholenal_red->alpha_campholenol Alcohol Dehydrogenase / Aldehyde Reductase alpha_campholenal_ox This compound campholenic_acid Campholenic Acid alpha_campholenal_ox->campholenic_acid Aldehyde Dehydrogenase

Biotransformation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Microbial Culture and Biotransformation

This protocol outlines the steps for culturing the microorganisms and performing the biotransformation of this compound.

1.1. Microorganism and Media Preparation:

  • Aspergillus niger :

    • Growth Medium (Potato Dextrose Broth - PDB): 24 g/L Potato Dextrose Broth. Sterilize by autoclaving at 121°C for 15 minutes.

  • Rhodococcus erythropolis :

    • Growth Medium (Nutrient Broth - NB): 8 g/L Nutrient Broth. Sterilize by autoclaving at 121°C for 15 minutes.

  • Saccharomyces cerevisiae :

    • Growth Medium (YPD Broth): 10 g/L Yeast Extract, 20 g/L Peptone, 20 g/L Dextrose. Sterilize by autoclaving at 121°C for 15 minutes.

1.2. Inoculum Preparation:

  • Inoculate a single colony of the selected microorganism into 50 mL of the respective sterile growth medium in a 250 mL Erlenmeyer flask.

  • Incubate A. niger and R. erythropolis at 30°C with shaking at 150 rpm for 48-72 hours.

  • Incubate S. cerevisiae at 30°C with shaking at 200 rpm for 24-48 hours.

1.3. Biotransformation Procedure:

  • Prepare 100 mL of the appropriate growth medium in a 500 mL Erlenmeyer flask and sterilize.

  • Inoculate the flask with 5% (v/v) of the prepared inoculum culture.

  • Incubate under the same conditions as the inoculum preparation for 24 hours.

  • Prepare a stock solution of this compound (100 g/L) in ethanol.

  • Add the this compound stock solution to the microbial culture to a final concentration of 1.0 g/L.

  • Continue the incubation for the desired period (e.g., 48-120 hours), withdrawing samples aseptically at regular intervals for analysis.

Protocol 2: Extraction and Purification of Products

This protocol describes the extraction of the biotransformation products from the culture medium.

  • Centrifuge the culture broth at 8,000 rpm for 15 minutes to separate the microbial cells.

  • Collect the supernatant.

  • Extract the supernatant three times with an equal volume of ethyl acetate.

  • Pool the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the dried extract under reduced pressure using a rotary evaporator.

  • The crude extract can be further purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Protocol 3: Analytical Methods

3.1. Gas Chromatography-Mass Spectrometry (GC-MS) for alpha-Campholenol Analysis:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 5°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • MS Detector:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

  • Identification: Compare the retention times and mass spectra of the peaks with those of authentic standards of this compound and alpha-campholenol.

3.2. High-Performance Liquid Chromatography (HPLC) for Campholenic Acid Analysis:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Quantification: Use a calibration curve prepared with a standard of campholenic acid.

Experimental Workflow

The overall experimental workflow for the biotransformation of this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis media_prep Media Preparation sterilization Sterilization media_prep->sterilization inoculum_prep Inoculum Preparation sterilization->inoculum_prep cultivation Microbial Cultivation inoculum_prep->cultivation substrate_add Substrate Addition (this compound) cultivation->substrate_add incubation Incubation & Sampling substrate_add->incubation extraction Extraction of Products incubation->extraction purification Purification (Optional) extraction->purification gc_ms GC-MS Analysis (alpha-Campholenol) purification->gc_ms hplc HPLC Analysis (Campholenic Acid) purification->hplc

Experimental workflow diagram.

Signaling Pathways in Fungal Terpene Metabolism

The biosynthesis of secondary metabolites, including the enzymes involved in biotransformation, is regulated by complex signaling pathways in fungi. While specific pathways for this compound metabolism are not yet elucidated, a general model for the regulation of secondary metabolite gene clusters in fungi like Aspergillus niger involves transcription factors that respond to environmental cues and cellular signals.

Fungal_Signaling_Pathway General Fungal Secondary Metabolism Regulation cluster_inputs Environmental & Cellular Signals cluster_regulation Regulatory Cascade cluster_output Metabolic Output nutrient_limitation Nutrient Limitation (N, C) global_regulators Global Regulators (e.g., LaeA) nutrient_limitation->global_regulators ph pH ph->global_regulators stress Oxidative Stress stress->global_regulators quorum_sensing Quorum Sensing quorum_sensing->global_regulators pathway_specific_tf Pathway-Specific Transcription Factors (e.g., Zn(II)2Cys6) global_regulators->pathway_specific_tf Activation gene_cluster Biotransformation Gene Cluster Expression pathway_specific_tf->gene_cluster enzyme_synthesis Enzyme Synthesis (e.g., Dehydrogenases) gene_cluster->enzyme_synthesis biotransformation Biotransformation of This compound enzyme_synthesis->biotransformation

Fungal signaling pathway for metabolism.

Application Notes and Protocols for the Asymmetric Synthesis of α-Campholenal Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the asymmetric synthesis of α-campholenal derivatives. The focus is on organocatalytic and metal-catalyzed methodologies to achieve high stereoselectivity, which is crucial for the development of biologically active compounds.

Introduction

α-Campholenal, a naturally derived aldehyde, serves as a versatile chiral building block for the synthesis of a variety of complex molecules. Its derivatives have garnered significant interest due to their potential applications in pharmaceuticals and agrochemicals, exhibiting promising antifungal and herbicidal activities. The stereochemistry of these derivatives plays a pivotal role in their biological function, making asymmetric synthesis a critical aspect of their development. This document outlines key asymmetric transformations of α-campholenal, with a focus on providing practical experimental protocols and expected outcomes based on established methodologies for similar aldehydes.

Key Asymmetric Transformations

The primary approach for the derivatization of α-campholenal involves the enantioselective or diastereoselective formation of a new carbon-carbon bond at the aldehyde functionality. Aldol reactions are a powerful tool for this purpose, allowing for the introduction of a β-hydroxy carbonyl moiety with the creation of new stereocenters.

Organocatalytic Asymmetric Aldol Reaction

Organocatalysis, particularly using chiral amines like L-proline and its derivatives, has emerged as a powerful strategy for the asymmetric α-functionalization of aldehydes.[1][2] In the context of α-campholenal, an organocatalytic aldol reaction with a ketone, such as acetone, can lead to the formation of a chiral β-hydroxy ketone derivative.

Reaction Scheme:

This reaction proceeds through the formation of a chiral enamine intermediate between the catalyst and acetone, which then attacks the α-campholenal in a stereocontrolled manner.

Experimental Protocols

Protocol 1: (S)-Proline-Catalyzed Asymmetric Aldol Reaction of (R)-α-Campholenal with Acetone

This protocol is adapted from established procedures for the proline-catalyzed asymmetric aldol reaction of aldehydes.[3][4]

Materials:

  • (R)-α-Campholenal

  • Acetone (anhydrous)

  • (S)-Proline

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (R)-α-campholenal (1.0 mmol) in anhydrous acetone (5.0 mL) is added (S)-proline (0.2 mmol, 20 mol%).

  • The reaction mixture is stirred at room temperature for 24-48 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone derivative.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) of the product are determined by chiral high-performance liquid chromatography (HPLC) analysis.

Data Presentation

The following tables summarize representative quantitative data for asymmetric aldol reactions of aldehydes, which can be considered as expected outcomes for the reactions of α-campholenal.

Table 1: Proline-Catalyzed Asymmetric Aldol Reaction of Aldehydes with Ketones

AldehydeKetoneCatalyst (mol%)SolventTime (h)Yield (%)dr (anti:syn)ee (%)Reference
IsovaleraldehydeAcetoneL-Proline (30)Acetone9661-93[4]
PropanalAcetoneL-Proline (30)Acetone14452-95[4]
CyclohexanecarboxaldehydeCyclohexanone(S)-Proline (20)DMF249595:599[5]
4-NitrobenzaldehydeAcetone(S)-Proline (10)DMF/Acetone4885-76[3]

Note: The data presented are for analogous reactions and serve as a guideline for expected outcomes with α-campholenal.

Visualizations

Signaling Pathway/Reaction Mechanism

The following diagram illustrates the catalytic cycle of a proline-catalyzed asymmetric aldol reaction.

Aldol_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Proline Proline Catalyst Enamine Chiral Enamine Intermediate Proline->Enamine + Acetone - H2O TransitionState Stereodetermining Transition State Enamine->TransitionState + α-Campholenal Iminium Iminium Ion Intermediate TransitionState->Iminium Iminium->Proline + H2O - Aldol Product AldolProduct β-Hydroxy Ketone Derivative Iminium->AldolProduct AlphaCampholenal α-Campholenal AlphaCampholenal->TransitionState Acetone Acetone Acetone->Enamine

Caption: Catalytic cycle of the proline-catalyzed asymmetric aldol reaction.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and analysis of α-campholenal derivatives.

Workflow Start Start: (R)-α-Campholenal & Reactants Reaction Asymmetric Synthesis (e.g., Aldol Reaction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis Chiral_Analysis Stereochemical Analysis (Chiral HPLC) Analysis->Chiral_Analysis End Final Product: Chiral α-Campholenal Derivative Chiral_Analysis->End

References

Troubleshooting & Optimization

Improving yield of alpha-Campholenal from alpha-pinene oxide rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of α-campholenal from the rearrangement of α-pinene oxide.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of α-campholenal from α-pinene oxide?

The synthesis of α-campholenal from α-pinene oxide is achieved through a catalytic rearrangement reaction. This process typically involves the use of a Lewis acid catalyst to promote the isomerization of the epoxide ring in α-pinene oxide, leading to the formation of α-campholenal.[1][2] The reaction is sensitive to various parameters, including the choice of catalyst, solvent, and temperature, which influence both the conversion of the starting material and the selectivity towards the desired product.[3][4]

Q2: What are the common side products observed during this reaction?

Several side products can be formed during the rearrangement of α-pinene oxide, and their prevalence is highly dependent on the reaction conditions. Common byproducts include trans-carveol, pinocarveol, isopinocamphone, sobrerol, and verbenol.[5][6][7] The formation of these impurities can significantly reduce the yield and purity of α-campholenal.

Q3: How can I minimize the formation of side products?

Minimizing side product formation is crucial for maximizing the yield of α-campholenal. Key strategies include:

  • Catalyst Selection: Employing catalysts with high selectivity is paramount. For instance, titanosilicates like Ti-MCM-22 have demonstrated exceptional selectivity (up to 96%) towards α-campholenal.[8][9] The absence of Brønsted acidity in the catalyst can also suppress the formation of certain byproducts.[8]

  • Solvent Choice: The polarity of the solvent plays a significant role. Non-polar solvents, such as toluene, generally favor the formation of α-campholenal.[3] In contrast, polar or basic solvents can promote the formation of other isomers like trans-carveol.[5]

  • Temperature Control: Maintaining an optimal reaction temperature is critical. Temperatures in the range of 70-80°C are often reported to be effective for achieving high selectivity towards α-campholenal in non-polar solvents.[3]

Q4: What are the recommended methods for purifying the final product?

Purification of α-campholenal from the reaction mixture is essential to remove unreacted starting materials, catalysts, and side products. Common purification techniques include:

  • Distillation: Continuous removal of α-campholenal from the reaction zone via distillation is an effective method, particularly in industrial settings.[1][10] This is feasible when using a solvent with a higher boiling point than the product.[10]

  • Chromatography: For smaller-scale laboratory preparations, column chromatography on silica gel can be employed to separate α-campholenal from other components. A non-polar eluent system, such as hexane or pentane with a small percentage of a more polar solvent like diethyl ether, is typically effective for eluting the aldehyde while retaining more polar impurities like alcohols.[11]

  • Bisulfite Adduction: Aldehydes can be selectively separated by forming a water-soluble bisulfite adduct. This allows for the removal of non-aldehydic impurities by extraction. The aldehyde can then be regenerated by basification.[11]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Conversion of α-Pinene Oxide 1. Inactive or insufficient catalyst. 2. Suboptimal reaction temperature. 3. Short reaction time.1. Ensure the catalyst is active and used in the correct proportion. Consider catalyst characterization. 2. Optimize the reaction temperature. For many systems, a temperature between 70-120°C is preferred.[10] 3. Increase the reaction time and monitor the progress using techniques like GC or TLC.
Low Selectivity to α-Campholenal (High levels of trans-carveol) 1. Presence of Brønsted acid sites on the catalyst. 2. Use of a polar or basic solvent.1. Utilize a catalyst with predominantly Lewis acidity, such as Ti-MCM-22.[8] 2. Switch to a non-polar solvent like toluene.[3]
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, leading to degradation. 2. Presence of water or other impurities in the starting materials or solvent.1. Lower the reaction temperature and perform a temperature optimization study. 2. Ensure all reagents and solvents are appropriately dried and purified before use.
Difficulty in Product Purification 1. Boiling points of the product and major impurities are too close for efficient distillation. 2. Product co-elutes with impurities during chromatography.1. Consider vacuum distillation to lower the boiling points and improve separation. 2. Optimize the chromatographic conditions (e.g., change the solvent system, use a different stationary phase). Alternatively, consider derivatization techniques like bisulfite addition for selective separation.[11]

Data Presentation

Table 1: Comparison of Catalytic Systems for α-Campholenal Synthesis

CatalystSolventTemperature (°C)α-Pinene Oxide Conversion (%)α-Campholenal Selectivity (%)Reference
Ti-MCM-22Toluene70Total96[8][9]
Zeolite Ti-betaGas Phase90>9594[5]
Zeolite Ti-betaLiquid Phase--89[5]
MCM-22N,N-dimethylacetamide140Total83[5]
MIL-100 (Al, Fe, Cr)--9661[3]
Mo Complex1,2-dichloroethane559357[3]
Zinc Halides (e.g., ZnBr₂, ZnCl₂)--up to 95up to 40[3]

Experimental Protocols

General Protocol for the Synthesis of α-Campholenal using a Heterogeneous Catalyst

This protocol is a generalized procedure based on commonly reported methods. Researchers should consult specific literature for detailed parameters related to their chosen catalyst.

  • Catalyst Preparation and Activation:

    • Prepare or procure the desired heterogeneous catalyst (e.g., Ti-MCM-22).

    • Activate the catalyst according to the specific requirements, which may involve calcination at elevated temperatures to remove moisture and organic templates.

  • Reaction Setup:

    • Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a temperature controller.

    • Ensure all glassware is thoroughly dried to prevent unwanted side reactions.

  • Reaction Execution:

    • Charge the flask with the activated catalyst and the chosen solvent (e.g., toluene).

    • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 70°C).

    • Once the temperature has stabilized, add the α-pinene oxide to the reaction mixture. The addition can be done in one portion or dropwise, depending on the scale and reactivity.

    • Monitor the reaction progress by periodically taking aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction (as determined by the consumption of the starting material), cool the mixture to room temperature.

    • Separate the catalyst from the reaction mixture by filtration or centrifugation.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to obtain pure α-campholenal.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_products Products alpha_pinene_oxide α-Pinene Oxide alpha_campholenal α-Campholenal (Desired) alpha_pinene_oxide->alpha_campholenal Lewis Acid Catalyst (e.g., Ti-MCM-22) Non-polar Solvent trans_carveol trans-Carveol alpha_pinene_oxide->trans_carveol Brønsted Acid Sites Polar Solvent other_byproducts Other Byproducts (e.g., Pinocarveol) alpha_pinene_oxide->other_byproducts Suboptimal Conditions Experimental_Workflow start Start catalyst_prep Catalyst Preparation & Activation start->catalyst_prep reaction_setup Reaction Setup (Dry Glassware, Solvent, Catalyst) catalyst_prep->reaction_setup reaction Add α-Pinene Oxide & Heat to Target Temperature reaction_setup->reaction monitoring Monitor Reaction Progress (GC/TLC) reaction->monitoring workup Reaction Work-up (Cool, Filter Catalyst) monitoring->workup Reaction Complete purification Product Purification (Distillation/Chromatography) workup->purification analysis Product Analysis (NMR, GC-MS) purification->analysis end End analysis->end Troubleshooting_Guide start Low Yield of α-Campholenal check_conversion Check α-Pinene Oxide Conversion start->check_conversion low_conversion Low Conversion check_conversion->low_conversion Low high_conversion High Conversion check_conversion->high_conversion High troubleshoot_conversion Increase Temperature/Time Check Catalyst Activity low_conversion->troubleshoot_conversion check_selectivity Low Selectivity high_conversion->check_selectivity end Improved Yield troubleshoot_conversion->end troubleshoot_selectivity Change Solvent to Non-polar Use Lewis-Acidic Catalyst check_selectivity->troubleshoot_selectivity troubleshoot_selectivity->end

References

Technical Support Center: Stabilizing α-Campholenal in Experimental Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the handling and stabilization of α-Campholenal. This resource is intended for researchers, scientists, and drug development professionals. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental solutions containing α-Campholenal.

Frequently Asked Questions (FAQs)

Q1: What is α-Campholenal and what are its basic properties?

α-Campholenal is a monoterpene aldehyde with the molecular formula C₁₀H₁₆O.[1][2] It is a colorless liquid with a characteristic woody-pine, herbal odor.[3][4] It is insoluble in water but soluble in organic solvents such as ethanol and oils.[1][2][3]

Q2: What are the primary stability concerns when working with α-Campholenal?

The primary stability concern for α-Campholenal is its susceptibility to oxidation due to the presence of an aldehyde functional group and a carbon-carbon double bond. This can be exacerbated by exposure to air (oxygen), light, and elevated temperatures. Aldehydes can also undergo other reactions like polymerization or condensation under certain conditions.

Q3: How should I store pure α-Campholenal?

To ensure long-term stability, pure α-Campholenal should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, ideally at -20°C or below. Minimizing headspace in the vial can further reduce the risk of oxidation.

Q4: How do I prepare a stable stock solution of α-Campholenal?

Due to its insolubility in water, a stock solution of α-Campholenal should be prepared in an anhydrous organic solvent. Anhydrous ethanol or dimethyl sulfoxide (DMSO) are common choices. It is recommended to prepare a concentrated stock solution, which can then be diluted into your aqueous experimental medium immediately before use.

Q5: Can I use antioxidants to stabilize my α-Campholenal solutions?

Yes, incorporating an antioxidant into your stock solution is a highly recommended practice to prevent oxidative degradation. Butylated hydroxytoluene (BHT) is a common and effective antioxidant for stabilizing organic compounds, including aldehydes. A final concentration of 0.01% to 0.1% BHT in the stock solution is a typical starting point.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected biological activity in assays. Degradation of α-Campholenal in the stock solution or experimental medium.Prepare fresh stock solutions of α-Campholenal regularly. Add an antioxidant like BHT to the stock solution. Prepare working solutions immediately before each experiment. Minimize the exposure of solutions to light and elevated temperatures.
Appearance of new, unidentified peaks in analytical chromatography (e.g., GC-MS, HPLC). Degradation of α-Campholenal into byproducts such as campholenic acid (oxidation) or α-campholenol (reduction).Confirm the identity of new peaks using mass spectrometry.[1] Implement stricter storage and handling procedures, including the use of an inert atmosphere and antioxidants.
Precipitation or phase separation when diluting the stock solution into aqueous media. Low aqueous solubility of α-Campholenal.Ensure the final concentration of the organic solvent (e.g., ethanol, DMSO) in the aqueous medium is low enough to be tolerated by your experimental system (typically <0.5%). The final concentration of α-Campholenal should not exceed its solubility limit in the final medium.
Discoloration (e.g., yellowing) of the α-Campholenal solution. Oxidation or polymerization of the aldehyde.Discard the solution. Prepare a fresh stock solution under an inert atmosphere and with an added antioxidant. Store appropriately at low temperatures.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution of α-Campholenal

Objective: To prepare a stable, concentrated stock solution of α-Campholenal for use in biological and chemical experiments.

Materials:

  • α-Campholenal

  • Anhydrous ethanol or DMSO

  • Butylated hydroxytoluene (BHT)

  • Amber glass vials with PTFE-lined caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a clean, dry amber glass vial, weigh out the desired amount of BHT to achieve a final concentration of 0.1% (w/v) in the total volume of the stock solution.

  • Add the desired volume of anhydrous ethanol or DMSO to the vial.

  • Gently swirl the vial to dissolve the BHT completely.

  • Add the required amount of α-Campholenal to achieve the desired stock concentration (e.g., 100 mM).

  • Cap the vial and mix thoroughly by gentle inversion or vortexing.

  • Flush the headspace of the vial with a gentle stream of inert gas for approximately 30 seconds.

  • Immediately seal the vial tightly with the PTFE-lined cap.

  • Label the vial with the compound name, concentration, solvent, date of preparation, and the presence of BHT.

  • Store the stock solution at -20°C or below.

Protocol 2: General Procedure for Diluting α-Campholenal into Aqueous Experimental Media

Objective: To prepare a working solution of α-Campholenal in an aqueous medium (e.g., cell culture medium, buffer) for immediate use.

Materials:

  • Stabilized α-Campholenal stock solution (from Protocol 1)

  • Aqueous experimental medium (pre-warmed to the experimental temperature if necessary)

Procedure:

  • Calculate the volume of the stock solution required to achieve the desired final concentration of α-Campholenal in the experimental medium.

  • Ensure that the final concentration of the organic solvent from the stock solution is compatible with your experimental system (e.g., typically below 0.5% for cell-based assays).

  • Just before starting your experiment, add the calculated volume of the α-Campholenal stock solution to the pre-warmed aqueous medium.

  • Mix the solution immediately and thoroughly by gentle pipetting or swirling. Do not vortex vigorously to avoid introducing excessive oxygen.

  • Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions of α-Campholenal.

Data Presentation

Table 1: Factors Affecting α-Campholenal Stability and Recommended Mitigation Strategies

Factor Effect on α-Campholenal Mitigation Strategy
Oxygen (Air) Promotes oxidation of the aldehyde to a carboxylic acid (campholenic acid).Store under an inert atmosphere (argon or nitrogen). Use degassed solvents where possible.
Light Can potentially catalyze photodegradation reactions.Store in amber glass vials to protect from light. Minimize exposure to ambient light during experiments.
Temperature Higher temperatures can accelerate the rate of degradation.Store stock solutions at -20°C or below. Perform experiments at the required temperature but avoid prolonged incubation at elevated temperatures if possible.
pH While having good alkaline stability, extreme pH values can catalyze degradation.Maintain the pH of aqueous solutions within a physiological range (typically pH 6.8-7.6) using appropriate buffers.
Presence of Metal Ions Trace metal ions can catalyze oxidation.Use high-purity solvents and reagents. If necessary, a chelating agent like EDTA could be considered, but its compatibility with the experimental system must be verified.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start weigh_bht Weigh 0.1% BHT start->weigh_bht add_solvent Add Anhydrous Ethanol/DMSO weigh_bht->add_solvent dissolve_bht Dissolve BHT add_solvent->dissolve_bht add_alphaC Add α-Campholenal dissolve_bht->add_alphaC mix_solution Mix Thoroughly add_alphaC->mix_solution inert_gas Flush with Inert Gas mix_solution->inert_gas store Store at ≤ -20°C inert_gas->store dilute Dilute Stock into Aqueous Medium store->dilute Use as needed start_working Start Experiment start_working->dilute mix_gently Mix Gently dilute->mix_gently use_immediately Use Immediately mix_gently->use_immediately

Caption: Experimental workflow for preparing stable α-Campholenal solutions.

degradation_pathway cluster_oxidation Oxidation Pathway cluster_reduction Reduction Pathway alpha_C α-Campholenal campholenic_acid Campholenic Acid alpha_C->campholenic_acid [O] (e.g., air, light, heat) alpha_campholenol α-Campholenol alpha_C->alpha_campholenol [H] (e.g., reducing agents)

Caption: Primary degradation pathways of α-Campholenal.

troubleshooting_logic start Inconsistent Experimental Results? check_stock Check Stock Solution: - Age? - Storage Conditions? start->check_stock prepare_fresh Prepare Fresh Stock with Antioxidant check_stock->prepare_fresh Old or Improperly Stored check_working Check Working Solution: - Prepared Fresh? - Solvent Concentration? check_stock->check_working Fresh and Properly Stored prepare_fresh->check_working adjust_dilution Adjust Dilution Protocol check_working->adjust_dilution Issue Identified review_assay Review Assay Conditions: - Incubation Time? - Temperature? check_working->review_assay No Issue adjust_dilution->review_assay optimize_assay Optimize Assay Parameters review_assay->optimize_assay Potential Issue success Consistent Results review_assay->success No Issue optimize_assay->success

Caption: Logical troubleshooting workflow for inconsistent experimental results.

References

Troubleshooting alpha-Campholenal separation in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of α-Campholenal in complex mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Q1: My α-Campholenal recovery is low after sample preparation. What are the possible causes and solutions?

A1: Low recovery of α-Campholenal can stem from several factors during sample preparation. As a volatile aldehyde, it is susceptible to loss and degradation.

Troubleshooting Steps:

  • Volatility: α-Campholenal is a volatile compound.[1] Ensure your sample preparation process minimizes evaporative losses. Use sealed vials and avoid excessive heating. For aqueous samples, headspace analysis or solid-phase microextraction (SPME) are recommended to concentrate volatiles without significant loss.[2][3]

  • Sample Matrix Complexity: Complex matrices can interfere with extraction. Consider matrix-appropriate extraction techniques. For instance, in dense matrices like plant tissue, solvent extraction followed by a clean-up step using solid-phase extraction (SPE) can be effective.[2]

  • Analyte Degradation: Aldehydes can be unstable and prone to oxidation or polymerization.[4] It's crucial to analyze samples as quickly as possible after preparation. If storage is necessary, keep samples at low temperatures (0-6 °C) and in an inert atmosphere if possible.[5] For long-term storage, freezing is an option, but be aware that this can cause precipitation in complex solvent extracts.[5]

  • Extraction Solvent: The choice of solvent is critical. α-Campholenal is soluble in oils and ethanol but insoluble in water.[6] For solvent extraction, ensure the chosen solvent is compatible with your analytical method and efficiently extracts α-Campholenal from the sample matrix.

Gas Chromatography (GC) Analysis

Q2: I am observing peak tailing for α-Campholenal in my GC chromatogram. What should I do?

A2: Peak tailing for an aldehyde like α-Campholenal in GC analysis often points to active sites in the GC system or issues with the column.

Troubleshooting Steps:

  • Active Sites: Aldehydes can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to peak tailing.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. If you suspect column degradation, condition it according to the manufacturer's instructions or replace it.

  • Column Overloading: Injecting too much sample can lead to peak distortion.

    • Solution: Try diluting your sample and re-injecting.

  • Injection Temperature: An inappropriate injection temperature can affect peak shape.

    • Solution: Optimize the injector temperature. It should be high enough to ensure rapid volatilization of the sample but not so high as to cause thermal degradation.

Q3: I suspect α-Campholenal is co-eluting with another compound. How can I confirm and resolve this?

A3: Co-elution is a common challenge in the analysis of complex mixtures like essential oils, where numerous isomers and related compounds are present.[7][8]

Troubleshooting Steps:

  • Mass Spectrometry (MS) Analysis: If you are using a mass spectrometer, examine the mass spectrum across the peak. A mixed mass spectrum indicates the presence of more than one compound. α-Campholenal has a molecular weight of 152.23 g/mol .[9]

  • Change GC Conditions:

    • Temperature Program: Modify the oven temperature program. A slower temperature ramp can often improve the separation of closely eluting compounds.[8] Introducing a hold at a temperature just below the elution temperature of the co-eluting pair can also enhance resolution.[10]

    • Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can improve separation efficiency.[8][10]

    • Column Change: If modifying the method doesn't work, switching to a column with a different stationary phase (e.g., from a non-polar to a polar column) can alter the elution order and resolve the co-elution.[10]

  • Comprehensive Two-Dimensional GC (GCxGC): For very complex samples, GCxGC provides significantly higher resolving power and can separate compounds that co-elute in one-dimensional GC.[11]

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: Can I use HPLC to analyze α-Campholenal? What are the challenges?

A4: While GC is the more common technique for volatile compounds like α-Campholenal, HPLC can be used, particularly for less volatile aldehydes or when derivatization is employed.[12]

Challenges and Solutions:

  • Detection: α-Campholenal lacks a strong chromophore, making UV detection at lower wavelengths necessary, which can lead to interference from other compounds.[12]

    • Solution: Derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can improve UV detection and chromatographic retention.[13][14]

  • Peak Shape: Similar to GC, peak tailing can occur due to interactions with the stationary phase.

    • Solution: Use a high-quality, end-capped C18 column and optimize the mobile phase composition and pH.

  • Stability: Aldehydes can be unstable in certain mobile phases.[4]

    • Solution: Prepare fresh mobile phases daily and analyze samples promptly.

Experimental Protocols

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of α-Campholenal in Essential Oils

This protocol outlines a general method for the analysis of α-Campholenal in essential oil samples.

1. Sample Preparation: a. Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v). b. If the sample contains non-volatile components, consider headspace SPME for analysis of the volatile fraction.

2. GC-MS Parameters:

ParameterValue
GC System Agilent 6890 or similar
MS System Agilent 5973 or similar
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program 60 °C (hold 2 min), ramp to 240 °C at 3 °C/min, hold 5 min
MS Source Temp 230 °C
MS Quad Temp 150 °C
Scan Range 40-400 amu

3. Data Analysis: a. Identify α-Campholenal based on its retention time and comparison of its mass spectrum with a reference library. The Kovats retention index on a DB-5 column is approximately 1127.

Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) with DNPH Derivatization

This protocol is for the analysis of α-Campholenal after derivatization with 2,4-dinitrophenylhydrazine (DNPH).

1. Derivatization: a. To your sample, add an excess of DNPH solution (in acetonitrile and a catalytic amount of acid). b. Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 60 minutes).[13] c. Cool the sample and dilute with the mobile phase.

2. HPLC Parameters:

ParameterValue
HPLC System Agilent 1200 series or similar
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water gradient
Gradient Start with 50:50 (v/v) and increase the acetonitrile percentage over time
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 360 nm
Injection Volume 20 µL

Data Presentation

Table 1: Kovats Retention Indices of α-Campholenal on Different GC Columns

Stationary PhaseRetention Index
DB-11098
DB-51127
HP-5MS1125
Polydimethyl siloxane with 5% Ph groups1126

Table 2: Potential Co-eluting Monoterpenoids with Similar Retention Indices to α-Campholenal on Non-polar Columns

CompoundTypical Retention Index Range (Non-polar column)
Camphor1140 - 1150
Borneol1160 - 1170
Terpinen-4-ol1170 - 1180
α-Terpineol1180 - 1190

Note: Actual retention indices can vary depending on the specific GC conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Complex Mixture extraction Solvent Extraction / Headspace SPME start->extraction cleanup SPE Cleanup (Optional) extraction->cleanup gcms GC-MS Analysis cleanup->gcms hplc HPLC-UV Analysis (with Derivatization) cleanup->hplc identification Peak Identification gcms->identification hplc->identification quantification Quantification identification->quantification

Caption: Experimental workflow for α-Campholenal analysis.

troubleshooting_logic start Problem with α-Campholenal Separation peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape coelution Suspected Co-elution? peak_shape->coelution No ps_active_sites Check for Active Sites (Liner, Column) peak_shape->ps_active_sites Yes recovery Low Recovery? coelution->recovery No ce_ms Examine Mass Spectrum coelution->ce_ms Yes rec_volatility Minimize Volatilization (Sealed Vials) recovery->rec_volatility Yes ps_overload Dilute Sample (Check for Overload) ps_active_sites->ps_overload ps_temp Optimize Injection Temperature ps_overload->ps_temp ce_gc_method Modify GC Method (Temp Program, Flow Rate) ce_ms->ce_gc_method ce_column Change GC Column ce_gc_method->ce_column rec_extraction Optimize Extraction Method (Solvent, Technique) rec_volatility->rec_extraction rec_stability Check for Degradation (Analyze Promptly) rec_extraction->rec_stability

Caption: Troubleshooting logic for α-Campholenal separation issues.

References

Optimizing reaction conditions for alpha-Campholenal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and optimization strategies for the synthesis of α-campholenal, primarily via the catalytic rearrangement of α-pinene oxide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield for α-campholenal is consistently low. What are the possible causes and solutions?

Low yield is a common issue that can stem from several factors throughout the experimental process. A systematic approach to troubleshooting is crucial.

Possible Causes & Troubleshooting Steps:

  • Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are critical.

    • Solution: Ensure you are using a Lewis acid catalyst, as Brønsted acids tend to promote the formation of undesired byproducts like trans-carveol.[1] Ideal catalysts include titanosilicates (like Ti-MWW or Ti-MCM-22), zinc salts (e.g., ZnBr₂), or certain zeolites.[1][2] Verify the catalyst's activity; if using a heterogeneous catalyst, ensure it has been properly activated and stored. Consider screening a few different Lewis acids to find the optimal one for your specific setup.[3]

  • Incorrect Solvent Choice: Solvent polarity and basicity dramatically influence product selectivity.[4][5][6]

    • Solution: To maximize selectivity for α-campholenal, use non-polar, aprotic solvents.[4][6] Toluene is a commonly reported and effective solvent for this rearrangement, leading to high selectivity.[1][2] Avoid polar or basic solvents, as they can favor the formation of trans-carveol and other isomers.[4][6][7]

  • Suboptimal Reaction Temperature: The reaction is sensitive to temperature.

    • Solution: For many catalyst systems, including Ti-MWW, a temperature of around 70°C in toluene has been shown to provide excellent selectivity and conversion.[1][2] If the reaction is sluggish, consider a modest increase in temperature. Conversely, if byproduct formation is high, lowering the temperature might improve selectivity, though it may require longer reaction times.

  • Moisture in the Reaction: Water can deactivate certain Lewis acid catalysts and lead to hydrolysis of the epoxide, forming undesired diols.

    • Solution: Use anhydrous solvents and properly dried glassware. Flame-drying the apparatus under vacuum or nitrogen before adding reagents is recommended. Ensure the starting α-pinene oxide and the solvent are as dry as possible.

  • Impure Starting Material: The purity of the α-pinene oxide is essential.

    • Solution: Use high-purity α-pinene oxide. If the purity is questionable, consider purifying it by distillation before use. Impurities can interfere with the catalyst and lead to side reactions.

Q2: I'm observing significant formation of byproducts, especially trans-carveol. How can I improve selectivity for α-campholenal?

The formation of trans-carveol is the most common competing reaction pathway. Selectivity is primarily controlled by the catalyst's acid properties and the solvent environment.

Key Factors Influencing Selectivity:

  • Catalyst Acidity: Lewis acid sites are crucial for promoting the rearrangement to α-campholenal.[1] The presence of Brønsted acid sites strongly favors the formation of trans-carveol.[1]

    • Action: Select catalysts with high Lewis acidity and minimal to no Brønsted acidity. Titanosilicates like Ti-MCM-22 are reported to be highly selective due to the presence of isolated Lewis acidic titanium species and an absence of undesired Brønsted acidity.[2]

  • Solvent Environment: Non-polar solvents stabilize the transition state leading to α-campholenal.[4]

    • Action: As mentioned in Q1, use non-polar solvents like toluene or cyclohexane.[2][4] Studies have systematically shown that increasing solvent polarity or basicity decreases the selectivity for α-campholenal while increasing it for trans-carveol.[4][6]

Q3: My reaction seems to stall before all the α-pinene oxide is consumed. What should I do?

A stalled reaction typically points to catalyst deactivation or insufficient catalyst loading.

Troubleshooting Steps:

  • Check Catalyst Loading: Ensure the catalyst concentration is adequate. For heterogeneous catalysts, ensure there is sufficient surface area for the reaction to proceed.

  • Monitor for Deactivation: The catalyst may be deactivated by impurities or by water introduced into the system. If the reaction starts well but then stops, this is a likely cause. Adding a fresh batch of catalyst might restart the reaction, but addressing the root cause (e.g., moisture, impure reagents) is the better long-term solution.

  • Ensure Proper Mixing: In heterogeneous catalysis, efficient stirring is necessary to ensure the substrate has access to the catalyst surface. If the mixture is not being stirred vigorously, the reaction rate may be limited by diffusion.

Data on Reaction Condition Optimization

The following tables summarize quantitative data from literature to guide the optimization of reaction conditions.

Table 1: Effect of Catalyst and Solvent on α-Campholenal Synthesis

CatalystSolventTemperature (°C)α-Pinene Oxide Conversion (%)α-Campholenal Selectivity (%)Reference
Ti-MCM-22 Toluene70Total96[2]
Ti-MWW Toluene70TotalHigh[2]
Fe-H-MCM-41 Toluene7010066[1]
ZnBr₂ TolueneRefluxHigh~75[8]
MCM-22 N,N-dimethylacetamide140Total83[7]
20Mo450 (MoO₃-Zeolite) Toluene70>95High[6]

Table 2: Influence of Solvent Type on Product Selectivity

Solvent TypeTypical SolventsFavored ProductRationaleReference
Non-polar, Aprotic Toluene, Cyclohexaneα-Campholenal Stabilizes the transition state for aldehyde formation.[2][4][6]
Polar, Aprotic Acetonitrile, DMFMixed / trans-carveolIncreased polarity begins to favor carveol formation.[4][6]
Polar, Protic / Basic N,N-dimethylacetamidetrans-Carveol Higher basicity and polarity strongly promote carveol formation.[4][6][7]

Experimental Protocols & Visual Guides

General Experimental Protocol (Heterogeneous Catalysis)

This protocol is a composite representation for the isomerization of α-pinene oxide using a solid Lewis acid catalyst.

1. Preparation:

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
  • Add the activated heterogeneous catalyst (e.g., Ti-MCM-22, 1-5 wt% relative to the substrate) to the flask.
  • Add anhydrous toluene via syringe.

2. Reaction:

  • Heat the stirred suspension to the desired reaction temperature (e.g., 70°C).
  • Slowly add a solution of α-pinene oxide in anhydrous toluene to the heated suspension over 15-30 minutes.
  • Maintain the reaction at temperature and monitor its progress by TLC or GC analysis.

3. Workup and Purification:

  • Once the reaction is complete (typically 1-5 hours, based on monitoring), cool the mixture to room temperature.
  • Filter the reaction mixture to remove the heterogeneous catalyst. Wash the catalyst with fresh solvent (toluene or diethyl ether) to recover any adsorbed product.
  • Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.
  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure α-campholenal.

Visual Workflow and Troubleshooting Logic

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Workup cluster_workup 4. Purification cluster_troubleshoot Troubleshooting Start Start Dry_Glassware Dry Glassware & Inert Atmosphere Start->Dry_Glassware Add_Catalyst Add Catalyst & Solvent Dry_Glassware->Add_Catalyst Heat Heat to 70°C Add_Catalyst->Heat Add_Substrate Add α-Pinene Oxide Solution Heat->Add_Substrate Monitor Monitor by GC/TLC Add_Substrate->Monitor Check_Conv Conversion Complete? Monitor->Check_Conv Cool_Filter Cool & Filter (Remove Catalyst) Check_Conv->Cool_Filter Yes Troubleshoot Reaction Stalled or Low Selectivity Check_Conv->Troubleshoot No Evaporate Solvent Evaporation Cool_Filter->Evaporate Purify Vacuum Distillation or Chromatography Evaporate->Purify Product Pure α-Campholenal Purify->Product

Caption: General experimental workflow for α-campholenal synthesis.

Troubleshooting_Logic LowYield Problem: Low Yield or Selectivity Cause1 Catalyst Issue? LowYield->Cause1 Cause2 Solvent Issue? LowYield->Cause2 Cause3 Conditions Issue? LowYield->Cause3 Sol1a Use high-purity Lewis Acid (e.g., Ti-MCM-22) Cause1->Sol1a Yes Sol1b Ensure catalyst is active and anhydrous Cause1->Sol1b Yes Sol2a Use non-polar, aprotic solvent (e.g., Toluene) Cause2->Sol2a Yes Sol2b Ensure solvent is anhydrous Cause2->Sol2b Yes Sol3a Optimize Temperature (Start at ~70°C) Cause3->Sol3a Yes Sol3b Check purity of starting material Cause3->Sol3b Yes

Caption: Troubleshooting logic for low yield or poor selectivity issues.

References

Preventing side reactions in the synthesis of alpha-Campholenal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the synthesis of α-campholenal.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing α-campholenal?

A1: The most common method for synthesizing α-campholenal is the catalytic isomerization of α-pinene oxide.[1][2][3] This reaction is typically acid-catalyzed.

Q2: What are the common side products I should be aware of?

A2: The main side products in the isomerization of α-pinene oxide include trans-carveol, fencholenic aldehyde, pinocarveol, and p-cymene.[4] The formation and prevalence of these byproducts are highly dependent on the reaction conditions and the type of catalyst used.

Q3: How does the choice of catalyst affect the reaction?

A3: The type of acid catalyst is a critical factor in determining the product distribution. Lewis acids tend to favor the formation of α-campholenal, while Brønsted acids generally promote the formation of trans-carveol.[5][6] For high selectivity towards α-campholenal, catalysts with strong Lewis acidity and minimal Brønsted acidity are preferred.[5][7]

Q4: What is the role of the solvent in this synthesis?

A4: The solvent plays a significant role in the selectivity of the reaction. Apolar solvents, such as toluene, have been shown to enhance the formation of α-campholenal.[2][3][5] In contrast, polar solvents may favor the formation of other isomers like trans-carveol.[3][5]

Q5: What is the recommended temperature for the synthesis?

A5: The optimal temperature for the synthesis of α-campholenal is typically in the range of 70-80°C, particularly when using apolar solvents like toluene.[3][5][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of α-campholenal Suboptimal catalyst: The catalyst may have insufficient Lewis acidity or significant Brønsted acidity, leading to the formation of side products.[5]- Utilize a catalyst with strong Lewis acid sites, such as certain zeolites (e.g., Ti-MWW, Fe-MCM-41) or metal halides (e.g., ZnBr₂).[2][3][7] - Ensure the catalyst is properly activated and free of excess moisture.
Incorrect solvent: The use of a polar solvent can favor the formation of trans-carveol and other byproducts.[3][5]- Switch to an apolar solvent like toluene.[2][3][5]
Inappropriate reaction temperature: The temperature may be too high or too low, affecting the reaction kinetics and selectivity.- Optimize the reaction temperature, typically around 70°C for many catalytic systems.[3][7]
High percentage of trans-carveol Predominance of Brønsted acidity: The catalyst used likely has strong Brønsted acid sites.[5][6]- Select a catalyst with a high ratio of Lewis to Brønsted acid sites.[5][7] - Consider using a catalyst where Brønsted acidity has been minimized or neutralized.
Use of a polar solvent: Polar solvents can promote the formation of trans-carveol.[3][5]- Employ an apolar solvent such as toluene.[2][5]
Formation of multiple unidentified byproducts Reaction conditions are too harsh: High temperatures or prolonged reaction times can lead to further rearrangements or decomposition of the desired product.- Lower the reaction temperature and monitor the reaction progress over time to identify the optimal reaction duration.
Impure starting material: Impurities in the α-pinene oxide can lead to a variety of side reactions.- Ensure the purity of the α-pinene oxide starting material through appropriate purification techniques like distillation.
Difficulty in separating α-campholenal from the reaction mixture Similar boiling points of products: Some side products may have boiling points close to that of α-campholenal, making simple distillation challenging.- Utilize fractional distillation for improved separation. - Consider chromatographic purification methods for higher purity.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of various catalysts in the synthesis of α-campholenal from α-pinene oxide.

CatalystSolventTemperature (°C)α-Pinene Oxide Conversion (%)Selectivity to α-Campholenal (%)Reference
Ti-MCM-22Toluene7010096[7]
MCM-22N,N-dimethylacetamide14010083[2]
Cu/MCM-41Ethyl acetate70Not specified85[8]
Fe-MCM-41Toluene7010066[3]
Zeolite Ti-betaGas-phase90>9594[1]
ZnBr₂BenzeneNot specifiedNot specified~80[9]

Experimental Protocols

General Procedure for α-Pinene Oxide Isomerization

This is a generalized protocol based on common practices in the literature. Researchers should consult specific literature for detailed procedures related to their chosen catalyst.

  • Catalyst Preparation: Prepare or procure the desired catalyst. If using a heterogeneous catalyst, ensure it is properly dried and activated according to the specific protocol for that catalyst.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the chosen solvent (e.g., toluene).

  • Catalyst Addition: Disperse the catalyst in the solvent.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 70°C) with stirring.

  • Substrate Addition: Slowly add α-pinene oxide to the heated catalyst-solvent mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or other suitable analytical techniques.

  • Reaction Quench: Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Catalyst Removal: If a heterogeneous catalyst was used, remove it by filtration. For homogeneous catalysts, a workup procedure involving washing with a mild base may be necessary.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to isolate α-campholenal.

Visualizations

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway alpha-Pinene_Oxide alpha-Pinene_Oxide Carbocation_Intermediate Carbocation_Intermediate alpha-Pinene_Oxide->Carbocation_Intermediate Lewis Acid (e.g., Ti-MWW, ZnBr₂) alpha-Campholenal This compound Carbocation_Intermediate->this compound Rearrangement trans-Carveol trans-Carveol Carbocation_Intermediate->trans-Carveol Brønsted Acid (Proton Transfer)

Caption: Reaction pathways in α-pinene oxide isomerization.

Troubleshooting_Logic Start Start Low_Yield Low Yield of α-Campholenal? Start->Low_Yield Check_Catalyst Check Catalyst: Lewis vs. Brønsted Acidity Low_Yield->Check_Catalyst Yes High_Selectivity Achieve High Selectivity Low_Yield->High_Selectivity No Check_Solvent Check Solvent: Apolar vs. Polar Check_Catalyst->Check_Solvent Optimize_Temp Optimize Temperature Check_Solvent->Optimize_Temp Optimize_Temp->High_Selectivity

Caption: Troubleshooting logic for low α-campholenal yield.

Experimental_Workflow Reaction_Setup 1. Reaction Setup (Catalyst + Solvent) Heating 2. Heat to Reaction Temperature Reaction_Setup->Heating Substrate_Addition 3. Add α-Pinene Oxide Heating->Substrate_Addition Monitoring 4. Monitor Reaction (e.g., GC) Substrate_Addition->Monitoring Workup 5. Quench & Catalyst Removal Monitoring->Workup Purification 6. Purification (e.g., Distillation) Workup->Purification Final_Product Pure α-Campholenal Purification->Final_Product

Caption: General experimental workflow for α-campholenal synthesis.

References

Addressing matrix effects in alpha-Campholenal quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the quantification of alpha-Campholenal.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound quantification?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the MS source, leading to either a suppressed or enhanced signal.[1][2][3] This phenomenon can severely compromise the accuracy, precision, and sensitivity of quantitative results.[1][4][5] The primary cause is competition between the analyte and matrix components for ionization efficiency.[5]

Q2: Why might my this compound assay be susceptible to matrix effects?

A2: The susceptibility of an assay to matrix effects depends on several factors:

  • Sample Complexity: Biological matrices like plasma, urine, or tissue extracts are inherently complex and contain numerous endogenous compounds (salts, lipids, proteins) that can cause interference.[4][6]

  • Ionization Technique: Electrospray ionization (ESI), a common technique for analyzing compounds like this compound, is particularly prone to matrix effects compared to other techniques like atmospheric pressure chemical ionization (APCI).[5][6] This is because ESI relies on a finite amount of charge and surface area on droplets, for which matrix components can compete.[5]

  • Sample Preparation: Inadequate sample cleanup can leave high concentrations of interfering substances in the final extract.[4][6] For example, simple protein precipitation may not remove other plasma components that can cause ion suppression.[4]

  • Analyte Properties: The physicochemical properties of this compound itself can influence its ionization efficiency, which can be affected by the surrounding matrix components.

Q3: How can I determine if my this compound assay is affected by matrix effects?

A3: Two primary methods are used to assess the presence of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of a pure this compound standard into the MS detector post-chromatographic column.[1] A blank matrix sample is then injected onto the column.[7] Any dip or peak in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[1][7]

  • Post-Extraction Spike: This quantitative method compares the response of an analyte in a pure solution to the response of the same analyte spiked into a blank matrix sample after the extraction process.[1][8] The difference between the two signals reveals the extent of the matrix effect.[1] A matrix factor (MF) can be calculated, and a value less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[8]

Q4: What are the primary strategies to overcome or compensate for matrix effects?

A4: Strategies can be broadly categorized into three areas:

  • Optimize Sample Preparation: The goal is to remove interfering components before analysis. Techniques include Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), which are generally more effective at cleaning up samples than simple "dilute-and-shoot" or protein precipitation methods.[4][6][9][10]

  • Improve Chromatographic Separation: Modifying the LC method (e.g., changing the column, mobile phase, or gradient) can separate the elution of this compound from the interfering matrix components.[7]

  • Use a Compensation Strategy: When matrix effects cannot be eliminated, their impact can be corrected for during quantification. The two most robust methods are:

    • Stable Isotope Dilution (SID): This is considered the gold standard.[9] A stable isotope-labeled version of this compound (e.g., deuterated this compound) is added to the sample as an internal standard at the beginning of the workflow.[11] Because it is nearly identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.

    • Standard Addition Method: This method involves adding known, increasing amounts of a pure this compound standard to several aliquots of the unknown sample.[12] By creating a calibration curve within the sample's own matrix, the method inherently accounts for the specific matrix effects of that sample.[12][13]

Troubleshooting Guides

Problem: Poor accuracy and reproducibility in this compound quantification.

This issue is a classic symptom of uncorrected matrix effects, where the effect varies between different samples.[4][7]

Troubleshooting Workflow

A Start: Inaccurate Results B Assess Matrix Effect (Post-Column Infusion or Post-Extraction Spike) A->B C Matrix Effect Detected? B->C D Yes C->D   E No C->E   F Optimize Sample Preparation (e.g., switch to SPE or LLE) D->F M Investigate Other Issues: Instrument performance, standard stability, etc. E->M G Improve Chromatographic Separation F->G H Implement a Compensation Strategy G->H I Stable Isotope Dilution (SID) (Recommended) H->I J Standard Addition (Alternative) H->J K Re-validate Assay I->K J->K L Problem Solved K->L

Caption: Decision workflow for troubleshooting inaccurate results.

Guide: How to Choose the Right Mitigation Strategy

The choice between Stable Isotope Dilution and the Standard Addition Method depends on the specific needs of your project, sample availability, and resources.

FeatureStable Isotope Dilution (SID)Standard Addition Method
Principle Uses a co-eluting, mass-distinct internal standard that mimics the analyte to correct for matrix effects and recovery losses.[9][14]Creates a calibration curve within each sample's matrix by spiking it with known analyte concentrations.[12]
Accuracy Very High (Gold Standard). Corrects for variations in sample prep, injection volume, and ionization.High. Directly compensates for matrix effects in each specific sample.[12]
Throughput High. A single calibration curve in solvent can be used for the entire batch.Low. A separate calibration curve must be prepared and analyzed for every unknown sample.[15]
Cost High initial cost for synthesis and purchase of the labeled internal standard.[1]Lower cost for standards, but higher cost in instrument time and labor per sample.[15]
Sample Volume Requires less volume per sample compared to standard addition.Requires a larger initial sample volume to be split into multiple aliquots.[13]
Best For Routine, high-throughput bioanalysis where the highest accuracy is required.Analyzing a small number of unique or highly complex samples where a labeled standard is unavailable.[13]

Experimental Protocols

Protocol 1: Standard Addition Method for this compound Quantification

This protocol describes how to quantify this compound in a complex matrix (e.g., plasma) by standard addition.

Standard Addition Workflow

cluster_prep Sample & Standard Preparation cluster_spike Spiking cluster_analysis Analysis & Calculation A Prepare concentrated This compound standard solution (Cs) C Spike aliquots with increasing volumes (Vs) of standard solution (e.g., 0, 10, 20, 30 µL) A->C B Take multiple equal aliquots (Vx) of the unknown sample B->C D Add solvent to bring all aliquots to the same final volume (Vt) C->D E Analyze each aliquot by LC-MS/MS D->E F Plot MS signal (Y-axis) vs. added concentration (X-axis) E->F G Perform linear regression F->G H Extrapolate to Y=0 to find the absolute value of the X-intercept G->H I Calculate original concentration (Cx) from the X-intercept H->I

Caption: Experimental workflow for the Standard Addition Method.

Methodology:

  • Preparation: Prepare a standard stock solution of this compound at a known high concentration (e.g., 1 µg/mL).

  • Aliquoting: Dispense at least four equal volumes of the unknown sample extract into separate vials (e.g., 100 µL each).

  • Spiking: Add increasing volumes of the standard stock solution to the vials. For example:

    • Vial 1: 0 µL of standard (unspiked sample)

    • Vial 2: 5 µL of standard

    • Vial 3: 10 µL of standard

    • Vial 4: 15 µL of standard

  • Dilution: Dilute all vials to the same final volume with the appropriate solvent (e.g., bring all to 200 µL). This ensures the matrix concentration is identical in each vial.[12][13]

  • Analysis: Analyze each prepared solution using the validated LC-MS/MS method.

  • Quantification: Plot the measured MS signal (peak area) on the y-axis against the concentration added to each vial on the x-axis. Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line corresponds to the original concentration of this compound in the unspiked sample.[15][16]

Protocol 2: Stable Isotope Dilution (SID) Workflow

This protocol outlines the general workflow for using a stable isotope-labeled internal standard, such as d3-alpha-Campholenal, for quantification.

Stable Isotope Dilution Workflow

A Add known amount of Stable Isotope Standard (e.g., d3-alpha-Campholenal) to all samples, calibrators, and QCs B Perform Sample Preparation (e.g., SPE, LLE, precipitation) A->B C Analyze by LC-MS/MS B->C D Monitor transitions for both native this compound and the labeled standard C->D E Calculate Peak Area Ratio (Analyte / IS) D->E F Prepare calibration curve by plotting Peak Area Ratio vs. Concentration for calibrators E->F G Determine concentration of unknown samples from the calibration curve F->G

Caption: General workflow for Stable Isotope Dilution analysis.

Methodology:

  • Standard Addition: Add a precise, known amount of the stable isotope-labeled internal standard (IS) to all samples, calibration standards, and quality control (QC) samples at the very beginning of the sample preparation process.[11]

  • Sample Preparation: Perform the sample extraction and cleanup procedure (e.g., SPE). Both the analyte and the IS will be subjected to the same conditions and potential losses.

  • LC-MS/MS Analysis: Analyze the final extracts. The mass spectrometer will be set up to monitor at least one specific precursor-to-product ion transition for both the native this compound and the labeled IS.[14] Due to their chemical similarity, they should co-elute.[14]

  • Calibration Curve Construction: For the calibration standards, calculate the ratio of the MS peak area of the analyte to the peak area of the IS. Plot this ratio against the known concentration of the analyte in each calibrator.

  • Quantification: Calculate the peak area ratio for the unknown samples and use the linear regression equation from the calibration curve to determine their this compound concentrations.[11] The ratio corrects for any variability in sample handling or matrix-induced ionization changes.[17]

References

Improving the selectivity of catalysts in alpha-Campholenal production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of α-campholenal. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the selective synthesis of α-campholenal, a valuable intermediate in the fragrance and pharmaceutical industries.[1][2] This guide provides answers to frequently asked questions, troubleshooting advice for common experimental issues, detailed experimental protocols, and comparative data to help you improve the selectivity of your catalytic reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for producing α-campholenal?

The most prevalent method for synthesizing α-campholenal is the catalytic isomerization of α-pinene oxide.[1][3][4] This reaction typically employs a catalyst to facilitate the rearrangement of the epoxide ring in α-pinene oxide to the desired aldehyde.

Q2: What are the key factors influencing the selectivity towards α-campholenal?

Several factors critically influence the selectivity of the α-pinene oxide isomerization reaction:

  • Catalyst Type: The choice of catalyst is paramount. Lewis acids generally favor the formation of α-campholenal, while Brønsted acids tend to produce more side products like trans-carveol.[5] Catalysts with well-dispersed Lewis acid sites, such as certain zeolites and titanosilicates, have shown high selectivity.[3][6]

  • Solvent: The polarity and basicity of the solvent play a significant role. Apolar solvents like toluene are often preferred for achieving high selectivity towards α-campholenal.[1][5][7] In contrast, polar solvents can lead to the formation of other isomers and byproducts.[5]

  • Temperature: Reaction temperature can affect both the conversion rate and the product distribution. Optimal temperatures are typically in the range of 70-80 °C.[1][5]

  • Catalyst Acidity: The nature and strength of the acid sites on the catalyst are crucial. The absence of strong Brønsted acidity is beneficial for high α-campholenal selectivity.[3]

Q3: What are the common side products in α-campholenal synthesis?

Common side products formed during the isomerization of α-pinene oxide include trans-carveol, pinocarveol, isopinocamphone, sobrerol, and p-cymene.[1][5][8] The formation of these byproducts is often associated with the presence of Brønsted acidity in the catalyst or the use of polar solvents.

Troubleshooting Guide: Improving Catalyst Selectivity

This troubleshooting guide addresses specific issues you might encounter during your experiments, with a focus on improving the selectivity towards α-campholenal.

Issue Potential Cause Recommended Solution
Low Selectivity to α-Campholenal Presence of Brønsted Acid Sites: Your catalyst may have strong Brønsted acid sites which favor the formation of side products like trans-carveol.[5]Consider using catalysts with predominantly Lewis acidity, such as Ti-MWW or Fe-MCM-41.[1][3] You can also try to neutralize Brønsted acid sites through catalyst modification.
Inappropriate Solvent: The use of polar or protic solvents can lead to the formation of undesired byproducts.[5][7]Switch to a nonpolar, aprotic solvent like toluene or cyclohexane.[7] Toluene has been shown to enhance the formation of α-campholenal.[1][4]
Suboptimal Reaction Temperature: The reaction temperature might be too high or too low, affecting the product distribution.Optimize the reaction temperature, typically between 70 °C and 80 °C.[1][5]
Low Conversion of α-Pinene Oxide Insufficient Catalyst Activity: The catalyst may not be active enough under the current reaction conditions.Increase the catalyst loading or the reaction temperature. Ensure the catalyst is properly activated before use.
Catalyst Deactivation: The catalyst may be deactivated by impurities or coking.Regenerate the catalyst by calcination. Ensure the purity of your starting materials and solvent.
Formation of Polymeric Byproducts High Reaction Temperature or Time: Prolonged reaction times or excessively high temperatures can lead to polymerization.[8]Reduce the reaction time and/or temperature. Monitor the reaction progress closely using techniques like GC to stop the reaction at the optimal point.
High Catalyst Acidity: Very strong acid sites can promote polymerization reactions.Use a catalyst with moderate acidity or modify the existing catalyst to reduce its acid strength.

Data Presentation: Catalyst Performance in α-Pinene Oxide Isomerization

The following table summarizes the performance of various heterogeneous catalysts in the synthesis of α-campholenal from α-pinene oxide.

CatalystSolventTemperature (°C)α-Pinene Oxide Conversion (%)α-Campholenal Selectivity (%)Reference
Ti-MCM-22 Toluene7010096[3]
MCM-22 N,N-dimethylacetamide14010083[4]
Fe-MCM-41 Toluene7010066[1]
H-US-Y TolueneRoom Temp10070[1]
MoO3-Zeolite BETA Toluene70>95Major Product[7]
ZnBr2 (Homogeneous) Benzene--~80[9]

Experimental Protocols

General Protocol for Catalytic Isomerization of α-Pinene Oxide

This protocol provides a general procedure for the synthesis of α-campholenal using a solid acid catalyst.

1. Catalyst Preparation and Activation:

  • Synthesize or procure the desired solid acid catalyst (e.g., Ti-MCM-22, Fe-MCM-41).

  • Activate the catalyst by calcination in air at a specified temperature (e.g., 550 °C) for several hours to remove any adsorbed water and organic species.

  • Allow the catalyst to cool to room temperature in a desiccator before use.

2. Reaction Setup:

  • Set up a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer.

  • Ensure all glassware is thoroughly dried to prevent unwanted side reactions.

3. Reaction Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the activated catalyst to the reaction flask.

  • Add the solvent (e.g., toluene) to the flask.

  • Heat the mixture to the desired reaction temperature (e.g., 70 °C) with stirring.

  • Once the temperature has stabilized, add the α-pinene oxide to the reaction mixture.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

4. Work-up and Product Isolation:

  • Once the desired conversion is achieved, cool the reaction mixture to room temperature.

  • Separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to isolate the α-campholenal.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_catalyst Catalyst Interaction cluster_products Products alpha_Pinene_Oxide α-Pinene Oxide Lewis_Acid_Catalyst Lewis Acid Catalyst (e.g., Ti-MWW) alpha_Pinene_Oxide->Lewis_Acid_Catalyst Isomerization alpha_Campholenal α-Campholenal (Desired Product) Lewis_Acid_Catalyst->alpha_Campholenal High Selectivity Side_Products Side Products (e.g., trans-carveol) Lewis_Acid_Catalyst->Side_Products Low Selectivity (with Brønsted acidity)

Caption: Reaction pathway for α-campholenal synthesis.

Experimental_Workflow start Start catalyst_prep Catalyst Preparation & Activation start->catalyst_prep reaction_setup Reaction Setup (Inert Atmosphere) catalyst_prep->reaction_setup reaction Catalytic Reaction (α-Pinene Oxide + Solvent + Catalyst) reaction_setup->reaction monitoring Reaction Monitoring (GC Analysis) reaction->monitoring workup Work-up (Filtration & Solvent Removal) monitoring->workup purification Purification (Distillation/Chromatography) workup->purification end End (Pure α-Campholenal) purification->end

Caption: Experimental workflow for α-campholenal production.

Troubleshooting_Guide start Low Selectivity Issue check_catalyst Check Catalyst Type start->check_catalyst lewis_vs_bronsted Lewis or Brønsted Acidity? check_catalyst->lewis_vs_bronsted use_lewis Use Catalyst with Predominant Lewis Acidity (e.g., Ti-MWW) lewis_vs_bronsted->use_lewis Brønsted check_solvent Check Solvent lewis_vs_bronsted->check_solvent Lewis polar_vs_apolar Polar or Apolar? check_solvent->polar_vs_apolar use_apolar Switch to Apolar Solvent (e.g., Toluene) polar_vs_apolar->use_apolar Polar check_temp Check Temperature polar_vs_apolar->check_temp Apolar optimize_temp Optimize Temperature (70-80 °C) check_temp->optimize_temp

Caption: Troubleshooting decision tree for low selectivity.

References

Technical Support Center: Minimizing Degradation of alpha-Campholenal During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing alpha-campholenal, ensuring its stability during storage is paramount to the integrity and reproducibility of experimental results. This guide provides troubleshooting advice and frequently asked questions to mitigate degradation and preserve the quality of your this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

A1: The primary degradation pathway for this compound, a terpenoid aldehyde, is oxidation.[1] The aldehyde functional group is susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), elevated temperatures, and light. This process can lead to the formation of impurities, most notably campholenic acid, which can interfere with experimental outcomes.[1]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. The container should be tightly sealed to limit exposure to atmospheric oxygen. For long-term storage, refrigeration (2-8°C) is recommended. It is also advisable to store the compound under an inert atmosphere, such as nitrogen or argon, to further prevent oxidation.

Q3: Can I use antioxidants to improve the stability of this compound?

A3: Yes, the addition of antioxidants can significantly inhibit the oxidative degradation of this compound. Phenolic antioxidants such as Butylated Hydroxytoluene (BHT) and mixed tocopherols (Vitamin E) are effective free-radical scavengers that can protect aldehydes from autoxidation.[2][3][4]

Q4: What concentration of antioxidants should I use?

A4: For effective stabilization, antioxidants are typically added in low concentrations. A general guideline is to use BHT or mixed tocopherols at a concentration of 0.01% to 0.1% (w/w).[2] It is crucial to ensure the chosen antioxidant is soluble in this compound and does not interfere with downstream applications.

Q5: How can I tell if my this compound has degraded?

A5: Degradation can be indicated by a change in the physical appearance of the sample, such as discoloration or the formation of precipitates. A definitive way to assess degradation is through analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which can identify and quantify the presence of degradation products like campholenic acid.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Change in color or odor of the sample. Oxidation due to improper storage.1. Immediately transfer the sample to a tightly sealed, amber glass vial. 2. Purge the headspace of the vial with an inert gas (nitrogen or argon). 3. Store the vial at a reduced temperature (2-8°C). 4. Consider adding a suitable antioxidant (e.g., 0.05% BHT or mixed tocopherols).
Inconsistent experimental results. Degradation of this compound leading to lower purity and the presence of interfering byproducts.1. Verify the purity of your this compound stock using GC-MS. 2. If degradation is confirmed, purify the sample by distillation if possible, or use a fresh, properly stored batch. 3. Implement a routine quality control check of your stored this compound.
Precipitate formation in the sample. Polymerization or formation of insoluble degradation products.1. Analyze the precipitate to identify its composition. 2. Review storage conditions, particularly temperature, as elevated temperatures can promote polymerization. 3. Ensure the storage container is made of an inert material (e.g., glass) to prevent leaching of contaminants that could catalyze degradation.

Quantitative Data on Storage Conditions

Storage Condition Temperature Atmosphere Light Exposure Expected Stability Antioxidant Recommended
Optimal 2-8°CInert (Nitrogen/Argon)Dark (Amber Vial)High (minimal degradation over months to years)Optional, for maximum shelf-life
Sub-optimal Room Temperature (~25°C)AirDark (Amber Vial)Moderate (degradation may be observed over weeks to months)Yes (e.g., 0.05% BHT or mixed tocopherols)
Poor Room Temperature (~25°C)AirLightLow (significant degradation likely within weeks)Yes, but effectiveness will be limited
Accelerated >40°CAirLight/DarkVery Low (rapid degradation expected)Not recommended for long-term storage

Experimental Protocols

Protocol for Stability Testing of this compound

This protocol outlines a procedure for conducting an accelerated stability study to evaluate the degradation of this compound under controlled conditions.

1. Sample Preparation:

  • Prepare multiple aliquots of high-purity this compound in clear and amber glass vials with airtight seals.

  • For testing the effect of antioxidants, prepare a separate set of samples containing the desired concentration of the chosen antioxidant (e.g., 0.05% w/w BHT or mixed tocopherols).

2. Storage Conditions:

  • Place the vials in stability chambers under the following conditions:

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Control: 25°C ± 2°C / 60% RH ± 5% RH

    • Refrigerated: 5°C ± 3°C

  • For photostability testing, expose a set of samples to a light source according to ICH Q1B guidelines.[5]

3. Time Points for Analysis:

  • Analyze the samples at initial (T=0) and at predetermined time points (e.g., 1, 3, and 6 months for accelerated and control conditions).

4. Analytical Method (GC-MS):

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a diluted sample (e.g., 1 mg/mL in a suitable solvent like hexane) in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 10°C/min.

    • Hold at 240°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Identify this compound and potential degradation products (e.g., campholenic acid) by their retention times and mass spectra.

  • Quantification: Use an internal standard method for accurate quantification of this compound and its degradation products.

Protocol for Evaluating Antioxidant Effectiveness

1. Sample Preparation:

  • Prepare a stock solution of this compound.

  • Prepare separate samples of the stock solution containing different antioxidants (e.g., BHT, alpha-tocopherol, mixed tocopherols) at various concentrations (e.g., 0.01%, 0.05%, 0.1% w/w).

  • Include a control sample with no antioxidant.

2. Accelerated Oxidation Test:

  • Place all samples in a controlled environment that accelerates oxidation, such as an oven at a constant elevated temperature (e.g., 60°C) with exposure to air.

  • Alternatively, bubble a slow stream of air through the samples at a controlled temperature.

3. Analysis:

  • At regular intervals (e.g., every 24 hours), take an aliquot from each sample.

  • Analyze the aliquots using the GC-MS method described above to quantify the remaining concentration of this compound.

4. Data Evaluation:

  • Plot the concentration of this compound as a function of time for each sample.

  • Compare the degradation rates of the samples with and without antioxidants to determine the effectiveness of each antioxidant and its optimal concentration.

Visualizations

degradation_pathway alpha_campholenal This compound campholenic_acid Campholenic Acid (Degradation Product) alpha_campholenal->campholenic_acid Oxidation oxidizing_agents Oxidizing Agents (O2, Light, Heat) oxidizing_agents->alpha_campholenal

Primary degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Evaluation prep_control Control Sample (this compound) storage_conditions Accelerated Conditions (e.g., 40°C, Air, Light) prep_control->storage_conditions prep_antioxidant Test Sample (+ Antioxidant) prep_antioxidant->storage_conditions analysis GC-MS Analysis at Timepoints (T=0, T=1, T=3, etc.) storage_conditions->analysis evaluation Compare Degradation Rates analysis->evaluation

Workflow for evaluating antioxidant effectiveness.

troubleshooting_logic start Degradation Suspected? check_appearance Check Physical Appearance (Color, Odor, Precipitate) start->check_appearance analytical_test Perform GC-MS Analysis check_appearance->analytical_test degradation_confirmed Degradation Confirmed? analytical_test->degradation_confirmed no_degradation No Significant Degradation degradation_confirmed->no_degradation No review_storage Review Storage Conditions (Temp, Light, Atmosphere) degradation_confirmed->review_storage Yes implement_changes Implement Corrective Actions: - Refrigerate - Use Amber Vials - Inert Atmosphere - Add Antioxidant review_storage->implement_changes retest Retest After a Period implement_changes->retest

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of alpha-Campholenal and beta-Campholenal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the known biological activities of the isomeric monoterpenoids, alpha-Campholenal and beta-Campholenal. While both compounds share the same chemical formula (C₁₀H₁₆O), their structural differences are anticipated to influence their biological effects. This document summarizes the available scientific data, highlights knowledge gaps, and provides standardized experimental protocols to facilitate future comparative research in drug discovery and development.

Introduction to Campholenal Isomers

This compound and beta-Campholenal are naturally occurring monoterpene aldehydes. This compound is a known constituent of various plants and essential oils and is recognized for its characteristic woody and camphoraceous aroma.[1] It is often synthesized from the rearrangement of alpha-pinene oxide.[1] In contrast, beta-Campholenal is less common, and its synthesis can be more challenging, which may contribute to the limited research on its biological properties. This guide aims to collate the existing research on both isomers to provide a clear comparison of their bioactivities. However, it is important to note that direct comparative studies are scarce in the current scientific literature.

Comparative Bioactivity Data

The current body of research on the bioactivity of Campholenal isomers is largely focused on the alpha-isomer. There is a significant lack of experimental data regarding the biological effects of beta-Campholenal. The following table summarizes the available information.

Bioactivity CategoryThis compoundbeta-Campholenal
Antimicrobial Activity Investigated for potential antimicrobial and antifungal properties. Studies have indicated activity against various bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[1] However, quantitative data such as Minimum Inhibitory Concentration (MIC) values from studies focusing solely on the pure compound are not readily available in the reviewed literature.No direct experimental data on the antimicrobial activity of pure beta-Campholenal was found in the reviewed literature.
Anti-inflammatory Activity While direct studies on the anti-inflammatory activity of this compound are limited, many terpenes and terpenoids are known to modulate inflammatory pathways.[2] Essential oils containing alpha-pinene, a precursor to this compound, have demonstrated anti-inflammatory effects, suggesting a potential area for investigation.[3]No experimental data on the anti-inflammatory activity of beta-Campholenal was found.
Antioxidant Activity The antioxidant potential of pure this compound has not been extensively quantified. Essential oils containing this compound have been evaluated for antioxidant activity, but the specific contribution of this compound is not isolated.[3][4]No experimental data on the antioxidant activity of beta-Campholenal was found.
Cytotoxicity The oral LD50 in rats has been reported to be between 3900 mg/kg and 4300 mg/kg, indicating low acute toxicity.[5]No specific cytotoxicity data for beta-Campholenal was found.
Mechanism of Action It has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various compounds.[1] Studies also suggest it may modulate cell signaling pathways by inhibiting certain kinases.[1]The mechanism of action for beta-Campholenal is unknown due to a lack of bioactivity studies.

Experimental Protocols for Future Comparative Studies

To address the current knowledge gap, the following standardized protocols are provided for researchers to conduct direct comparative studies on the bioactivity of alpha- and beta-Campholenal.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: Culture the desired bacterial or fungal strain in an appropriate broth medium overnight at the optimal temperature. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound and beta-Campholenal in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate growth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (medium with inoculum, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.

  • Preparation of Compound Dilutions: Prepare various concentrations of this compound and beta-Campholenal in methanol.

  • Reaction Mixture: In a 96-well plate, add a specific volume of each compound dilution to the DPPH solution. Include a control (methanol and DPPH solution) and a blank (methanol and the compound dilution).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined.

In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

  • Cell Culture: Culture RAW 264.7 macrophages in a suitable medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various non-toxic concentrations of this compound and beta-Campholenal for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group (cells with LPS, no compound) and a vehicle control group.

  • Incubation: Incubate the plate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

  • Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action and the experimental processes involved in bioactivity screening, the following diagrams are provided.

G General Workflow for Bioactivity Screening cluster_0 Compound Preparation cluster_1 In Vitro Bioassays cluster_2 Data Analysis a Source Alpha- and Beta-Campholenal b Purity Analysis (GC-MS) a->b c Prepare Stock Solutions b->c d Antimicrobial Assays (MIC) c->d Test Compounds e Antioxidant Assays (DPPH, etc.) c->e Test Compounds f Anti-inflammatory Assays (NO Inhibition) c->f Test Compounds g Cytotoxicity Assays (MTT) c->g Test Compounds h Calculate IC50/MIC Values d->h e->h f->h g->h i Statistical Analysis h->i j Compare Bioactivities i->j k k j->k Generate Report

Caption: A generalized workflow for the comparative bioactivity screening of alpha- and beta-Campholenal.

G Hypothetical Inhibition of the NF-κB Signaling Pathway cluster_0 Cytoplasm LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription Campholenal Campholenal Isomer (Hypothetical Target) Campholenal->IKK Inhibits?

Caption: A potential mechanism for the anti-inflammatory activity of Campholenal isomers via inhibition of the NF-κB pathway.

Conclusion and Future Directions

Future research should prioritize the following:

  • Direct Comparative Studies: Conduct side-by-side bioactivity screening of pure alpha- and beta-Campholenal using the standardized protocols outlined in this guide.

  • Quantitative Analysis: Focus on generating quantitative data, such as IC50 and MIC values, to allow for a robust comparison of potency.

  • Mechanism of Action Studies: Investigate the underlying molecular mechanisms for any observed bioactivities, including effects on key signaling pathways like NF-κB.

  • In Silico Modeling: Utilize computational methods to predict the bioactivity profiles and potential molecular targets of both isomers to guide future experimental work.

By addressing these research areas, the scientific community can gain a deeper understanding of the structure-activity relationships of these intriguing monoterpene aldehydes and unlock their full potential for therapeutic applications.

References

Comparative Guide to Analytical Methods for Alpha-Campholenal Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of alpha-Campholenal, a key fragrance and potential pharmaceutical intermediate. Given the limited availability of fully validated methods specifically for this compound, this document outlines established techniques for similar terpenoids and aldehydes, providing a strong foundation for developing and validating a robust analytical procedure.

Introduction to this compound and its Quantification

This compound ((1R)-2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde) is a monoterpenoid aldehyde recognized for its characteristic woody and green aroma. It serves as a crucial intermediate in the synthesis of various fragrance compounds and is being investigated for potential applications in pharmaceuticals. Accurate and precise quantification of this compound is essential for quality control in the fragrance industry, for pharmacokinetic and pharmacodynamic studies in drug development, and for ensuring the consistency of chemical syntheses.

This guide compares two primary analytical techniques suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, the latter often requiring derivatization for enhanced sensitivity and specificity.

Analytical Method Comparison

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and the availability of instrumentation. Below is a comparative summary of typical performance characteristics for GC-MS and HPLC-based methods for the analysis of terpenoids and aldehydes.

Table 1: Comparison of Typical Validation Parameters for Terpenoid and Aldehyde Quantification Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS) for TerpenoidsHigh-Performance Liquid Chromatography (HPLC-UV) for Aldehydes (as DNPH derivatives)
Linearity (R²) > 0.99[1][2]≥ 0.99[3]
Accuracy (% Recovery) 84.6 – 105.7%[2][4]94.9 – 102.9%
Precision (% RSD) < 15%[1][4]< 2%[3]
Limit of Detection (LOD) 0.25 µg/mL[2]10 ppm (relative to 10 mg/mL sample)
Limit of Quantification (LOQ) 0.75 µg/mL[2]30 ppm (relative to 10 mg/mL sample)

Note: The data presented are representative values obtained from studies on various terpenoids and aldehydes and may not be directly transferable to this compound without specific method validation.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of any analytical method. The following sections outline typical procedures for GC-MS and HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable volatile organic solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 10 µg/mL.[5]

  • If necessary, perform extraction (e.g., liquid-liquid extraction or solid-phase extraction) to remove interfering matrix components.

  • Add an appropriate internal standard (e.g., n-tridecane at 100 µg/mL) to correct for variations in injection volume and instrument response.[2]

  • Transfer the final solution to a GC vial.

GC-MS Conditions (Typical):

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless or split mode depending on concentration).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) with UV Detection

For non-volatile or thermally labile compounds, HPLC is the method of choice. As this compound is an aldehyde, derivatization is often employed to improve its chromatographic properties and detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable, UV-active hydrazones.

Derivatization and Sample Preparation:

  • Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile).

  • Prepare a solution of 2,4-DNPH in a suitable solvent (e.g., acetonitrile with a small amount of acid catalyst).

  • Mix the sample solution with an excess of the DNPH reagent.

  • Allow the reaction to proceed at room temperature or with gentle heating for a specified time (e.g., 1 hour) to ensure complete derivatization.

  • Quench the reaction if necessary.

  • Dilute the derivatized sample to the desired concentration with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions (Typical for DNPH derivatives):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is 65:35 (v/v) acetonitrile:water.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.[6]

  • Injection Volume: 20 µL.[6]

  • Detection Wavelength: 360 nm for DNPH derivatives.[6]

Visualizing the Workflow and Logic

To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and the logical relationship between key validation parameters.

analytical_method_validation_workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: General workflow for analytical method validation.

validation_parameters_relationship reliable_method Reliable & Robust Analytical Method accuracy Accuracy (Closeness to true value) accuracy->reliable_method precision Precision (Agreement between measurements) precision->reliable_method precision->accuracy specificity Specificity (Analyte in presence of others) specificity->reliable_method specificity->accuracy specificity->precision linearity Linearity (Proportional response) linearity->reliable_method linearity->accuracy sensitivity Sensitivity (LOD & LOQ) linearity->sensitivity sensitivity->reliable_method

Caption: Interrelationship of analytical method validation parameters.

Conclusion

Both GC-MS and HPLC-UV (with derivatization) are viable techniques for the quantification of this compound. GC-MS offers high sensitivity and specificity without the need for derivatization, making it ideal for volatile, thermally stable compounds. HPLC is a versatile alternative, particularly when dealing with complex matrices or when GC is not suitable. The choice between these methods should be guided by the specific requirements of the analysis. For any chosen method, rigorous validation according to established guidelines (e.g., ICH) is imperative to ensure the reliability and accuracy of the results. The protocols and data presented in this guide provide a solid starting point for the development and validation of a fit-for-purpose analytical method for this compound.

References

A Comparative Efficacy Analysis of Monoterpene Aldehydes: Alpha-Campholenal in Context

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the biological efficacy of alpha-Campholenal against other prominent monoterpene aldehydes, namely citral, citronellal, and geranial. This document synthesizes available experimental data to facilitate an objective assessment of their potential therapeutic applications.

While this compound has been noted for its antimicrobial and antifungal properties, a direct comparative analysis with other monoterpene aldehydes based on quantitative experimental data is not extensively available in current literature. This guide, therefore, presents a detailed comparison of citral, citronellal, and geranial, for which more robust data exists, to provide a framework for evaluating the potential efficacy of this compound.

Comparative Efficacy Data

The following tables summarize the available quantitative data on the antimicrobial, anti-inflammatory, and cytotoxic activities of citral, citronellal, and geranial. This data provides a benchmark for the potential performance of this compound.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
CompoundTest OrganismMIC (µg/mL)Reference
This compound Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicansData not available
Citral Staphylococcus aureus0.0781% (v/v)[1]
Escherichia coli3.8 log reduction[2]
Candida albicans64[3]
Candida tropicalis32[4]
Citronellal Staphylococcus aureusData not available
Escherichia coliData not available
Candida albicans256[5]
Candida tropicalis256[6]
Geranial (trans-citral) Data often reported as "citral"
Table 2: Anti-inflammatory Activity (IC50 Values)
CompoundAssayCell LineIC50Reference
This compound Nitric Oxide (NO) ProductionRAW 264.7 macrophagesData not available
Citral Nitric Oxide (NO) ProductionRAW 264.7 macrophagesData not available
Geraniol Nitric Oxide (NO) ProductionLPS-stimulated WBCsReduces expression[7]
Citronellol Data not available

Note: Geraniol, a related monoterpene alcohol, is included for context on anti-inflammatory potential.

Table 3: Cytotoxic Activity (IC50 Values)
CompoundCell LineIC50 (µg/mL)Reference
This compound Various cancer cell linesData not available
Citral MDA MB-231 (Breast Cancer)20.5 ± 1.41[8]
4T1 (Breast Cancer)21.4 ± 2.82[8]
Citronellol A549 (Lung Cancer)54.02[9]
NCI-H1299 (Lung Cancer)40.64[9]
BT-20 (Breast Cancer)45.84[9]
PC3 (Prostate Cancer)Data not available[9]
Geraniol P388 (Murine Leukemia)22.34-32.29[10]

Note: Citronellol and Geraniol, related monoterpenoids, are included to provide a broader perspective on cytotoxic potential.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method, which is a standardized and widely used technique for assessing the antimicrobial activity of compounds.[11][12][13][14]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to inoculate a sterile broth, which is incubated until it reaches a specific turbidity, often corresponding to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the final desired inoculum concentration in the assay plate.

  • Preparation of Test Compounds: The monoterpene aldehydes are serially diluted in a suitable broth medium in a 96-well microtiter plate. A solvent control is included to ensure the solvent used to dissolve the compounds does not inhibit microbial growth.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. The plate also includes a positive control (microbes in broth without the test compound) and a negative control (broth only). The plate is then incubated under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria and fungi).

  • Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm using a microplate reader.

Anti-inflammatory Activity: Griess Assay for Nitric Oxide (NO) Production

The anti-inflammatory potential of the compounds is often assessed by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line). The Griess assay is a common method for measuring nitrite (a stable product of NO).[15][16][17][18][19]

  • Cell Culture and Treatment: RAW 264.7 macrophages are seeded in a 96-well plate and allowed to adhere. The cells are then pre-treated with various concentrations of the monoterpene aldehydes for a specific period (e.g., 1 hour).

  • Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group without LPS stimulation is also included.

  • Sample Collection: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Griess Reaction: An equal volume of the culture supernatant is mixed with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) in a new 96-well plate.

  • Measurement: The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for color development. The absorbance is then measured at a wavelength of around 540 nm using a microplate reader. The concentration of nitrite is determined by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Cytotoxic Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20][21][22][23]

  • Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and allowed to attach. The cells are then treated with various concentrations of the monoterpene aldehydes for a defined period (e.g., 24, 48, or 72 hours).

  • Addition of MTT Reagent: After the treatment period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for a few hours (e.g., 2-4 hours) at 37°C to allow the mitochondrial dehydrogenases in viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength typically between 540 and 590 nm. The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by some monoterpenes and a general workflow for assessing cytotoxicity.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation Proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nucleus->Proinflammatory_genes activates transcription Monoterpene Geraniol/Citral Monoterpene->IKK inhibits

Caption: NF-κB signaling pathway inhibition by monoterpenes.

cytotoxicity_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Monoterpene Aldehydes seed_cells->treat_cells incubate Incubate (e.g., 24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: General experimental workflow for MTT cytotoxicity assay.

Conclusion

The available data indicates that monoterpene aldehydes such as citral and citronellal possess significant antimicrobial, anti-inflammatory, and cytotoxic activities. While quantitative data for this compound is currently limited in the scientific literature, its structural similarity to other bioactive monoterpenes suggests it may hold similar therapeutic potential. Further direct comparative studies are warranted to fully elucidate the efficacy of this compound relative to other monoterpene aldehydes and to explore its mechanisms of action and potential applications in drug development. This guide serves as a foundational resource to inform such future research endeavors.

References

Performance Comparison of Alpha-Campholenal Synthesis Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Alpha-Campholenal Synthesis

The synthesis of this compound, a valuable intermediate in the fragrance and pharmaceutical industries, is predominantly achieved through the acid-catalyzed isomerization of alpha-pinene oxide. The choice of catalyst is a critical factor that dictates the selectivity and efficiency of this transformation. This guide provides a comparative analysis of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the most suitable catalyst for their needs.

The following table summarizes the performance of three distinct catalysts—a high-performance titanosilicate (Ti-MCM-22), a classic homogeneous Lewis acid (Zinc Bromide), and an iron-modified mesoporous silica (Fe-MCM-41)—in the synthesis of this compound from alpha-pinene oxide.

CatalystCatalyst TypeSubstrateSolventTemperature (°C)Reaction TimeConversion (%)Selectivity to α-Campholenal (%)Reference
Ti-MCM-22Heterogeneous (Titanosilicate)α-pinene oxideToluene70Not Specified~10096[1][2][3][4]
Zinc Bromide (ZnBr₂)Homogeneous (Lewis Acid)α-pinene oxideBenzeneNot Specified (Exothermic)Not SpecifiedHigh~80[5]
Fe-MCM-41Heterogeneous (Mesoporous Silica)α-pinene oxideToluene70Not Specified10066[1][6]

Reaction Pathway and Catalyst Selection Workflow

The isomerization of alpha-pinene oxide to this compound is a key reaction step. The general pathway and a workflow for catalyst selection are illustrated below.

ReactionPathway alpha-Pinene_Oxide α-Pinene Oxide Intermediate Carbocation Intermediate alpha-Pinene_Oxide->Intermediate Catalyst This compound α-Campholenal Intermediate->this compound Rearrangement

Figure 1: General reaction pathway for the synthesis of α-Campholenal.

CatalystSelection Start Define Synthesis Goals HighSelectivity High Selectivity Required? Start->HighSelectivity EaseOfSeparation Ease of Catalyst Separation? HighSelectivity->EaseOfSeparation No TiMCM22 Consider Ti-MCM-22 HighSelectivity->TiMCM22 Yes CostConsideration Cost a Primary Factor? EaseOfSeparation->CostConsideration No FeMCM41 Consider Fe-MCM-41 EaseOfSeparation->FeMCM41 Yes CostConsideration->FeMCM41 No ZnBr2 Consider ZnBr₂ CostConsideration->ZnBr2 Yes

Figure 2: Workflow for selecting a suitable catalyst.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below.

Synthesis using Ti-MCM-22 Catalyst
  • Catalyst Preparation: Ti-MCM-22 is a titanosilicate with an MWW zeolite structure. Its synthesis involves hydrothermal methods, which are detailed in specialized literature. The crucial aspect of this catalyst is the presence of isolated tetrahedrally coordinated titanium species, which act as Lewis acid centers, and the absence of significant Brønsted acidity.[2]

  • Reaction Procedure:

    • In a standard reaction vessel, the Ti-MCM-22 catalyst is activated under appropriate conditions (e.g., calcination).

    • The activated catalyst is suspended in toluene.

    • Alpha-pinene oxide is added to the suspension.

    • The reaction mixture is heated to 70°C and stirred.[1][2]

    • The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC).

    • Upon completion, the heterogeneous catalyst is separated from the reaction mixture by filtration.

    • The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation.

Synthesis using Zinc Bromide (ZnBr₂) Catalyst
  • Catalyst Preparation: Anhydrous zinc bromide is commercially available and should be handled in a moisture-free environment due to its hygroscopic nature.

  • Reaction Procedure:

    • In a reaction flask equipped with a stirrer and a condenser, alpha-pinene oxide is dissolved in a suitable solvent such as benzene or toluene.[5]

    • A catalytic amount of anhydrous zinc bromide is added to the solution. The reaction is often exothermic.[5]

    • The reaction is allowed to proceed, with cooling if necessary to control the exotherm.

    • Reaction completion is determined by monitoring the disappearance of the starting material.

    • The workup typically involves washing the reaction mixture with water to remove the homogeneous catalyst, followed by drying of the organic layer and removal of the solvent.

    • The resulting crude this compound is then purified, usually by fractional distillation.

Synthesis using Fe-MCM-41 Catalyst
  • Catalyst Preparation: Fe-MCM-41 is prepared by incorporating iron into the mesoporous silica framework of MCM-41. This can be achieved through methods like impregnation or solid-state ion exchange.[6]

  • Reaction Procedure:

    • The Fe-MCM-41 catalyst is activated prior to use.

    • The catalyst is suspended in toluene in a reaction vessel.

    • Alpha-pinene oxide is added to the suspension.

    • The mixture is heated to 70°C and stirred.[6]

    • The reaction is monitored until the alpha-pinene oxide is completely consumed.

    • The solid catalyst is then removed by filtration.

    • The product is isolated by evaporating the solvent from the filtrate, followed by purification if necessary.

Concluding Remarks

The choice of catalyst for this compound synthesis has a profound impact on the reaction's outcome. For applications demanding the highest purity and selectivity, heterogeneous catalysts like Ti-MCM-22 are superior, offering excellent performance and ease of separation.[1][2] Homogeneous catalysts such as zinc bromide provide a cost-effective and historically established method, though they may present challenges in catalyst removal and lower selectivity.[5] Iron-modified mesoporous silicas like Fe-MCM-41 offer a balance between the advantages of heterogeneous catalysis and moderate selectivity.[6] The selection should be guided by the specific requirements of the intended application, considering factors such as desired product purity, process scalability, and economic constraints.

References

The Antimicrobial Potential of alpha-Campholenal: An In-Vitro and In-Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Campholenal, a monoterpene aldehyde, has been a subject of interest for its potential biological activities, including its antimicrobial properties. This guide provides a comparative overview of the known in-vitro and in-vivo antimicrobial activities of this compound and structurally related compounds. It is important to note that while this compound has been investigated for its antimicrobial effects against a range of pathogens, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values, remain limited in publicly available scientific literature. This guide, therefore, aims to provide a comprehensive picture by including data from analogous compounds to infer the potential efficacy of this compound, alongside detailed experimental protocols for antimicrobial testing and a discussion of the likely mechanisms of action.

Data Presentation: In-Vitro Antimicrobial Activity

Due to the scarcity of specific MIC and MBC values for this compound, this section presents a summary of the antimicrobial activity of other structurally related monoterpene aldehydes. This comparative data can offer insights into the potential antimicrobial spectrum and potency of this compound.

Table 1: In-Vitro Antimicrobial Activity of Selected Monoterpene Aldehydes Against Various Microorganisms

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Cinnamaldehyde Escherichia coli200 - 5000>5000[1]
Staphylococcus aureus100 - 2500>2500[1]
Candida albicans50 - 1000>1000[1]
Citral Escherichia coli125 - 500250 - 1000[2]
Staphylococcus aureus62.5 - 250125 - 500[2]
Candida albicans125 - 250250 - 500[2]
Geranial Escherichia coli250500[3]
Staphylococcus aureus125250[3]
Candida albicans125250[3]

Note: The presented data is for comparative purposes and does not represent the antimicrobial activity of this compound.

In-Vivo Antimicrobial Activity

Currently, there is a significant lack of published in-vivo studies specifically investigating the antimicrobial efficacy of this compound in animal models or clinical trials. Research in this area is crucial to determine its therapeutic potential, including optimal dosage, safety profile, and efficacy in a physiological environment.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to assess the antimicrobial activity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4] The broth microdilution method is a commonly used technique.[4][5][6][7][8]

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Test compound (e.g., this compound) stock solution

  • Positive control (microorganism in broth without the test compound)

  • Negative control (broth only)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the test compound in the growth medium directly in the 96-well microtiter plate.

  • Adjust the microbial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

  • Dilute the standardized microbial suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the prepared microbial inoculum.

  • Include a positive control (inoculum without the test compound) and a negative control (broth only) on each plate.

  • Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[9][10][11] It is determined after the MIC has been established.

Materials:

  • MIC plate from the previous experiment

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Micropipette and sterile tips

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Spot-inoculate the aliquots onto separate sections of a fresh agar plate.

  • Incubate the agar plates at the appropriate temperature for 24-48 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow and Signaling Pathways

Experimental_Workflow cluster_MIC Minimum Inhibitory Concentration (MIC) Assay cluster_MBC Minimum Bactericidal Concentration (MBC) Assay prep_compound Prepare Serial Dilutions of this compound inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate_mic Incubate (18-24h, 37°C) inoculate->incubate_mic read_mic Determine MIC (Visual/OD Reading) incubate_mic->read_mic subculture Subculture from Clear Wells (≥ MIC) onto Agar Plates read_mic->subculture Proceed with clear wells incubate_mbc Incubate Agar Plates (24-48h, 37°C) subculture->incubate_mbc read_mbc Determine MBC (≥99.9% Killing) incubate_mbc->read_mbc Antimicrobial_Mechanism membrane Cell Membrane cytoplasm Cytoplasm membrane->cytoplasm Increased Permeability & Leakage of Cellular Contents proteins Membrane Proteins proteins->cytoplasm Metabolic Disruption dna DNA/RNA cytoplasm->dna Damage to Nucleic Acids aldehyde This compound (Aldehyde) aldehyde->membrane Disruption of Lipid Bilayer aldehyde->proteins Inhibition of Enzyme Function aldehyde->cytoplasm Induction of Oxidative Stress

References

Navigating the Analytical Landscape: The Uncharted Territory of α-Campholenal Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals a significant data gap regarding the cross-reactivity of the fragrance compound α-Campholenal in immunoassays. Despite its established use in the fragrance industry, particularly as a precursor to sandalwood-type scents, no published studies appear to have evaluated its potential to interfere with antibody-based analytical methods. This absence of data precludes a direct comparison of its performance in immunoassays against other compounds and highlights the reliance on alternative analytical techniques for the quality control and safety assessment of fragrance ingredients.

Currently, the analysis of small molecules like α-Campholenal in complex matrices such as cosmetics and perfumes is dominated by chromatographic methods. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the industry standards for identifying and quantifying fragrance allergens and other components. These methods offer high specificity and sensitivity, which may explain the limited development and application of immunoassays for this class of compounds.

The Immunoassay Question: A Lack of Evidence

Immunoassays rely on the specific binding of antibodies to a target analyte. Cross-reactivity occurs when antibodies bind to non-target molecules that are structurally similar to the intended analyte, potentially leading to inaccurate results. For a compound like α-Campholenal, a monoterpene aldehyde, structural similarities to other fragrance aldehydes or related terpene derivatives could theoretically lead to cross-reactivity in an immunoassay designed to detect those compounds.

However, a thorough search for experimental data to support or refute this has been unfruitful. The scientific community has not published any studies that include:

  • Quantitative data on the percentage of cross-reactivity of α-Campholenal in any specific immunoassay (e.g., ELISA, RIA).

  • Experimental protocols detailing the methodology used to assess such cross-reactivity.

  • Comparisons with other fragrance aldehydes or structurally related molecules within an immunoassay format.

The following diagram illustrates the logical relationship between the current state of knowledge and the desired, yet unavailable, information.

alpha_Campholenal α-Campholenal Fragrance_Intermediate Fragrance Intermediate (Sandalwood Synthesis) alpha_Campholenal->Fragrance_Intermediate Analytical_Methods Established Analytical Methods alpha_Campholenal->Analytical_Methods is analyzed by Immunoassay_Application Immunoassay Application alpha_Campholenal->Immunoassay_Application potential for GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Analytical_Methods->GC_MS HPLC High-Performance Liquid Chromatography (HPLC) Analytical_Methods->HPLC Cross_Reactivity_Data Cross-Reactivity Data Immunoassay_Application->Cross_Reactivity_Data requires No_Data No Published Data Found Cross_Reactivity_Data->No_Data

Current knowledge landscape for α-Campholenal analysis.

Context from Fragrance Allergy Research

While direct immunoassay data is absent, the field of dermatology has extensively studied fragrance compounds in the context of allergic contact dermatitis. This type of allergic reaction is a delayed-type hypersensitivity (Type IV) mediated by T-cells, which is fundamentally different from the antibody-mediated reactions (Type I, II, and III) that are relevant to immunoassay cross-reactivity. The primary method for diagnosing fragrance allergies is patch testing, which assesses the skin's reaction to a specific allergen. This research, therefore, does not provide insights into how α-Campholenal might behave in an antibody-based system.

Conclusion for the Scientific Community

For researchers, scientists, and drug development professionals, the key takeaway is that the potential for α-Campholenal to cross-react in immunoassays remains an open question. There is currently no experimental basis to either confirm or deny its interference in such tests. Consequently, reliance on established chromatographic methods for the analysis of α-Campholenal and other fragrance compounds is essential to ensure analytical accuracy. The development of an immunoassay for a related fragrance compound would necessitate a thorough validation process, including a cross-reactivity panel that ideally would include α-Campholenal, to characterize the assay's specificity. Until such data becomes available, the interaction of α-Campholenal with immunoassays is uncharacterized territory.

A Comparative Analysis of alpha-Campholenal from Diverse Botanical Origins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of alpha-Campholenal derived from various plant sources. The information presented herein is intended to assist researchers, scientists, and professionals in the field of drug development in understanding the nuances of this promising bioactive compound based on its botanical origin. This document summarizes quantitative data, details experimental protocols for extraction and analysis, and visualizes potential signaling pathways.

Introduction to this compound

This compound is a monoterpenoid aldehyde naturally occurring in a variety of plants.[1][2] It is recognized for its characteristic fresh, woody, and camphoraceous aroma and has garnered scientific interest for its potential biological activities, including antimicrobial and antifungal properties.[1][2] This compound, with the molecular formula C₁₀H₁₆O, is a valuable precursor in the synthesis of various aroma chemicals and pharmaceuticals.[2] Its presence and concentration can vary significantly between different plant species, influencing the chemical profile and therapeutic potential of their essential oils.

Comparative Data of this compound from Various Plant Sources

Plant SourceFamilyPart UsedPercentage of this compound in Essential Oil (%)Reference
Juniperus oxycedrus subsp. badiaCupressaceaeLeaves3.2 - 4.8[3]
Rosmarinus officinalis (Rosemary)LamiaceaeLeaves0.1[4]
Salvia microphylla (Baby Sage)LamiaceaeAerial parts, leaves, stemsPresent, but not a major component
Teucrium polium (Felty Germander)LamiaceaeAerial partsPresent, but not a major component[5][6]

Note: The concentration of this compound can be influenced by factors such as the geographical origin of the plant, harvest time, and the specific chemotype.[4]

Biological Activity

The biological activities of essential oils are often attributed to their complex mixture of constituents, including this compound. Studies have demonstrated the antimicrobial and antifungal properties of essential oils where this compound is present.

Plant Source (Essential Oil)Biological ActivityTarget OrganismsReference
Juniperus oxycedrusAntifungalVarious fungi[7]
Rosmarinus officinalisAntimicrobial, AntifungalStaphylococcus aureus, Escherichia coli, Candida albicans[8][9]
General Essential OilsAntifungalVarious pathogenic fungi[10][11][12][13]

It is important to note that these studies often evaluate the entire essential oil, and the specific contribution of this compound to the observed activity is not always isolated. Further research is required to determine the precise biological activity of purified this compound from these various sources.

Experimental Protocols

The extraction and analysis of this compound from plant sources are critical for obtaining accurate quantitative data and for isolating the compound for further study. The following are detailed methodologies for the key experiments.

Extraction of Essential Oil by Hydrodistillation

Hydrodistillation is a common method for extracting essential oils from plant materials.[14][15][16]

Principle: This technique involves the co-distillation of plant material with water. The steam and volatilized essential oil components are condensed, and the oil is separated from the water.

Apparatus:

  • Clevenger-type apparatus

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Collection vessel

Procedure:

  • Preparation of Plant Material: The plant material (e.g., leaves, stems) is air-dried or used fresh and may be ground to increase the surface area for extraction.[17]

  • Setup: The ground plant material is placed in a round-bottom flask, and a sufficient amount of distilled water is added to cover the material.[17]

  • Distillation: The flask is heated to boiling. The resulting steam passes through the plant material, carrying the volatile essential oils.

  • Condensation: The steam and essential oil vapor mixture travels into the condenser, where it is cooled and condenses back into a liquid.[15]

  • Separation: The condensed liquid flows into a separator (e.g., a Florentine flask), where the essential oil, being less dense than water, separates and forms a layer on top. The aqueous layer (hydrosol) can be drained off.[18]

  • Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C).[4]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying the components of an essential oil.[1][19][20]

Principle: Gas chromatography separates the volatile compounds in the essential oil based on their boiling points and polarity. The separated compounds then enter the mass spectrometer, which ionizes and fragments them, creating a unique mass spectrum for each compound that allows for its identification.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)[21]

  • Helium or Hydrogen as carrier gas[21][22]

Procedure:

  • Sample Preparation: A diluted solution of the essential oil in a suitable solvent (e.g., methanol or isooctane) is prepared.[21][22]

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected into the GC inlet.[21]

  • Chromatographic Separation: The oven temperature is programmed to increase gradually, allowing for the separation of compounds as they travel through the capillary column. A typical temperature program might start at 60°C and ramp up to 240°C.[21]

  • Mass Spectrometry: As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The mass-to-charge ratios of the fragments are detected.

  • Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum of each peak is compared to a reference library (e.g., NIST) to identify the compound. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative analysis.[22]

Potential Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, based on the known activities of other monoterpenes and aldehydes, it is plausible that this compound could influence key cellular signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.[23][24][25]

experimental_workflow plant_material Plant Material (e.g., Juniperus, Rosmarinus) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Essential Oil hydrodistillation->essential_oil gcms_analysis GC-MS Analysis essential_oil->gcms_analysis biological_activity Biological Activity Assays (Antimicrobial, Antifungal) essential_oil->biological_activity data_analysis Data Analysis & Quantification of this compound gcms_analysis->data_analysis signaling_pathway Signaling Pathway Investigation (e.g., MAPK Pathway) biological_activity->signaling_pathway

Caption: General experimental workflow for the analysis of this compound.

mapk_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular stimulus External Stimuli (e.g., Stress, Growth Factors) mapkkk MAPKKK stimulus->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK mapkk->mapk Phosphorylation response Cellular Response (Inflammation, Proliferation, Apoptosis) mapk->response Regulation alpha_campholenal This compound (Potential Modulator) alpha_campholenal->mapk Potential Inhibition

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion

This comparative guide highlights the presence of this compound in several plant species, with notable concentrations in Juniperus oxycedrus subsp. badia. The provided experimental protocols for hydrodistillation and GC-MS analysis offer standardized methods for future comparative studies. While the biological activity of essential oils containing this compound is evident, further research is necessary to elucidate the specific contribution of this compound and to explore its potential modulation of cellular signaling pathways, such as the MAPK cascade. This information serves as a valuable resource for researchers aiming to harness the therapeutic potential of this compound from diverse botanical sources.

References

Validating the Mechanism of Action of alpha-Campholenal: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purported mechanism of action of alpha-Campholenal, a monoterpene aldehyde, with a focus on its antimicrobial and potential cell signaling modulating properties. While research into the specific molecular targets of this compound is ongoing, this document summarizes the available data and compares its activity with other well-characterized compounds. Experimental protocols for key validation assays are also detailed to aid in the design of further investigative studies.

Antimicrobial and Antifungal Activity

This compound has been investigated for its potential to inhibit the growth of various microbes.[1] Studies have suggested its activity against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.[1] However, a comprehensive understanding of its mechanism of action and its efficacy compared to other antimicrobial agents requires more detailed investigation.

Comparative Analysis of Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
Thymol Staphylococcus aureus120Faleiro et al., 2011
Escherichia coli250Faleiro et al., 2011
Candida albicans120Faleiro et al., 2011
Carvacrol Staphylococcus aureus120Faleiro et al., 2011
Escherichia coli250Faleiro et al., 2011
Candida albicans120Faleiro et al., 2011
alpha-Terpineol Escherichia coli0.78 (µL/mL)Wei et al., 2014
Staphylococcus aureus1.56 (µL/mL)Wei et al., 2014
This compound VariousData Not Available-
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial or fungal strain.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial or fungal culture

  • Mueller-Hinton Broth (MHB) or appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism in broth without test compound) and negative (broth only) controls.

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration that inhibits visible growth or by measuring the optical density at 600 nm.

Modulation of Cell Signaling Pathways

Preliminary information suggests that this compound may modulate cell signaling pathways, potentially through the inhibition of specific kinases and interaction with cytochrome P450 (CYP) enzymes.[1] These interactions could underpin a broader range of biological activities beyond its antimicrobial effects.

Kinase Inhibition

The inhibition of kinases is a key mechanism for many therapeutic agents. While it has been suggested that this compound may possess kinase inhibitory activity, specific targets and inhibitory concentrations (e.g., IC50 values) have not been publicly reported.

kinase_inhibition_workflow compound This compound kinase_panel Kinase Panel Screening compound->kinase_panel Screen hit_kinase Identified Kinase Target(s) kinase_panel->hit_kinase Identify ic50 IC50 Determination hit_kinase->ic50 Quantify western_blot Western Blot Analysis (Phosphorylation Status) hit_kinase->western_blot Validate in cells cellular_assay Cell-Based Functional Assay western_blot->cellular_assay Confirm function

Caption: Workflow for identifying and validating kinase inhibition by a test compound.

Experimental Protocol: Western Blot for Kinase Inhibitor Validation

This protocol describes how to assess the inhibitory effect of a compound on a specific kinase by measuring the phosphorylation of its downstream substrate in a cellular context.

Materials:

  • Cell line expressing the target kinase

  • Test compound (e.g., this compound)

  • Cell lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies (total and phospho-specific for the substrate)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Culture cells to an appropriate confluency.

  • Treat cells with various concentrations of the test compound for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against the phosphorylated substrate.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with an antibody against the total substrate protein to ensure equal loading.

Cytochrome P450 Interaction

This compound is reported to interact with cytochrome P450 enzymes, which are critical for the metabolism of a wide array of compounds.[1] This interaction could lead to the formation of metabolites with different biological activities or could affect the metabolism of other co-administered drugs.

cyp450_metabolism alpha_campholenal This compound cyp_enzymes Cytochrome P450 Enzymes alpha_campholenal->cyp_enzymes Substrate metabolites Metabolites cyp_enzymes->metabolites Metabolizes biological_effects Altered Biological Effects metabolites->biological_effects

Caption: Interaction of this compound with Cytochrome P450 enzymes.

Experimental Protocol: CYP450 Inhibition Assay (IC50 Determination)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific CYP isozyme.

Materials:

  • Human liver microsomes

  • Test compound (e.g., this compound)

  • Specific CYP isozyme substrate

  • NADPH regenerating system

  • LC-MS/MS system

Procedure:

  • Pre-incubate human liver microsomes with a range of concentrations of the test compound.

  • Initiate the metabolic reaction by adding the specific CYP isozyme substrate and the NADPH regenerating system.

  • Incubate for a specific time at 37°C.

  • Terminate the reaction by adding a quenching solution (e.g., acetonitrile).

  • Analyze the formation of the metabolite from the specific substrate using LC-MS/MS.

  • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the test compound concentration and fitting the data to a dose-response curve.

Comparison with Structurally Similar Compounds

This compound belongs to the class of monoterpenoid aldehydes. Its biological activity can be compared to other compounds in this class to understand structure-activity relationships.

CompoundKey FeaturesReported Biological Activities
This compound Monoterpene aldehydeAntimicrobial, antifungal (suggested)[1]
Citral (Geranial and Neral) Acyclic monoterpene aldehydePotent antimicrobial and antifungal activity
Cinnamaldehyde Phenylpropanoid aldehydeStrong antimicrobial and anti-inflammatory properties
Perillaldehyde Cyclic monoterpene aldehydeAntimicrobial and insecticidal effects

Conclusion and Future Directions

The available evidence suggests that this compound is a compound with potential biological activities, particularly in the antimicrobial and antifungal realms. There are also indications of its ability to modulate key cellular signaling pathways. However, a significant lack of quantitative data and detailed mechanistic studies currently limits a thorough validation of its mechanism of action.

Future research should focus on:

  • Quantitative Antimicrobial Studies: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a broad panel of clinically relevant microorganisms.

  • Kinase Inhibitor Profiling: Screening this compound against a comprehensive panel of kinases to identify specific targets and determine their IC50 values.

  • CYP450 Interaction Studies: Characterizing the specific CYP isozymes that interact with this compound and elucidating the functional consequences of this interaction.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the therapeutic potential and safety profile of this compound in appropriate animal models.

By addressing these research gaps, a clearer understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a therapeutic agent.

References

Benchmarking α-Campholenal: A Comparative Guide to Fragrance Ingredient Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of α-Campholenal against other commonly used fragrance ingredients. The data presented is curated from publicly available sources and is intended to assist in the evaluation and selection of fragrance components for various applications. Detailed experimental protocols are provided to support the interpretation of the presented data and to facilitate further in-house evaluation.

Comparative Performance of Fragrance Ingredients

The following table summarizes the key performance indicators for α-Campholenal and a selection of alternative fragrance ingredients. These alternatives were chosen based on their prevalence in similar fragrance families and applications.

IngredientCAS NumberOdor ProfileOdor StrengthSubstantivity (on blotter/skin)Key Performance Attributes
α-Campholenal 4501-58-0Herbal, Green, Woody, Amber, Leafy[1][2][3]High[1][2][3]8 hours[1][2][3]Boosts diffusion and freshness in citrus, lavender, and fougère accords; good alkaline stability for soaps and detergents.[4]
Limonene 5989-27-5Fresh, Citrus, Lemon-like[5]Not specified1 hour on a smelling stripAdds a vibrant, energizing top note; acts as a penetration enhancer for other components.[6]
Linalool 78-70-6Floral, Woody, with a faint Citrus undertone[4]Medium[7][8]Poor tenacity (top note)Provides a clean, fresh lift; helps to smooth and blend other fragrance materials.[9]
Citronellal 106-23-0Fresh, Lemony-Citrus with Green, Aldehydic facets[10]Medium to Strong[10]16 hours at 100%[11]Excellent for creating bright, sparkling top notes in citrus and floral fragrances.[10]
Hedione® 24851-98-7Elegant, transparent floral, Jasmine note with Citrus freshness[12]Medium[12]160 hours on a smelling strip[9]Enhances diffusion, volume, and radiance of other floral notes; provides a smooth, natural character.[12][13]
Iso E Super® 54464-57-2Smooth, Woody, Amber with velvety and subtle Cedarwood notes[14]Medium[14]> 48 hours[15]Acts as a fixative and enhancer, adding fullness, strength, and a modern, clean edge to fragrances.[14][16]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the performance comparison of fragrance ingredients.

Sensory Evaluation of Odor Intensity and Profile

This protocol is a standardized method for the sensory assessment of fragrance ingredients by a trained panel.

  • Objective: To determine the odor profile and intensity of a fragrance ingredient.

  • Materials:

    • Fragrance ingredient to be tested.

    • Odorless solvent (e.g., dipropylene glycol or ethanol).

    • Standard perfume blotters (smelling strips).

    • Controlled environment test room compliant with ISO 8589 standards.

    • Trained sensory panel (minimum of 5 assessors).

    • Odor intensity scale (e.g., a 1-10 numerical scale where 1 is "no odor" and 10 is "very strong odor").

  • Procedure:

    • Prepare a 10% solution of the fragrance ingredient in the chosen solvent.

    • Dip a perfume blotter into the solution to a depth of 1 cm for 2 seconds.

    • Allow the solvent to evaporate for 10 seconds.

    • Present the blotter to the sensory panelists in the controlled environment.

    • Panelists evaluate the odor profile by selecting descriptive terms from a standardized lexicon.

    • Panelists rate the odor intensity at specific time intervals (e.g., immediately, 15 min, 1 hr, 4 hr, 8 hr) using the intensity scale.

    • Data is collected and statistically analyzed to determine the mean intensity rating and the most frequently cited odor descriptors.

Determination of Substantivity on a Substrate

This protocol outlines the procedure for measuring the duration for which a fragrance ingredient remains detectable on a substrate.

  • Objective: To quantify the substantivity (longevity) of a fragrance ingredient.

  • Materials:

    • Fragrance ingredient (neat or in solution).

    • Substrate (e.g., perfume blotter, fabric swatch, or synthetic skin).

    • Controlled environment with consistent temperature and humidity.

  • Procedure:

    • Apply a standardized amount of the fragrance ingredient to the substrate.

    • Place the substrate in the controlled environment.

    • A trained sensory panel evaluates the odor of the substrate at predetermined time intervals (e.g., every hour for the first 8 hours, then every 4 hours).

    • The endpoint for substantivity is recorded as the time at which the majority of the panel can no longer detect the characteristic odor of the ingredient.

Instrumental Analysis using Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This instrumental method provides an objective analysis of the volatile compounds and their concentration over time.

  • Objective: To identify and quantify the volatile components of a fragrance and to measure their evaporation rate.

  • Apparatus:

    • Headspace sampler.

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Procedure:

    • A known amount of the fragrance ingredient is placed in a sealed headspace vial.

    • The vial is incubated at a controlled temperature (e.g., 37°C to simulate skin temperature) for a specific period.

    • A sample of the headspace (the air above the ingredient) is automatically injected into the GC-MS system.

    • The GC separates the individual volatile compounds, and the MS identifies and quantifies them.

    • By analyzing the headspace at different time intervals, a profile of the evaporation rate of the fragrance ingredient can be constructed. This data provides an instrumental measure of substantivity.[1][17][18]

Accelerated Stability Testing

This protocol is designed to predict the long-term stability of a fragrance ingredient under various conditions.

  • Objective: To assess the stability of a fragrance ingredient when exposed to environmental stressors.

  • Materials:

    • Fragrance ingredient.

    • Controlled environment chambers (e.g., oven, UV light chamber, humidity chamber).

  • Procedure:

    • Samples of the fragrance ingredient are placed in clear and amber glass vials.

    • The vials are subjected to various stress conditions:

      • Thermal Stability: Samples are stored at elevated temperatures (e.g., 40°C, 50°C) for a period of several weeks to months.[19][20]

      • Photostability: Samples are exposed to controlled UV light to simulate exposure to sunlight.[21]

      • Oxidative Stability: Samples are exposed to air or an oxygen-rich environment.

    • At regular intervals, the samples are analyzed for any changes in color, clarity, and odor profile (assessed by a sensory panel).

    • Instrumental analysis (e.g., GC-MS) is also used to detect any degradation products or changes in the chemical composition.[22]

Visualizing the Fragrance Performance Evaluation Workflow

The following diagram illustrates the logical workflow for a comprehensive evaluation of a fragrance ingredient's performance, from its intrinsic properties to its perception by the end-user.

Fragrance_Performance_Evaluation cluster_0 Physicochemical Characterization cluster_1 Instrumental Analysis cluster_2 Sensory Evaluation (Trained Panel) cluster_3 Performance in Application a1 Molecular Properties (MW, Structure) a2 Volatility (Vapor Pressure) a1->a2 a3 Solubility a2->a3 c3 Substantivity Testing (Blotter/Skin) a2->c3 Determines b1 Headspace GC-MS (Evaporation Rate) a3->b1 Influences b2 Electronic Nose (Odor Fingerprint) b1->b2 c1 Odor Profile Description b2->c1 Correlates with c2 Odor Intensity Rating c1->c2 c2->c3 d3 Consumer Perception Studies c3->d3 Informs d1 Stability Testing (Heat, Light, Oxidation) d2 Compatibility with Base d1->d2 d2->d3

Caption: Workflow for Fragrance Performance Evaluation.

References

Safety Operating Guide

Proper Disposal of alpha-Campholenal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of alpha-Campholenal is paramount in any laboratory setting. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and adhering to safety protocols.

This compound, a colorless liquid with a characteristic odor, is classified as a skin and eye irritant.[1][2] Improper disposal can lead to environmental contamination and potential health hazards. Adherence to the following step-by-step procedures will ensure the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate hazards associated with this compound.

Key Hazards:

  • Causes skin irritation.[1][2][3]

  • Causes serious eye irritation.[1][2][3]

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Handle with chemical-impermeable gloves (tested according to EN 374). Wear fire/flame resistant and impervious clothing.[1][2]

  • Respiratory Protection: In case of inadequate ventilation or exposure to vapors, use a full-face respirator.[2]

Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Segregation of Waste:

    • Isolate all this compound waste, including unused product, contaminated materials (e.g., absorbent pads, gloves, lab coats), and empty containers.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Containment of Liquid Waste:

    • For spills, use inert absorbent materials to soak up the liquid.[4]

    • Collect the absorbed material and any contaminated soil or surfaces into a suitable, sealable, and clearly labeled hazardous waste container.[2][4]

  • Packaging and Labeling:

    • Place all this compound waste into a designated, leak-proof, and closed container suitable for hazardous chemical waste.[2][4]

    • Label the container clearly with "Hazardous Waste," "this compound," and any other information required by your local or national waste management regulations.

  • Storage Prior to Disposal:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][4]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Professional Disposal:

    • Contact a licensed professional waste disposal company to arrange for the collection and disposal of the this compound waste.[4]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

    • Crucially, do not empty this compound into drains or dispose of it with general laboratory trash. [1] Avoid release to the environment.[1]

  • Disposal of Empty Containers:

    • Completely emptied packages can be recycled.[1]

    • Handle contaminated packages in the same way as the substance itself and consult your waste disposal service for guidance on proper decontamination and recycling procedures.[1]

Quantitative Data for this compound

The following table summarizes key physical and chemical properties of this compound, which are important for its safe handling and storage.

PropertyValue
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol [3][5]
Boiling Point202 °C[1]
Flash Point75 °C[1]
Physical StateLiquid[1]
ColorColorless[1]
Solubility in WaterInsoluble[3]

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

DisposalWorkflow cluster_preparation Preparation cluster_containment Containment & Segregation cluster_packaging Packaging & Labeling cluster_disposal Final Disposal A Don Personal Protective Equipment B Segregate this compound Waste A->B C Contain Liquid Waste with Inert Absorbent B->C H Recycle Decontaminated Empty Containers B->H For Empty Containers D Package Waste in Sealed Container C->D E Label Container as Hazardous Waste D->E F Store in a Safe, Ventilated Area E->F G Contact Licensed Waste Disposal Service F->G

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling alpha-Campholenal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling alpha-Campholenal (CAS: 4501-58-0). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk during research and development activities.

Hazard Identification and Classification

This compound is classified as a hazardous substance. All personnel must be fully aware of its potential risks before handling. The Globally Harmonized System (GHS) classification for this compound is summarized below.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2H319: Causes serious eye irritation
Acute Toxicity, Oral4 (12% of notifications)H302: Harmful if swallowed[1]

Signal Word: Warning

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent skin and eye contact, and respiratory exposure. The following equipment must be worn at all times when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Chemical-resistant, impermeable gloves (e.g., Butyl rubber, Neoprene).[1]Prevents direct skin contact, which can cause irritation.[1][2] Note: Specific breakthrough time data for this compound is not readily available. Gloves should be inspected before each use and replaced immediately if signs of degradation appear. Double gloving is recommended for extended handling.
Body A flame-resistant lab coat or chemical-resistant apron worn over full-length clothing.[1]Protects skin and personal clothing from splashes and contamination.
Respiratory Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate or if aerosols/vapors are generated, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required.[2]Minimizes inhalation of vapors, which may be harmful.

Quantitative Safety and Physical Data

Understanding the substance's properties is key to safe handling and emergency preparedness.

PropertyValueSource
Acute Oral Toxicity (LD50, rat) > 2000 mg/kg bw[1]
Acute Dermal Toxicity (LD50, rabbit) > 5000 mg/kg bw[1]
Flash Point 76 °C (168.8 °F)[1]
Boiling Point 217 °C (422.6 °F) at 101.325 kPa[1]
Vapor Pressure 0.2 hPa at 20 °C (68 °F)[1]
Solubility Insoluble in water; soluble in oils and ethanol.
Occupational Exposure Limits (OELs) No specific OELs have been established by OSHA, NIOSH, or ACGIH.[1]

Operational and Handling Workflow

A systematic approach to handling, from preparation to disposal, is crucial for safety and efficiency. The following diagram outlines the recommended workflow.

G This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_1 Conduct Pre-Task Safety Briefing prep_2 Verify Fume Hood Functionality prep_1->prep_2 prep_3 Don Required PPE (Goggles, Gloves, Lab Coat) prep_2->prep_3 handle_1 Work Exclusively Inside Fume Hood prep_3->handle_1 Begin Experiment handle_2 Use Non-Sparking Tools and Grounded Equipment handle_1->handle_2 handle_3 Keep Container Tightly Closed When Not in Use handle_2->handle_3 clean_1 Segregate Waste: Liquid, Solid, Sharps handle_3->clean_1 End Experiment clean_2 Decontaminate Glassware and Work Surfaces clean_1->clean_2 disp_1 Label Waste Containers with 'Hazardous Waste' and Full Chemical Name clean_1->disp_1 Transfer to Waste Storage clean_3 Remove PPE in Designated Area (Gloves Last) clean_2->clean_3 clean_4 Wash Hands Thoroughly with Soap and Water clean_3->clean_4 disp_2 Store Waste in a Designated, Secondary Containment Area disp_1->disp_2 disp_3 Arrange for Pickup by Licensed Disposal Service disp_2->disp_3

Caption: Workflow for safe handling and disposal of this compound.

Experimental Protocol: Grignard Reaction (Representative)

This compound, as an aldehyde, is a common substrate for reactions such as Grignard additions to form secondary alcohols. The following is a generalized protocol emphasizing safety checkpoints.

Objective: Synthesis of a secondary alcohol via the addition of a Grignard reagent to this compound.

Materials:

  • This compound

  • Grignard reagent (e.g., Methylmagnesium bromide in diethyl ether)

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Saturated aqueous ammonium chloride (for quench)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Appropriately sized, oven-dried round-bottom flasks, dropping funnel, and reflux condenser

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon)

Methodology:

  • Glassware and System Preparation:

    • Thoroughly dry all glassware in an oven at >120°C overnight and assemble while hot under a stream of inert gas.

    • Set up the reaction apparatus (three-neck flask with dropping funnel, condenser, and inert gas inlet) inside a chemical fume hood.

  • Reagent Preparation (Inside Fume Hood):

    • Don all required PPE, including double gloves.

    • Dissolve a known quantity of this compound in anhydrous diethyl ether in the reaction flask under a positive pressure of inert gas.

    • Cool the solution to 0°C using an ice-water bath.

  • Grignard Reagent Addition:

    • Transfer the Grignard reagent to the dropping funnel via cannula transfer under inert atmosphere.

    • Add the Grignard reagent dropwise to the stirred this compound solution. Maintain the reaction temperature at 0°C. Caution: The reaction is exothermic. Control the addition rate to prevent an uncontrolled temperature increase.

  • Reaction and Quenching:

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours or until TLC analysis indicates consumption of the starting material.

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction and any unreacted Grignard reagent. Caution: This is an exothermic process and will generate gas. Ensure adequate headspace in the flask and control the addition rate.

  • Workup and Purification:

    • Transfer the mixture to a separatory funnel, separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • The resulting crude product can be purified by column chromatography.

Spill and Disposal Plan

Immediate and correct response to spills is critical. Waste must be handled as hazardous.

Spill Response:

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Control: Remove all ignition sources.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean: Wearing full PPE (including respiratory protection if necessary), carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.

Disposal Plan:

  • Waste Collection: Collect all waste containing this compound (unused product, contaminated materials, reaction byproducts) in clearly labeled, sealed containers. Do not mix with incompatible waste streams.

  • Labeling: Label waste containers as "Hazardous Waste" and clearly list "this compound" and any other chemical constituents.

  • Storage: Store waste containers in a designated, well-ventilated, and contained satellite accumulation area away from heat and ignition sources.

  • Final Disposal: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Do not discharge into drains or the environment.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.